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  • Product: 6-Aminoquinoxaline-2-carboxylic acid ethyl ester
  • CAS: 1005029-83-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 6-Aminoquinoxaline-2-carboxylic Acid Ethyl Ester in Medicinal Chemistry

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged scaffolds that offer a balance of structural rigidity, predictable pharmacokinetics, and versatile synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged scaffolds that offer a balance of structural rigidity, predictable pharmacokinetics, and versatile synthetic handles. 6-Aminoquinoxaline-2-carboxylic acid ethyl ester (CAS: 1005029-83-3) represents a highly valuable benzopyrazine building block. By possessing both a nucleophilic primary amine at the C6 position and an electrophilic ethyl ester at the C2 position, this molecule enables orthogonal functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic protocols, reactivity profiling, and its critical applications in developing targeted radiopharmaceuticals and kinase inhibitors.

Molecular Architecture & Physicochemical Properties

The quinoxaline core is a bioisostere of quinoline and naphthalene, characterized by a benzene ring fused to an electron-deficient pyrazine ring. The presence of two nitrogen atoms (N1 and N4) in the pyrazine ring significantly lowers the electron density of the aromatic system. However, the electron-donating primary amine at C6 counteracts this effect locally, creating a highly polarized push-pull system that is advantageous for specific target binding (e.g., hydrogen bond donation/accepting in kinase hinge regions).

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics and structural properties of the compound:

PropertyValue / Description
Chemical Name 6-Aminoquinoxaline-2-carboxylic acid ethyl ester
CAS Registry Number 1005029-83-3
Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
Physical State Orange solid (post-evaporation)
Core Scaffold Benzopyrazine (Quinoxaline)
Electrophilic Center C2-Ethyl Ester (Susceptible to nucleophilic attack/hydrolysis)
Nucleophilic Center C6-Primary Amine (Susceptible to acylation/alkylation)

Synthetic Methodologies & Experimental Protocols

The most reliable method for generating 6-aminoquinoxaline-2-carboxylic acid ethyl ester is the chemoselective reduction of its nitro precursor. The protocol below is designed as a self-validating system, ensuring that the pyrazine ring and the ester group remain intact during the reduction of the nitro group.

Chemoselective Catalytic Hydrogenation Protocol

Causality of Experimental Choices: Palladium on carbon (Pd/C) under mild atmospheric hydrogen pressure is explicitly chosen over stronger reducing agents (such as LiAlH4​ or harsh metal/acid combinations). Stronger agents risk the unwanted reduction of the C2-ester to an alcohol or the over-reduction of the heteroaromatic pyrazine ring. Ethanol is utilized as the solvent because its protic nature facilitates the proton-coupled electron transfer required for nitro reduction while maintaining excellent solubility for the starting material.

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 6-nitroquinoxaline-2-carboxylate (2.93 g, 11.9 mmol) in 500 mL of anhydrous ethanol within a reaction flask.

  • Catalyst Addition: Carefully add 300 mg of 10% Palladium-on-charcoal (Pd/C). Safety Note: Pd/C is pyrophoric; addition should be performed under an inert argon or helium atmosphere before introducing hydrogen.

  • Hydrogenation: Degas the mixture and stir under a hydrogen atmosphere (1 atm) at room temperature for exactly 3 hours and 45 minutes.

  • Reaction Monitoring: The reaction is self-validating via color change and TLC. The disappearance of the nitro precursor confirms completion.

  • Filtration (Critical Step): Filter the reaction medium through a pad of Celite® 545. Causality: Celite traps the fine Pd/C particulates, preventing heavy metal contamination which would otherwise cause false positives in downstream biological assays or radiolabeling steps.

  • Recovery: Wash the filter residue thoroughly with fresh ethanol. Evaporate the combined filtrates to dryness under vacuum to yield the product as a distinct orange solid [1].

Synthesis SM Ethyl 6-nitroquinoxaline- 2-carboxylate (Starting Material) Reagents 10% Pd/C, H2 (1 atm) Ethanol, RT SM->Reagents Reaction Catalytic Hydrogenation (3.75 hours) Reagents->Reaction Workup Celite Filtration & Solvent Evaporation Reaction->Workup Product Ethyl 6-aminoquinoxaline- 2-carboxylate (Orange Solid) Workup->Product

Catalytic hydrogenation workflow for 6-aminoquinoxaline-2-carboxylic acid ethyl ester.

Reactivity Profiling & Mechanistic Pathways

The true value of this compound lies in its orthogonal reactivity. Because the two functional groups operate via opposite electronic mechanisms (nucleophilic vs. electrophilic), medicinal chemists can perform sequential coupling reactions without the need for complex protecting group strategies.

  • C6-Amine (Nucleophilic): The primary amine readily undergoes acylation with acid chlorides or coupling with carboxylic acids (using reagents like HATU or EDC) to form stable amides. This is the primary vector for attaching targeting moieties.

  • C2-Ester (Electrophilic): The ethyl ester can be subjected to basic saponification (e.g., using LiOH or NaOH) to yield the free carboxylic acid, which can then be coupled to secondary amines.

  • Quinoxaline Core: The electron-deficient ring system readily participates in π−π stacking interactions with aromatic residues (like Phenylalanine or Tyrosine) within protein binding pockets [2].

Reactivity Core 6-Aminoquinoxaline-2-carboxylic acid ethyl ester Amine C6-Amino Group (Nucleophilic Center) Core->Amine Site 1 Ester C2-Ester Group (Electrophilic Center) Core->Ester Site 2 Ring Quinoxaline Core (Electron-Deficient) Core->Ring Site 3 Amide Amide Coupling (e.g., Halobenzamides) Amine->Amide Acylation Hydrolysis Saponification to Carboxylic Acid Ester->Hydrolysis Base/H2O PiStack Pi-Pi Stacking & Kinase Binding Ring->PiStack Intermolecular

Orthogonal reactivity pathways of the 6-aminoquinoxaline-2-carboxylic acid ethyl ester.

Applications in Drug Discovery & Radiopharmaceuticals

Melanoma Targeting and SPECT/PET Imaging

One of the most authoritative applications of 6-aminoquinoxaline-2-carboxylic acid ethyl ester is its use as a precursor in the synthesis of radiopharmaceuticals. As detailed in [1], the C6-amine is coupled with halobenzamide derivatives. Once labeled with radioactive isotopes (such as Iodine-123 for SPECT or Iodine-124/Fluorine-18 for PET), these compounds exhibit high affinity for melanin, allowing for the precise diagnostic imaging and targeted internal radiotherapy of melanoma. The quinoxaline core itself acts as an intercalating agent, providing an innate cytotoxic advantage that synergizes with the radiotherapeutic effect.

Kinase Inhibitor Scaffolds

Beyond radiopharmaceuticals, quinoxaline derivatives are privileged scaffolds in oncology [3]. The nitrogen atoms at positions 1 and 4 of the benzopyrazine ring act as critical hydrogen bond acceptors, mimicking the binding mode of ATP in the hinge region of kinases. Derivatives synthesized from this ester have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), making this compound a foundational building block for anti-angiogenic and anti-proliferative drug discovery [4].

Analytical Characterization Standards

To ensure trustworthiness and batch-to-batch reproducibility, synthesized batches must be validated against strict spectral standards:

  • Mass Spectrometry (MS): The expected molecular ion peak ( M+ ) is observed at m/z 217.22. Fragmentation typically yields a loss of the ethyl group (m/z ~189).

  • Nuclear Magnetic Resonance ( 1 H NMR): The ethyl ester provides a distinct signature: a triplet at ~1.4 ppm ( −CH3​ ) and a quartet at ~4.5 ppm ( −CH2​− ). The quinoxaline C3 proton is highly deshielded due to the adjacent nitrogens and the anisotropic effect of the carbonyl, typically appearing as a sharp singlet downfield (>9.0 ppm). The aromatic protons shift upfield relative to the nitro precursor due to the electron-donating effect of the newly formed amine.

References

  • Title: Labelled analogues of halobenzamides as radiopharmaceuticals (EP 2363399 A1)
  • Title: Quinoxaline, its derivatives and applications: A State of the Art review Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Source: Molecules (MDPI) URL: [Link]

Exploratory

Unlocking the Pharmacological Potential of 6-Aminoquinoxaline-2-carboxylic Acid Ethyl Ester

Executive Summary In contemporary medicinal chemistry, the quinoxaline nucleus is recognized as a highly privileged scaffold. Specifically, 6-Aminoquinoxaline-2-carboxylic acid ethyl ester (6-AQCEE) serves as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the quinoxaline nucleus is recognized as a highly privileged scaffold. Specifically, 6-Aminoquinoxaline-2-carboxylic acid ethyl ester (6-AQCEE) serves as a critical synthetic intermediate and pharmacophore foundation for a vast array of bioactive molecules. This technical guide explores the structural rationale, biological target modulations, and experimental workflows associated with 6-AQCEE and its downstream derivatives, providing a comprehensive framework for drug development professionals.

Structural Rationale and Pharmacophore Dynamics

The biological versatility of 6-AQCEE stems from its unique structural topology. The rigid, planar benzopyrazine (quinoxaline) core is highly adept at intercalating DNA or occupying the narrow, hydrophobic ATP-binding pockets of various kinases.

From a synthetic and mechanistic standpoint, the functional groups on 6-AQCEE are highly strategic:

  • The 6-Amino Group : Acts as a strong electron-donating group, modulating the electron density of the aromatic system. Crucially, it provides a synthetic handle (via acylation, alkylation, or urea formation) to extend the molecule into solvent-exposed regions of target receptors, enhancing binding affinity and selectivity.

  • The 2-Ethyl Ester Group : Serves a dual purpose. In physiological environments, free carboxylic acids often suffer from poor membrane permeability due to ionization. The ethyl ester acts as a lipophilic prodrug moiety, masking the charge to enhance cellular uptake, where it can later be cleaved by intracellular esterases. In the laboratory, it is a highly stable precursor for synthesizing active quinoxaline-2-carboxylic acids and amides[1].

Primary Biological Modulations

Derivatives synthesized from the 6-AQCEE scaffold exhibit potent activity across multiple therapeutic domains.

Oncology: Kinase Inhibition and Angiogenesis Blockade

Quinoxaline-2-carboxylic acid derivatives have been identified as highly potent, ATP-competitive inhibitors of the human proviral integration site for Moloney murine leukemia virus-1 (HsPim-1) kinase, a critical driver of cancer cell survival and proliferation[2]. Furthermore, functionalized quinoxalines act as inhibitors of Receptor Tyrosine Kinases (RTKs), specifically Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). By blocking these signaling pathways, 6-AQCEE derivatives effectively inhibit tumor angiogenesis and induce apoptosis[3].

G1 A 6-AQCEE Derivative B ATP-Binding Pocket (Pim-1 Kinase) A->B Competitive Binding C Inhibition of Phosphorylation B->C Blockade of Substrates D Apoptosis Induction (Cancer Cells) C->D Downregulation of Survival Pathways

Mechanistic pathway of Pim-1 kinase inhibition by 6-AQCEE derivatives.

Neuropharmacology: AMPA Receptor Antagonism

In the central nervous system, analogues of quinoxaline-2-carboxylic acid are highly selective antagonists of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor. By competing with glutamate, these derivatives provide profound neuroprotective effects, mitigating glutamate-induced excitotoxicity implicated in epilepsy and neurodegenerative diseases[4].

Antimicrobial: DprE1 Inhibition in Tuberculosis

N-substituted quinoxaline-2-carboxamides synthesized directly from the ester precursor exhibit potent antitubercular activity. These compounds act by inhibiting decaprenylphosphoryl-beta-D-ribose oxidase (DprE1), an essential enzyme for cell wall synthesis in Mycobacterium tuberculosis, offering a promising avenue against drug-resistant strains[5].

Quantitative Data Presentation

The following table summarizes the target affinity and inhibitory potency of various derivative classes originating from the quinoxaline-2-carboxylic acid scaffold.

Target / Disease AreaDerivative ClassRepresentative Potency (IC50 / Ki)Mechanism of Action
Pim-1 Kinase (Oncology)Quinoxaline-2-carboxylic acids~74 nMATP-competitive inhibition[2]
AMPA Receptor (Neurology)TQX-173 analoguesLow micromolar to nanomolarReceptor antagonism[4]
DprE1 (Tuberculosis)N-substituted quinoxaline-2-carboxamidesSub-micromolarEnzyme inhibition[5]
RTKs (VEGFR/EGFR) (Oncology)Substituted quinoxalinesVariable (nanomolar range)Angiogenesis blockade[3]

Experimental Protocols

To effectively translate 6-AQCEE into biologically active compounds, rigorous, self-validating synthetic and screening workflows must be employed.

G2 Step1 1. Ester Hydrolysis (NaOH/EtOH) Step2 2. Amidation at C-2 (EDCI/HOBt) Step1->Step2 Step3 3. Functionalization at C-6 (Acylation/Alkylation) Step2->Step3 Step4 4. In Vitro Kinase Assay (FRET/Luminescence) Step3->Step4 Step5 5. Hit Validation (IC50 Calculation) Step4->Step5

Workflow for the derivatization and biological screening of 6-AQCEE.

Protocol: Base-Catalyzed Hydrolysis and Amidation

Objective : Convert 6-AQCEE into a target-specific quinoxaline-2-carboxamide derivative. Causality & Rationale : The ethyl ester is highly stable, which limits direct target engagement in certain kinase pockets. Hydrolysis yields the free acid, which is subsequently coupled using EDCI/HOBt. The inclusion of HOBt is critical; it suppresses racemization and prevents the formation of unreactive N-acylurea byproducts, ensuring a high-yield amide bond formation. Step-by-Step Methodology :

  • Hydrolysis : Dissolve 6-AQCEE in ethanol. Add 1.5 equivalents of 1M NaOH. Stir at room temperature for 2 hours.

  • Validation Checkpoint 1 : Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the high-Rf ester spot confirms successful hydrolysis.

  • Acidification : Adjust the solution pH to 3-4 using 1M HCl to precipitate the 6-aminoquinoxaline-2-carboxylic acid. Filter and dry under a vacuum.

  • Activation : Dissolve the free acid in anhydrous DMF. Add 1.2 eq EDCI, 1.2 eq HOBt, and 2.0 eq DIPEA. Stir for 15 minutes to form the active ester intermediate.

  • Amidation : Add 1.1 eq of the desired target amine. Stir overnight at room temperature.

  • Validation Checkpoint 2 : Perform LC-MS analysis to confirm the molecular mass of the target amide. Purity must exceed 95% before proceeding to biological assays.

Protocol: High-Throughput Kinase Inhibition Assay

Objective : Evaluate the IC50 of synthesized 6-AQCEE derivatives against Pim-1 kinase. Causality & Rationale : A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is explicitly selected over standard colorimetric or standard fluorescence assays. Quinoxaline cores often exhibit inherent auto-fluorescence; TR-FRET provides a delayed, ratiometric readout that eliminates these false positives, ensuring data integrity. Step-by-Step Methodology :

  • Preparation : Prepare a 10-point, 3-fold serial dilution of the synthesized derivative in DMSO.

  • Reaction Mixture : In a 384-well microplate, combine 10 µL of Pim-1 kinase enzyme solution, 5 µL of the compound dilution, and 5 µL of the ATP/substrate mixture.

  • Incubation : Seal the plate and incubate at room temperature for exactly 60 minutes to allow for competitive binding.

  • Detection : Add 10 µL of TR-FRET detection buffer (containing a Europium-labeled antibody and APC-labeled streptavidin).

  • Validation Checkpoint 3 : Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. The assay is only validated and accepted if the Z'-factor is > 0.6.

  • Data Analysis : Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the IC50 using non-linear regression analysis.

References

  • BenchChem. "A Comparative Analysis of Quinoxidine and Other Quinoxaline Compounds for Researchers."
  • MDPI. "Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development."
  • PubMed. "Synthesis and biological evaluation of analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid (TQX-173) as novel selective AMPA receptor antagonists."
  • PMC. "Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides."
  • PubMed. "Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors."

Sources

Foundational

6-Aminoquinoxaline-2-carboxylic acid ethyl ester literature review

An In-depth Technical Guide to 6-Aminoquinoxaline-2-carboxylic acid ethyl ester Introduction: The Quinoxaline Scaffold in Modern Drug Discovery Quinoxalines are a prominent class of nitrogen-containing heterocyclic compo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Aminoquinoxaline-2-carboxylic acid ethyl ester

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

Quinoxalines are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Structurally, they consist of a benzene ring fused to a pyrazine ring. This bicyclic system is considered a "privileged scaffold" because it can bind to a variety of biological targets, enabling the development of compounds with diverse pharmacological activities.[3] Quinoxaline derivatives have been successfully developed into therapeutic agents for a wide range of conditions, including infections, cancer, and neurological disorders.[3][4] Their versatility stems from the stability of the core ring system and the ease with which it can be functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.

Within this important class of molecules, 6-Aminoquinoxaline-2-carboxylic acid ethyl ester (CAS No: 1005029-83-3, Molecular Formula: C₁₁H₁₁N₃O₂) stands out as a critical intermediate.[5] Its structure incorporates two key functional groups—an amino group and an ethyl ester—at positions amenable to a wide array of chemical transformations. This makes it an exceptionally valuable building block for constructing extensive libraries of novel quinoxaline derivatives for high-throughput screening and lead optimization in drug development programs.

Synthesis of the Core Intermediate

The synthesis of 6-aminoquinoxaline-2-carboxylic acid ethyl ester is not typically a single-step reaction but rather a strategic sequence designed to install the desired functional groups onto the quinoxaline core. The most logical and widely applicable approach involves the formation of the quinoxaline ring first, followed by the manipulation of substituents on the benzenoid ring.

The classical and most common method for forming the quinoxaline ring is the condensation of an o-phenylenediamine (a 1,2-diaminobenzene derivative) with a 1,2-dicarbonyl compound.[1] For the target molecule, a plausible and efficient pathway begins with a commercially available substituted o-phenylenediamine.

A logical synthetic route is outlined below:

  • Step 1: Condensation Reaction. 4-Nitro-1,2-phenylenediamine is reacted with an ethyl ester of a 1,2-dicarbonyl compound, such as ethyl glyoxalate or ethyl pyruvate. This acid-catalyzed condensation reaction directly forms the heterocyclic ring system, yielding ethyl 6-nitroquinoxaline-2-carboxylate. The nitro group is chosen as a precursor to the amine because it is a strong electron-withdrawing group that is relatively stable under the condensation conditions and can be reliably reduced in a subsequent step.

  • Step 2: Reduction of the Nitro Group. The nitro group of ethyl 6-nitroquinoxaline-2-carboxylate is selectively reduced to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is the preferred industrial and laboratory method due to its high efficiency, clean conversion, and mild reaction conditions.[6] This step yields the final target molecule, 6-aminoquinoxaline-2-carboxylic acid ethyl ester.

G cluster_0 Step 1: Quinoxaline Ring Formation cluster_1 Step 2: Nitro Group Reduction A 4-Nitro-1,2-phenylenediamine + Ethyl Glyoxalate B Ethyl 6-nitroquinoxaline-2-carboxylate A->B Condensation (e.g., EtOH, reflux) C Ethyl 6-nitroquinoxaline-2-carboxylate D 6-Aminoquinoxaline-2-carboxylic acid ethyl ester C->D Catalytic Hydrogenation (H₂, Pd/C, MeOH)

Caption: Plausible synthetic pathway for 6-aminoquinoxaline-2-carboxylic acid ethyl ester.

Experimental Protocol 1: Synthesis of Ethyl 6-nitroquinoxaline-2-carboxylate

This protocol describes a standard condensation procedure for forming the quinoxaline ring system.

  • Reagents and Equipment:

    • 4-Nitro-1,2-phenylenediamine (1.0 eq)

    • Ethyl glyoxalate (50% solution in toluene, 1.1 eq)

    • Ethanol (or rectified spirit) as solvent

    • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Procedure:

    • Dissolve 4-nitro-1,2-phenylenediamine in ethanol in a round-bottom flask.

    • To this solution, add ethyl glyoxalate dropwise with stirring.

    • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the pure nitro-intermediate.

Experimental Protocol 2: Synthesis of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester

This protocol details the reduction of the nitro-intermediate to the target amine.

  • Reagents and Equipment:

    • Ethyl 6-nitroquinoxaline-2-carboxylate (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Methanol or Ethyl Acetate as solvent

    • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

    • Diatomaceous earth (Celite®) for filtration

  • Procedure:

    • Add ethyl 6-nitroquinoxaline-2-carboxylate and the solvent (methanol) to a hydrogenation flask.

    • Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric.

    • Seal the reaction vessel and purge it with nitrogen before introducing hydrogen gas (typically at 1-3 atm pressure or via a balloon).

    • Stir the mixture vigorously at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.[6]

    • Once the reaction is complete, carefully purge the vessel with nitrogen to remove excess hydrogen.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 6-aminoquinoxaline-2-carboxylic acid ethyl ester.

    • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product as a solid.[6]

Chemical Reactivity and Derivatization Potential

The synthetic value of 6-aminoquinoxaline-2-carboxylic acid ethyl ester lies in its two distinct and reactive functional groups, which allow for sequential or orthogonal chemical modifications.

  • The 6-Amino Group: This primary aromatic amine is a versatile nucleophile. It can readily undergo acylation with acid chlorides or anhydrides to form amides, react with isocyanates to form ureas, or be used in reductive amination and Buchwald-Hartwig amination reactions. This position is crucial for extending the molecule and modulating its interaction with biological targets.

  • The 2-Ethyl Ester Group: The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed under basic conditions (e.g., LiOH, NaOH) to the corresponding carboxylic acid, which can then be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HATU) to form a diverse library of amides (carboxamides).[7] Alternatively, the ester can be directly converted to amides via aminolysis with certain amines at elevated temperatures.

G cluster_0 Reactions at 6-Amino Group cluster_1 Reactions at 2-Ester Group Core 6-Aminoquinoxaline- 2-carboxylic acid ethyl ester Amide6 Acylation (R-COCl) -> 6-Acylamino derivative Core->Amide6 Urea6 Isocyanate (R-NCO) -> 6-Urea derivative Core->Urea6 Acid2 Hydrolysis (NaOH) -> Carboxylic Acid Core->Acid2 Amide2 Amide Coupling (R-NH₂) -> 2-Carboxamide derivative Acid2->Amide2 EDC, HOBt

Caption: Key derivatization pathways for the title compound.

Applications in Medicinal Chemistry

Derivatives of quinoxaline-2-carboxylic acid are a cornerstone of many modern medicinal chemistry programs. The 6-amino ester is a key starting material for accessing compounds with a range of biological activities.

Derivative Class Biological Activity Key Structural Features & Rationale References
Quinoxaline-2-Carboxamides AntimycobacterialAmide bond provides more metabolic stability compared to esters. The N-substituent can be varied to optimize lipophilicity and target engagement.[3][8]
Quinoxaline-2-Carboxylic Acid Esters Antimycobacterial (Prodrugs)Esters can act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid form. This can improve cell permeability.[3][8]
Quinoxaline-1,4-Dioxides Antimycobacterial, AnticancerThe N-oxide moieties are bioreducible under hypoxic conditions (common in tumors and mycobacterial lesions) to generate reactive radical species that can damage DNA.[9][10]
General Quinoxaline Derivatives Antibacterial, Antifungal, Anti-inflammatoryThe planar quinoxaline core can intercalate with DNA or fit into the active sites of various enzymes. Substituents modulate potency and selectivity.[2][7][11]
Focus Area: Antimycobacterial Agents

A significant body of research focuses on quinoxaline-2-carboxylic acid derivatives as potent agents against Mycobacterium tuberculosis. The global health crisis of tuberculosis, exacerbated by multidrug-resistant strains, necessitates the discovery of novel therapeutics.[9][10]

  • Esters as Prodrugs: Initial studies identified esters of quinoxaline-2-carboxylic acid with potent antitubercular activity, suggesting they may function as prodrugs.[3][8]

  • Carboxamide Derivatives: To improve metabolic stability, research has shifted towards quinoxaline-2-carboxamides. By reacting the core acid with a panel of amines, researchers have synthesized libraries of compounds and identified N-benzyl derivatives with significant in vitro activity against M. tuberculosis H37Ra.[3]

  • Quinoxaline-1,4-Dioxides (QdNOs): A particularly promising subclass involves the N-oxidation of the quinoxaline ring. These QdNOs are believed to act as DNA-damaging agents and have shown high activity against M. tuberculosis with low in vivo toxicity in mouse models.[9][10] The 6-amino position is a key site for introducing substituents to modulate the activity and pharmacokinetic properties of these N-oxides.

Experimental Protocol 3: Synthesis of a Representative N-Benzyl-6-aminoquinoxaline-2-carboxamide

This protocol demonstrates the conversion of the ester to an amide, a key transformation in building compound libraries. This is a two-step process involving hydrolysis followed by amide coupling.

  • Step A: Hydrolysis to 6-Aminoquinoxaline-2-carboxylic acid

    • Dissolve 6-aminoquinoxaline-2-carboxylic acid ethyl ester (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature until TLC or LC-MS confirms complete hydrolysis of the ester.

    • Acidify the reaction mixture with 1N HCl to a pH of ~3-4 to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry thoroughly.

  • Step B: Amide Coupling

    • Suspend the 6-aminoquinoxaline-2-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent such as EDC (1.2 eq) and an activator like HOBt (1.2 eq). Stir for 20 minutes at 0°C.

    • Add benzylamine (1.1 eq) followed by a non-nucleophilic base like triethylamine (TEA) or DIPEA (2.0 eq).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final N-benzyl-6-aminoquinoxaline-2-carboxamide.

Conclusion

6-Aminoquinoxaline-2-carboxylic acid ethyl ester is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its synthesis is robust and scalable, and its dual functional handles offer chemists a reliable and versatile entry point for creating molecular diversity. The proven success of its derivatives, particularly in the critical field of antimycobacterial research, underscores its importance. As researchers continue to explore the chemical space around the quinoxaline scaffold, this key intermediate will undoubtedly play a central role in the development of the next generation of therapeutic agents.

References

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals, 14(8), 768. Retrieved from [Link]

  • Kaliya, O., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16045. Retrieved from [Link]

  • 6-Aminoquinoxaline-2-carboxylic acid ethyl ester. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 6-Aminoquinoxaline. (2024). ChemBK. Retrieved from [Link]

  • Patil, P., et al. (2014). Synthesis and biological activity of peptide derivatives of 1,2-dihydro-3- methyl-2-oxoquinoxaline-6-carboxylic acid. Der Pharma Chemica, 6(5), 346-353. Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF QUINOXALINE DERIVATIVES FOR MEDICINAL APPLICATION AGAINST BREAST CANCER CELLS. (2021). Western Michigan University. Retrieved from [Link]

  • Methods for the preparation of 6-aminoisoquinoline. (2018). Google Patents.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). mtieat. Retrieved from [Link]

  • Biological activity of quinoxaline derivatives. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of functionalized quinoxaline derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Kaliya, O., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. Retrieved from [Link]

  • 6-Quinoxalinamine. (n.d.). PubChem. Retrieved from [Link]

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Exploratory

The Quinoxaline Scaffold: From Historical Genesis to Modern Targeted Therapeutics

Executive Summary Quinoxaline—a bicyclic heterocycle consisting of a benzene ring fused to a pyrazine ring (benzopyrazine)—represents one of the most privileged scaffolds in modern medicinal chemistry[1]. Since its initi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline—a bicyclic heterocycle consisting of a benzene ring fused to a pyrazine ring (benzopyrazine)—represents one of the most privileged scaffolds in modern medicinal chemistry[1]. Since its initial synthesis in the late 19th century, the quinoxaline core has evolved from a simple chemical curiosity into the structural backbone of highly targeted, FDA-approved therapeutics. This whitepaper provides an in-depth technical analysis of quinoxaline compounds, detailing their historical discovery, synthetic evolution, structural causality in pharmacology, and self-validating experimental protocols for drug development professionals.

Historical Genesis and Chemical Foundations

The genesis of quinoxaline chemistry dates back to 1884, pioneered by German chemists Wilhelm Körner and Carl Hinsberg[1]. They established the foundational reaction for creating the quinoxaline core: the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound[1].

The Causality of the Hinsberg Condensation

From a mechanistic perspective, the Hinsberg condensation is driven by the high nucleophilicity of the primary amines on the o-phenylenediamine. These amines attack the highly electrophilic carbonyl carbons of the 1,2-dicarbonyl derivative. The reaction proceeds through a di-imine intermediate, followed by an intramolecular cyclization and dehydration sequence. The ultimate driving force of this reaction is the thermodynamic sink achieved by the formation of a fully conjugated, highly stable aromatic system.

Hinsberg_Synthesis A o-Phenylenediamine B 1,2-Dicarbonyl Compound C Nucleophilic Attack (Acid/Green Catalyst) D Di-imine Intermediate C->D -H2O E Dehydration & Cyclization D->E F Quinoxaline Scaffold E->F -H2O Thermodynamic Sink AB AB AB->C

Logical workflow of the Hinsberg condensation yielding the quinoxaline scaffold.

Evolution of Synthetic Methodologies: A Self-Validating Protocol

Protocol 1: Green Synthesis of Quinoxaline Derivatives

Objective: To synthesize a substituted quinoxaline library with >90% yield while eliminating toxic solvent waste. Causality & Rationale: Bentonite K-10 clay acts as an eco-friendly heterogeneous catalyst. Its high surface area concentrates the reactants, while its Lewis acid sites polarize the dicarbonyl groups, drastically lowering the activation energy for nucleophilic attack[1].

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, combine 1 mmol of substituted o-phenylenediamine and 1 mmol of the target benzil (1,2-dicarbonyl) derivative[1].

  • Catalyst Addition: Add 3.0 g of Bentonite K-10 clay and 50 mL of ethanol[1]. Causality: Ethanol acts as a mild, polar protic solvent that facilitates the initial dissolution without interfering with the clay's active sites.

  • Reaction Execution: Stir the mixture continuously at room temperature for 20 minutes[1].

  • Self-Validating Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The disappearance of the diamine spot validates the completion of the cyclization.

  • Workup & Recovery: Filter the mixture to recover the Bentonite K-10 clay (which can be washed and reused up to five times). Concentrate the filtrate under reduced pressure to 5 mL, then dilute with 10 mL of deionized water to precipitate the pure quinoxaline crystals[1].

Pharmacological Evolution: The Privileged Pharmacophore

The quinoxaline core is structurally rigid, planar, and electron-rich. The two nitrogen heteroatoms act as potent hydrogen bond acceptors[2]. This allows quinoxaline derivatives to act as adenine mimetics, seamlessly intercalating into the ATP-binding pockets of various kinases, or intercalating directly into nucleic acids[2].

This structural versatility has led to the development of quinoxalines across multiple therapeutic areas, including oncology, virology, and metabolic diseases[3],[4].

Quantitative Data Summary of Key Quinoxaline Derivatives
CompoundPrimary Target / MechanismClinical IndicationPotency (IC50 / MIC)Ref
Erdafitinib FGFR1-4 (Tyrosine Kinase Inhibitor)Metastatic Urothelial Carcinoma1.2 – 5.7 nM
Compound 6a sPLA2 Enzyme InhibitorType II Diabetes Complications47.5 nM[4]
S-2720 HIV-1 Reverse TranscriptaseHIV Viral InfectionHigh (Hit Compound)[3]
Mequindox DNA Synthesis InhibitionVeterinary Bacterial InfectionsVariable (Strain-dependent)[2]

Mechanistic Deep-Dive: FGFR Inhibition by Erdafitinib

In 2019, the FDA approved Erdafitinib, marking a watershed moment for quinoxaline-based targeted therapies. Erdafitinib is a pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor.

Structural Causality: Erdafitinib binds to the FGFR kinase domain in its inactive "DFG-in" conformation. The quinoxaline ring is strictly required here; its nitrogen atoms form critical, highly directional hydrogen bonds with the backbone amides of the Ala564 and Asp641 residues in the hinge region of the kinase. By anchoring into this pocket, the quinoxaline core competitively excludes ATP, preventing autophosphorylation and halting the downstream PI3K/AKT and RAS/MAPK proliferation pathways.

FGFR_Inhibition Ligand FGF Ligand Receptor FGFR (Kinase Domain) Ligand->Receptor Dimerization Adaptor FRS2 Adaptor Protein Receptor->Adaptor Autophosphorylation Drug Erdafitinib (Quinoxaline) Drug->Receptor Binds Hinge Region (Blocks ATP) Path1 PI3K / AKT Pathway Adaptor->Path1 Path2 RAS / MAPK Pathway Adaptor->Path2 Outcome Tumor Cell Proliferation Path1->Outcome Path2->Outcome

FGFR signaling pathway and its targeted inhibition by quinoxaline-derived Erdafitinib.

Experimental Validation: In Vitro Kinase Assay Protocol

To validate the efficacy of novel quinoxaline derivatives against targets like FGFR, a robust, artifact-free screening methodology is required. As highly conjugated systems, quinoxalines often exhibit intrinsic autofluorescence, which can cause false positives in standard colorimetric or prompt-fluorescence assays.

Objective: Quantify the IC50 of a novel quinoxaline derivative using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Causality: TR-FRET introduces a microsecond time delay between excitation and emission readings. This allows the short-lived autofluorescence of the quinoxaline compound to decay completely before the long-lived lanthanide chelate emission is measured, ensuring absolute signal fidelity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Rationale: Mg2+ is strictly required to coordinate the ATP molecule within the kinase active site.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the quinoxaline compound in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler.

  • Enzyme/Substrate Addition: Add 5 µL of FGFR1 enzyme (pre-diluted in Kinase Buffer) to the wells. Incubate for 15 minutes at room temperature to allow the quinoxaline to reach binding equilibrium with the hinge region.

  • Reaction Initiation: Add 5 µL of an ATP/Peptide Substrate mix to initiate the reaction. Incubate for 60 minutes.

  • Detection & Quenching: Add 10 µL of TR-FRET detection buffer (containing EDTA to chelate Mg2+ and quench the kinase reaction, alongside Europium-labeled anti-phosphopeptide antibodies).

  • Self-Validating Data Analysis: Calculate the Z'-factor using the positive control (Staurosporine, a pan-kinase inhibitor) and the negative control (DMSO vehicle). Validation Metric: A Z'-factor ≥0.5 confirms that the assay has a wide dynamic range and low variance, validating the calculated IC50 of the quinoxaline derivative.

Future Perspectives in Drug Development

The future of quinoxaline chemistry lies in overcoming acquired kinase resistance. Because the quinoxaline core binds the highly conserved hinge region, gatekeeper mutations (e.g., FGFR V561M) can sterically clash with rigid quinoxaline derivatives. Future drug design is currently pivoting toward utilizing the quinoxaline scaffold as the target-binding warhead in Proteolysis Targeting Chimeras (PROTACs), shifting the paradigm from target inhibition to target degradation.

References

  • Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: A comprehensive overview of selective and novel fibroblast growth factor receptor inhibitors as a potential anticancer modality Source: Hrčak (Archives of Industrial Hygiene and Toxicology) URL: [Link]

  • Title: Quinoxaline Derivatives as Antiviral Agents: A Systematic Review Source: PMC - NIH URL: [Link]

  • Title: Example of some quinoxaline drugs Source: ResearchGate URL: [Link]

  • Title: Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

Sources

Foundational

Unlocking the Pharmacological Potential of 6-Aminoquinoxaline-2-carboxylic Acid Ethyl Ester: A Technical Guide to Therapeutic Targets

Executive Summary & Molecular Rationale In the landscape of modern medicinal chemistry, the quinoxaline heterocycle represents a privileged, multi-target scaffold. Specifically, 6-Aminoquinoxaline-2-carboxylic acid ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

In the landscape of modern medicinal chemistry, the quinoxaline heterocycle represents a privileged, multi-target scaffold. Specifically, 6-Aminoquinoxaline-2-carboxylic acid ethyl ester (CAS: 1005029-83-3) is a highly versatile building block and prodrug candidate. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic pharmacophore where every functional group serves a distinct mechanistic purpose:

  • The 6-Amino Substitution: Acts as a critical hydrogen bond donor and acceptor. This moiety drastically enhances target residence time by anchoring the molecule within the 1[1] and the hydrophobic hinge regions of oncogenic kinases.

  • The 2-Carboxylic Acid Ethyl Ester: Serves a dual purpose. First, it increases the lipophilicity of the core scaffold, facilitating blood-brain barrier (BBB) penetration for neurological targets and cell wall diffusion in mycobacteria. Second, it functions as a classic prodrug moiety; upon cellular entry,2[2], trapping the active metabolite intracellularly to exert its therapeutic effect.

Neurodegenerative Disease Targets: AChE and Ryanodine Receptors

Mechanistic Causality

Alzheimer's and Parkinson's diseases are characterized by neurotransmitter depletion, protein aggregation, and intracellular calcium dysregulation. 6-Aminoquinoxaline derivatives are engineered to be dual-binding site inhibitors. While the planar quinoxaline core intercalates with the Catalytic Anionic Site (CAS) of AChE, the 6-amino group forms essential hydrogen bonds with the PAS,1[1]. Furthermore, these derivatives exhibit potent neuroprotective effects on dopaminergic neurons by3[3], preventing calcium-induced excitotoxicity.

G cluster_0 Alzheimer's Target cluster_1 Parkinson's Target Compound 6-Aminoquinoxaline-2-carboxylic acid ethyl ester AChE Acetylcholinesterase (AChE) Compound->AChE RyR Ryanodine Receptors (RyR) Compound->RyR PAS Peripheral Anionic Site (PAS) Binding (6-Amino) AChE->PAS CAS Catalytic Anionic Site (CAS) Binding (Core) AChE->CAS Abeta Inhibition of Aβ Aggregation PAS->Abeta CAS->Abeta Ca2 Ca2+ Homeostasis Restoration RyR->Ca2 Neuro Dopaminergic Neuron Survival Ca2->Neuro

Caption: Dual neuroprotective mechanisms of 6-aminoquinoxaline derivatives targeting AChE and RyR.

Self-Validating Protocol: Ellman’s Assay for AChE Inhibition

To ensure rigorous trustworthiness in hit-to-lead optimization, the evaluation of AChE inhibition must explicitly account for non-enzymatic background hydrolysis.

  • Preparation: Formulate a 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the quinoxaline derivative in DMSO (ensure final assay DMSO is < 1% to prevent enzyme denaturation).

  • Reagent Addition: In a 96-well microplate, add 140 µL of buffer, 20 µL of the test compound, and 20 µL of human recombinant AChE (0.22 U/mL).

  • Equilibration (Critical Step): Incubate the plate at 25°C for 15 minutes. Causality: Quinoxalines often act as slow-binding inhibitors; pre-incubation is strictly required to allow the 6-amino group to reach thermodynamic equilibrium within the PAS.

  • Substrate Initiation: Add 10 µL of 0.01 M DTNB (Ellman's reagent) and 10 µL of 0.075 M acetylthiocholine iodide (ATCI).

  • Kinetic Measurement: Read absorbance at 412 nm every 30 seconds for 5 minutes.

  • Validation Controls: You must run a blank (buffer + DTNB + ATCI without enzyme) to subtract spontaneous ATCI hydrolysis, and a positive control (e.g., Tacrine) to validate the dynamic range of the assay.

Oncology Targets: Kinase Inhibition and Apoptosis

Mechanistic Causality

Quinoxaline-2-carboxylic acid derivatives are highly recognized as chemotherapeutic agents. The planar nature of the nitrogen-containing bicyclic system makes it an excellent DNA intercalator, inhibiting Topoisomerase II. Concurrently, targeted substitutions at the 6-position allow the molecule to act as a competitive ATP analog. By binding to the hydrophobic pockets of kinases such as PI3K and Pim-2, these compounds4[4], elevating the BAX/Bcl-2 ratio and triggering caspase-dependent apoptosis.

G Drug Quinoxaline Derivative PI3K PI3K Drug->PI3K Inhibits AKT AKT PI3K->AKT Blocks mTOR mTOR AKT->mTOR Blocks Bax BAX Upregulation mTOR->Bax Activates Caspase Caspase-3/9 Activation Bax->Caspase Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis

Caption: Inhibition of the PI3K/AKT/mTOR pathway by quinoxaline derivatives leading to apoptosis.

Self-Validating Protocol: Annexin V/PI Apoptosis Workflow
  • Cell Treatment: Seed MCF-7 or HepG2 cells at 1×105 cells/well. Treat with the quinoxaline derivative at its predetermined IC50 concentration for 48 hours.

  • Harvesting: Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Causality: The presence of calcium in the binding buffer is an absolute requirement for Annexin V to bind to externalized phosphatidylserine (PS). Omitting this will yield false negatives.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze within 1 hour. FITC+/PI- indicates early apoptosis (PS externalization with an intact membrane); FITC+/PI+ indicates late apoptosis.

Antimycobacterial Activity: The Prodrug Advantage

The ethyl ester moiety is particularly advantageous for targeting Mycobacterium tuberculosis (Mtb). The highly lipophilic mycobacterial cell wall restricts the entry of polar carboxylic acids. The ethyl ester masks this polarity, facilitating passive diffusion. Once inside the cytoplasm, 5[5]. The resulting highly polar carboxylate is trapped intracellularly, accumulating to concentrations where it acts as a severe DNA-damaging agent against the pathogen.

Quantitative Data: Comparative Pharmacological Activity
Target / Disease ModelDerivative Type / ModificationKey Mechanism of ActionEfficacy / IC50 / MIC
Acetylcholinesterase (AChE) 6-Aminoquinoxaline derivativesDual binding (PAS & CAS)IC50 ~ 0.077 µM
Parkinson's Disease 6-Aminoquinoxaline (PAQ)Ryanodine receptor modulationHigh in vivo neuroprotection
Breast Cancer (MCF-7) Quinoxaline-2-carboxylic acidPI3K/AKT/mTOR inhibitionIC50 ~ 2.7 - 7.2 µM
M. tuberculosis (H37Ra) Quinoxaline-2-carboxylic esterEster hydrolysis / DNA damageMIC ~ 1.25 µg/mL

Conclusion & Future Perspectives

The 6-Aminoquinoxaline-2-carboxylic acid ethyl ester scaffold is a highly tunable, multi-target pharmacophore. By exploiting the electronic properties of the 6-amino group and the pharmacokinetic advantages of the 2-ester linkage, drug development professionals can direct this core toward neurodegenerative, oncological, or infectious disease targets. Future optimization workflows should utilize structure-based drug design (SBDD) to maximize target-site residence time and minimize off-target cytotoxicity.

References

  • Title: Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications Source: NIH (Biomolecules & Therapeutics) URL: [Link]

  • Title: Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential Source: MDPI (Pharmaceuticals) URL: [Link]

  • Title: Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold Source: MDPI (Molecules) URL: [Link]

  • Title: New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester

A Senior Application Scientist's Perspective on a Promising Heterocyclic Scaffold For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed exploration of the potent...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Promising Heterocyclic Scaffold

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed exploration of the potential mechanism of action of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester. Given the nascent stage of direct research on this specific molecule, this document synthesizes authoritative data from the broader class of quinoxaline derivatives to construct a robust, evidence-based hypothesis of its biological function.

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in the development of therapeutic agents.[1][2] Its rigid, planar structure and the presence of nitrogen atoms make it an excellent scaffold for interacting with a variety of biological targets. The quinoxaline family of molecules has demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This versatility has cemented its status as a "privileged structure" in medicinal chemistry, prompting extensive research into its therapeutic potential.

The Subject of this Guide: 6-Aminoquinoxaline-2-carboxylic acid ethyl ester

The molecule at the heart of this guide, 6-Aminoquinoxaline-2-carboxylic acid ethyl ester, is a specific derivative of the quinoxaline core. Its structure is characterized by an amino group at the 6-position and an ethyl ester of a carboxylic acid at the 2-position. While direct, in-depth studies on the mechanism of action of this exact compound are not yet prevalent in the public domain, the well-documented activities of structurally similar compounds, particularly those with the 6-aminoquinoxaline core, provide a strong foundation for a hypothesized mechanism.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on extensive evidence from related compounds, the most probable mechanism of action for 6-Aminoquinoxaline-2-carboxylic acid ethyl ester is the inhibition of protein kinases . Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

Several lines of evidence support this hypothesis:

  • Broad Kinase Inhibitory Activity of Quinoxalines: Quinoxaline derivatives have been repeatedly identified as potent inhibitors of a range of protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5] They often function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate.[4]

  • The Significance of the 6-Amino Group: The 6-aminoquinoxaline scaffold is particularly noteworthy. A study on N-aryl 6-aminoquinoxalines identified them as potent inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key regulator of glycolysis in cancer cells.[6] This highlights the importance of the 6-amino position in conferring specific kinase inhibitory activity.

  • Neuroprotective Effects: Research into new 6-aminoquinoxaline derivatives has also revealed neuroprotective effects on dopaminergic neurons, suggesting a modulatory role in signaling pathways relevant to neurodegenerative diseases like Parkinson's.[7][8] One proposed mechanism for a neuroprotective 6-aminoquinoxaline derivative is the activation of endoplasmic reticulum ryanodine receptor channels.[8]

The following diagram illustrates the hypothesized mechanism of kinase inhibition:

Kinase_Inhibition_Mechanism cluster_kinase Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Phosphorylated_Protein Phosphorylated Substrate Protein ATP_Binding_Pocket->Phosphorylated_Protein Phosphorylates ADP ADP ATP_Binding_Pocket->ADP No_Reaction Inhibition of Phosphorylation ATP_Binding_Pocket->No_Reaction Substrate_Binding_Site Substrate Binding Site ATP ATP ATP->ATP_Binding_Pocket Binds Substrate_Protein Substrate_Protein Substrate_Protein->Substrate_Binding_Site Binds 6_AQ_2_CEE 6-Aminoquinoxaline- 2-carboxylic acid ethyl ester 6_AQ_2_CEE->ATP_Binding_Pocket Competitively Binds

Caption: Hypothesized competitive ATP-binding mechanism.

Potential Downstream Cellular Effects

Inhibition of key signaling kinases by 6-Aminoquinoxaline-2-carboxylic acid ethyl ester would be expected to trigger a cascade of downstream cellular events. The specific outcomes would depend on the kinase(s) targeted.

Induction of Apoptosis

A common consequence of inhibiting kinases that are crucial for cancer cell survival is the induction of apoptosis, or programmed cell death. Some quinoxaline derivatives have been shown to induce apoptosis through mitochondrial- and caspase-3-dependent pathways.[9]

The following diagram outlines a potential apoptotic pathway triggered by kinase inhibition:

Apoptosis_Pathway Compound 6-Aminoquinoxaline- 2-carboxylic acid ethyl ester Kinase Survival Kinase (e.g., Akt, EGFR) Compound->Kinase Inhibits Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Kinase->Anti_Apoptotic Inhibits Phosphorylation (Downregulates) Mitochondria Mitochondrial Outer Membrane Permeabilization Anti_Apoptotic->Mitochondria Inhibition is Lifted Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c Release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptosis induction pathway.

Anti-inflammatory Effects

Certain quinoxaline derivatives have demonstrated dual inhibitory activity against targets like EGFR and cyclooxygenase-2 (COX-2).[10] COX-2 is a key enzyme in the inflammatory pathway. This suggests that 6-Aminoquinoxaline-2-carboxylic acid ethyl ester could also possess anti-inflammatory properties.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for this specific molecule is yet to be established, general principles from related quinoxaline derivatives can be inferred:

  • The Quinoxaline Core: Forms the fundamental scaffold for binding, often through pi-stacking and hydrogen bonding interactions within the target protein.

  • The 6-Amino Group: Likely a key hydrogen bond donor or acceptor, crucial for anchoring the molecule in the active site and conferring target specificity.

  • The 2-Carboxylic Acid Ethyl Ester: This group can influence solubility, cell permeability, and may also engage in specific interactions with the target protein. Esters can also act as prodrugs, being hydrolyzed in vivo to the more active carboxylic acid.[11][12]

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action for 6-Aminoquinoxaline-2-carboxylic acid ethyl ester, a series of well-established experimental workflows would be required.

In Vitro Kinase Inhibition Assay

This experiment is designed to directly measure the inhibitory effect of the compound on the activity of a specific kinase.

Objective: To determine the IC50 value of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester against a panel of relevant protein kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester in DMSO.

    • Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare solutions of the kinase, a suitable peptide substrate, and ATP.

  • Assay Procedure (96-well plate format):

    • Add the kinase buffer to all wells.

    • Add serial dilutions of the compound to the test wells. Add DMSO vehicle to control wells.

    • Add the kinase to all wells except the negative control.

    • Add the peptide substrate to all wells.

    • Initiate the reaction by adding ATP to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Use a suitable method to detect the amount of phosphorylated substrate. A common method is to use a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This experiment determines if the compound induces apoptosis in cultured cancer cells.

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with 6-Aminoquinoxaline-2-carboxylic acid ethyl ester.

Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., a line known to be dependent on the kinase of interest) in a 6-well plate and allow the cells to adhere overnight.

    • Treat the cells with various concentrations of the compound for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Staining:

    • Harvest the cells by trypsinization and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-Annexin V will stain early apoptotic cells (phosphatidylserine exposure on the outer cell membrane).

    • PI will stain late apoptotic and necrotic cells (compromised cell membrane).

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Quantitative Data from Related Quinoxaline Derivatives

To provide context for the potential potency of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester, the following table summarizes the inhibitory activities of other quinoxaline derivatives against various targets.

Compound ClassTarget EnzymeIC50 / Binding AffinityReference
N-aryl 6-aminoquinoxalinesPFKFB314 nM (most potent representative)[6]
Quinoxaline derivativesASK130.17 nM[5]
Quinoxaline derivativesEGFR0.3 µM[5]
Quinoxaline derivativesCOX-20.46 µM[5]
Quinoxaline-hydrazone derivativeα-glucosidase0.413 mM[13]

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester is still emerging, a strong hypothesis can be formulated based on the extensive research into the broader quinoxaline class of compounds. The most probable mechanism is the inhibition of one or more protein kinases, leading to downstream effects such as the induction of apoptosis. The 6-amino group is likely a key determinant of its target specificity and potency.

Future research should focus on validating this hypothesis through a systematic series of in vitro and cell-based assays, such as those outlined in this guide. A comprehensive kinase panel screening would be invaluable in identifying the specific molecular targets. Subsequent studies in animal models of relevant diseases, such as cancer or neurodegenerative disorders, will be crucial in determining the therapeutic potential of this promising compound.

References

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Center for Biotechnology Information. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. National Center for Biotechnology Information. [Link]

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. [Link]

  • Discovery of quinazolinone and quinoxaline derivatives as potent and selective poly(ADP-ribose) polymerase-1/2 inhibitors. PubMed. [Link]

  • Quinoxaline 1,4-di-N-Oxide Derivatives: Are They Unselective or Selective Inhibitors?. Bentham Science. [Link]

  • (PDF) QUINOXALINE DERIVATIVES AS -GLUCOSIDASE INHIBITORS: SYNTHESIS AND BIOLOGICAL EVALUATION. ResearchGate. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Science Alert. [Link]

  • Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. PubMed. [Link]

  • New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. PubMed. [Link]

  • New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. ACS Publications. [Link]

  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI. [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. National Center for Biotechnology Information. [Link]

  • 6-Aminoquinoxaline-2-carboxylic acid ethyl ester. Pharmaffiliates. [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. National Center for Biotechnology Information. [Link]

  • (PDF) ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. [Link]

  • Esters of Quinoxaline-7-Carboxylate 1,4-di-N-Oxide as Potential Inhibitors of Glycolytic Enzymes of Entamoeba histolytica: In silico Approach. Bentham Science. [Link]

  • 6-Aminoquinoxaline. ChemBK. [Link]

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Foundational

The Quinoxaline Scaffold in Medicinal Chemistry: Synthesis, Pharmacology, and Drug Development

Introduction to the Quinoxaline Core The quinoxaline scaffold (benzopyrazine) is a "privileged" nitrogen-containing bicyclic heterocycle consisting of a benzene ring fused to a pyrazine ring. Due to its synthetic tractab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Quinoxaline Core

The quinoxaline scaffold (benzopyrazine) is a "privileged" nitrogen-containing bicyclic heterocycle consisting of a benzene ring fused to a pyrazine ring. Due to its synthetic tractability and ability to engage in diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking, and hydrophobic interactions), it has become a cornerstone in contemporary drug discovery. Quinoxaline derivatives exhibit a broad spectrum of pharmacological profiles, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities 1.

Clinical Landscape and FDA-Approved Drugs

The therapeutic relevance of the quinoxaline core is validated by several clinically approved drugs and investigational agents. The most notable recent milestone is the FDA approval of Erdafitinib, a targeted kinase inhibitor for oncology 2.

Table 1: Commercially Available Quinoxaline-Based Therapeutics
Drug NameTherapeutic AreaPrimary Mechanism of ActionClinical Status
Erdafitinib (Balversa) OncologyPan-FGFR Kinase InhibitorFDA Approved (Human)
Echinomycin Oncology / Infectious DiseaseDNA Intercalation / HIF-1α InhibitionInvestigational / Approved
Carbadox Veterinary Infectious DiseaseDNA Degradation (via free radicals)FDA Approved (Veterinary)
Mequindox Veterinary Infectious DiseaseAntibacterialApproved (Veterinary)

Synthetic Methodologies: Transitioning to Green Chemistry

Historically, the synthesis of quinoxalines relied on the condensation of o-phenylenediamine (OPD) with 1,2-dicarbonyl compounds in harsh organic solvents under reflux, often necessitating toxic heavy-metal catalysts. To mitigate environmental impact and improve yields, modern medicinal chemistry has pivoted toward green synthetic protocols utilizing heterogeneous catalysts, ambient temperatures, or microwave irradiation.

Step-by-Step Protocol: Eco-Friendly Condensation using Phosphate Catalysts

This protocol leverages phosphate-based mineral fertilizers (e.g., MAP, DAP, TSP) as heterogeneous catalysts. Causality: The mild acidic nature of the phosphate catalyst activates the carbonyl carbon for nucleophilic attack by the amine without the toxicity of transition metals. Ethanol serves as a green solvent that facilitates product precipitation upon cooling, creating a self-validating, highly pure recovery system 3.

  • Reagent Preparation: In a 10 mL round-bottom flask, dissolve 1.0 mmol of the selected aryl 1,2-diamine and 1.0 mmol of the 1,2-dicarbonyl compound in 2.0 mL of absolute ethanol.

  • Catalyst Addition: Add 0.006 g of the phosphate-based catalyst (e.g., Monoammonium Phosphate - MAP). Rationale: The solid catalyst provides a high-surface-area active site for the condensation reaction while remaining insoluble in ethanol.

  • Reaction Execution: Stir the mixture at 800 rpm at ambient temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction typically reaches completion within 2–4 minutes.

  • Work-up & Catalyst Recovery: Dissolve the resulting solid product mixture in hot ethanol. Filter the mixture immediately while hot. Rationale: The quinoxaline product remains soluble in hot ethanol, whereas the inorganic catalyst is retained on the filter paper, allowing it to be recovered and reused for up to six cycles without loss of efficacy.

  • Crystallization: Place the filtrate in an ice bath to induce selective crystallization. Filter and dry the crystals to obtain the pure quinoxaline derivative (Yields typically 89–99%).

SynthesisWorkflow Start 1,2-Diamine + 1,2-Dicarbonyl Catalyst Addition of MAP/DAP (Heterogeneous Catalyst) Start->Catalyst Reaction Green Condensation (Ethanol, Room Temp) Catalyst->Reaction Workup Hot Filtration (Catalyst Recovery) Reaction->Workup Product Pure Quinoxaline (Ice Bath Crystallization) Workup->Product

Figure 1: Green synthesis workflow for quinoxaline derivatives using heterogeneous catalysis.

Mechanisms of Action and Pharmacology

Anticancer Activity: Kinase Inhibition

Quinoxaline derivatives are potent ATP-competitive kinase inhibitors. The planar benzopyrazine core effectively mimics the adenine ring of ATP, allowing it to anchor securely within the hinge region of receptor tyrosine kinases such as FGFR, VEGFR, and EGFR 1. By blocking these receptors, quinoxalines disrupt downstream MAPK and PI3K/AKT signaling cascades, leading to cell cycle arrest and apoptosis.

KinaseInhibition Drug Quinoxaline Agent (e.g., Erdafitinib) Receptor FGFR / VEGFR (Kinase Domain) Drug->Receptor Binds Hinge Region Inhibition ATP-Competitive Inhibition Receptor->Inhibition Downstream Blockade of MAPK & PI3K/AKT Pathways Inhibition->Downstream Apoptosis Cell Cycle Arrest & Tumor Apoptosis Downstream->Apoptosis

Figure 2: Quinoxaline-mediated kinase inhibition and apoptotic signaling pathway.

Antimicrobial and Hypoxia-Selective Activity: Quinoxaline 1,4-di-N-Oxides (QdNOs)

The introduction of N-oxide moieties at positions 1 and 4 of the pyrazine ring creates Quinoxaline 1,4-di-N-oxides (QdNOs), a subclass with distinct mechanisms. QdNOs act as bioreductive prodrugs. In the hypoxic environments characteristic of solid tumors or deep bacterial infections, QdNOs are reduced by specific enzymes. This reduction generates highly reactive oxygen species (ROS) and free radicals that induce lethal DNA strand breaks 4. Furthermore, in cancer cells, QdNOs have been shown to promote the proteasomal degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), crippling the tumor's ability to survive in low-oxygen conditions 4.

Structure-Activity Relationship (SAR) Insights

Strategic functionalization of the quinoxaline core dictates its pharmacological trajectory:

  • C2 and C3 Positions: Substitution with bulky aryl, heteroaryl, or alkyl groups is critical for optimizing the binding affinity within the hydrophobic pockets of target kinase enzymes.

  • C6 and C7 Positions: The addition of electron-withdrawing groups (e.g., halogens, nitro, or trifluoromethyl groups) modulates the electron density of the pyrazine ring, significantly enhancing antimicrobial and cytotoxic potencies.

  • N1 and N4 Positions: Oxidation to form N-oxides is essential for anti-mycobacterial activity and hypoxia-selective anti-tumor targeting, shifting the mechanism from competitive inhibition to free-radical-mediated DNA degradation 4.

Conclusion

The quinoxaline scaffold remains a highly privileged structure in medicinal chemistry. By transitioning to green synthetic methodologies, researchers can rapidly and sustainably generate diverse quinoxaline libraries. The precise tuning of the scaffold through SAR principles allows for the development of highly selective kinase inhibitors and bioreductive agents, ensuring its continued prominence in the pipeline of next-generation therapeutics.

References

  • Antibacterial drugs based on quinoxaline 1,4-dioxide. ResearchGate. Available at: [Link]

  • Eco-friendly Synthesis of Quinoxaline Derivatives Using Mineral Fertilizers as Heterogeneous Catalysts. DergiPark. Available at:[Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC / NIH. Available at: [Link]

Sources

Exploratory

Bifunctional Scaffolding: Strategic Derivatization of 6-Aminoquinoxaline-2-carboxylic Acid Ethyl Ester for Targeted Therapeutics

Executive Summary In contemporary medicinal chemistry, the quinoxaline ring system is recognized as a highly privileged scaffold. Specifically, 6-Aminoquinoxaline-2-carboxylic acid ethyl ester (CAS: 1005029-83-3) present...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the quinoxaline ring system is recognized as a highly privileged scaffold. Specifically, 6-Aminoquinoxaline-2-carboxylic acid ethyl ester (CAS: 1005029-83-3) presents a unique, bifunctional platform for drug discovery. By possessing both an electron-donating amino group at the C6 position and an electron-withdrawing ethyl ester at the C2 position, this molecule allows for orthogonal, site-selective derivatization. This technical guide outlines the mechanistic rationale, structure-activity relationships (SAR), and self-validating synthetic protocols required to transform this core scaffold into potent anticancer, neuroprotective, and antimycobacterial agents.

Mechanistic Rationale & Biological Landscape

The strategic value of the 6-aminoquinoxaline-2-carboxylic acid ethyl ester lies in its ability to interact with diverse biological targets depending on the axis of derivatization.

The C6-Amino Axis: Kinase Inhibition & Neuroprotection

Derivatization of the 6-amino group into ureas or amides generates bidentate hydrogen bond donors that are critical for anchoring molecules within the hinge region of kinases. For instance, 6-ureidoquinoxaline derivatives have been shown to act as potent inhibitors of IκB kinase β (IKKβ). By inhibiting IKKβ, these compounds suppress the constitutively active NF-κB signaling pathway in cancer cells, thereby downregulating survival genes and inducing apoptosis . Alternatively, N-propargylation at the C6 position shifts the pharmacological profile toward neuroprotection, demonstrating significant efficacy in rescuing dopaminergic neurons in Parkinson's disease models .

G A 6-Aminoquinoxaline Derivatives B IKKβ Kinase A->B Inhibits C NF-κB Pathway B->C Blocks activation D Cell Survival / Proliferation C->D Downregulates E Apoptosis (Cancer Cells) C->E Induces

Fig 1. Mechanistic signaling pathway of 6-aminoquinoxaline derivatives in cancer cell apoptosis.

The C2-Ester Axis: Antimycobacterial Activity

The quinoxaline-2-carboxylic acid motif serves as a bioisostere for pyrazinamide, a first-line antitubercular drug. Hydrolysis of the C2-ester followed by amidation yields quinoxaline-2-carboxamides that exhibit potent activity against Mycobacterium tuberculosis. Furthermore, oxidation of the quinoxaline nitrogen atoms to form 1,4-dioxides creates compounds that act as severe DNA-damaging agents within mycobacterial cells, overcoming standard drug resistance .

Synthetic Divergence: Self-Validating Methodologies

To exploit this scaffold, researchers must employ orthogonal synthetic workflows. The following protocols detail the causality behind the chemical choices and incorporate in-process analytical controls to ensure a self-validating system.

G Core 6-Aminoquinoxaline-2-carboxylic acid ethyl ester Path1 C6-Amino Modification (Isocyanates / Acyl Chlorides) Core->Path1 Path2 C2-Ester Modification (Hydrazine / Amines) Core->Path2 Prod1 6-Ureido/Amido Derivatives (Anticancer / Kinase Inhibitors) Path1->Prod1 Prod2 2-Carbohydrazide/Amide Derivatives (Antitubercular Agents) Path2->Prod2

Fig 2. Synthetic divergence of the quinoxaline scaffold for targeted therapeutic applications.

Protocol A: Electrophilic Derivatization at the C6-Amino Position (Urea Formation)

Objective: Synthesize C6-ureido derivatives to target kinase hinge regions. Causality: The C6-amino group is a relatively weak nucleophile due to the electron-withdrawing nature of the quinoxaline core and the conjugated C2-ester. To overcome this thermodynamic barrier, highly reactive isocyanates are utilized. Anhydrous conditions are strictly enforced to prevent the competitive hydrolysis of isocyanates into unreactive symmetric ureas.

Step-by-Step Workflow:

  • Preparation: Dissolve 6-aminoquinoxaline-2-carboxylic acid ethyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents moisture ingress, preserving the electrophile.

  • Activation: Add the appropriate aryl isocyanate (1.2 eq) dropwise at 0°C. Causality: Low temperatures control the exothermic addition and suppress off-target reactions.

  • Propagation: Warm the reaction vessel to ambient temperature and stir for 4-6 hours.

  • Self-Validating Control: Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) mobile phase. The reaction is internally validated when the lower-Rf starting material spot is entirely consumed and replaced by a higher-Rf urea product. Confirm via LC-MS for the expected [M+H]+ mass shift before proceeding.

  • Isolation: Quench the reaction with 1 mL of methanol to consume any unreacted isocyanate. Concentrate in vacuo and purify via silica gel flash chromatography.

Protocol B: Nucleophilic Derivatization at the C2-Ester Position (Amidation via Acid Chloride)

Objective: Synthesize C2-carboxamides to enhance mycobacterial cell wall penetration. Causality: Direct aminolysis of the ethyl ester is thermodynamically unfavorable and kinetically sluggish. A two-step hydrolysis-activation sequence using oxalyl chloride is employed. Oxalyl chloride is selected over standard peptide coupling reagents (e.g., HATU, EDC) because its byproducts (CO, CO₂, HCl) are gaseous, driving the reaction forward via Le Chatelier's principle without leaving residual byproducts that complicate purification .

Step-by-Step Workflow:

  • Hydrolysis: Suspend the ester (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH (2.0 eq) and stir at room temperature for 2 hours. Causality: LiOH provides a mild, irreversible saponification to the carboxylate salt without degrading the heterocyclic core.

  • Acidification: Adjust the pH to 3 using 1M HCl to precipitate the free quinoxaline-2-carboxylic acid. Filter and dry thoroughly in vacuo.

  • Activation: Suspend the dry acid in anhydrous DCM. Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (2 drops). Causality: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate.

  • Self-Validating Control: The immediate evolution of CO and CO₂ gases serves as a visual, real-time indicator of the reaction. The cessation of gas evolution visually validates the complete conversion of the carboxylic acid to the highly reactive acid chloride.

  • Amidation: Concentrate the mixture to remove excess oxalyl chloride. Redissolve the crude acid chloride in DCM and add the desired amine (2.0 eq) alongside triethylamine (1.5 eq) at 0°C.

  • Validation & Isolation: Wash the organic layer with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. Validate the final product via ¹H-NMR by confirming the complete disappearance of the characteristic ethyl ester signals (quartet at ~4.4 ppm and triplet at ~1.4 ppm).

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The table below consolidates quantitative biological data from recent literature, illustrating how specific modifications to the 6-aminoquinoxaline-2-carboxylic acid scaffold dictate its therapeutic efficacy.

Derivative ClassKey Substituent ModificationTarget Cell Line / PathogenObserved Activity (IC₅₀ / MIC)Primary MechanismRef
6-Ureidoquinoxaline C6-(Furan-2-yl) UreaA549 (Lung Cancer)IC₅₀ = 2.5 µMIKKβ Inhibition / Apoptosis
6-Ureidoquinoxaline C6-(3-Chlorophenyl) UreaHCT116 (Colon Cancer)IC₅₀ = 2.5 µMKinase Inhibition
N-Propargyl-6-amino C6-N-PropargylMidbrain DA NeuronsNeuroprotective at 10 µMTrophic Support
Quinoxaline-2-carboxamide C2-N-BenzylamideM. tuberculosis H37RaMIC = 31.25 µg/mLPyrazinamide Mimicry
Quinoxaline 1,4-dioxide C2-Ester, C6-Piperazine, N-OxidesM. tuberculosisMIC = 1.25 µg/mLDNA Damage

References

  • New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry (ACS Publications), 2016. Available at:[Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals (MDPI), 2021. Available at:[Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. National Institutes of Health (PMC), 2023. Available at:[Link]

Protocols & Analytical Methods

Method

6-Aminoquinoxaline-2-carboxylic acid ethyl ester synthesis from o-phenylenediamine

Application Note: Regioselective Synthesis of 6-Aminoquinoxaline-2-carboxylic Acid Ethyl Ester from o-Phenylenediamine Introduction & Mechanistic Rationale Quinoxaline derivatives, specifically 6-aminoquinoxaline-2-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 6-Aminoquinoxaline-2-carboxylic Acid Ethyl Ester from o-Phenylenediamine

Introduction & Mechanistic Rationale

Quinoxaline derivatives, specifically 6-aminoquinoxaline-2-carboxylic acid esters, are privileged heterocyclic scaffolds in medicinal chemistry. They are frequently utilized in the development of kinase inhibitors, antimicrobial agents, and targeted radiopharmaceuticals for melanoma imaging[1].

Synthesizing this specific regioisomer directly from the base core of o-phenylenediamine presents a significant regiochemical challenge. Direct condensation of 4-nitro-1,2-phenylenediamine (the nitrated derivative of o-phenylenediamine) with a 2-carbon alpha-keto ester such as ethyl glyoxalate typically yields an intractable, near 1:1 mixture of 6-nitro and 7-nitro regioisomers due to the competing nucleophilicity of the two amine groups[2].

To circumvent this poor atom economy and the need for complex chromatographic separations, a highly controlled, step-wise functionalization pathway is required. The protocol herein describes a self-validating, regioselective pathway: starting from the nitration of o-phenylenediamine, followed by condensation to form 2-methyl-6-nitroquinoxaline, dual-oxidation of the methyl group, Fischer esterification, and final catalytic hydrogenation[1].

Synthetic Workflow & Pathway Visualization

G A o-Phenylenediamine B 4-Nitro-1,2- phenylenediamine A->B Nitration C 2-Methyl-6- nitroquinoxaline B->C Pyruvaldehyde D 6-Nitroquinoxaline- 2-carboxylic acid C->D 1. SeO2 2. NaMnO4 E Ethyl 6-nitroquinoxaline- 2-carboxylate D->E EtOH, H2SO4 F Ethyl 6-aminoquinoxaline- 2-carboxylate E->F H2, Pd/C

Synthetic workflow for 6-aminoquinoxaline-2-carboxylic acid ethyl ester from o-phenylenediamine.

Step-by-Step Experimental Protocols

The following methodologies detail the critical transformation of the regiochemically locked 2-methyl-6-nitroquinoxaline intermediate into the final target compound.

Step 1: Dual Oxidation to 6-Nitroquinoxaline-2-carboxylic Acid
  • Causality & Design: Selenium dioxide (SeO₂) is chosen for its high specificity towards allylic and benzylic positions. The electron-deficient nature of the quinoxaline ring activates the C2-methyl group, allowing SeO₂ to selectively oxidize it to an aldehyde. Because SeO₂ is a mild oxidant, the reaction arrests at the aldehyde stage. A secondary oxidant, sodium permanganate (NaMnO₄), is required to push the aldehyde to the carboxylic acid without cleaving the heterocyclic ring[1].

  • Protocol:

    • In a round-bottom flask, dissolve 2-methyl-6-nitroquinoxaline (15.14 g, 80.1 mmol) in 240 mL of anhydrous toluene.

    • Add Selenium dioxide (16.0 g, 0.14 mol, 1.75 eq) to the mixture.

    • Heat the solution to reflux (approx. 110 °C) and maintain for 2 hours under an inert argon atmosphere.

    • Cool the reaction to ambient temperature. Filter the resulting precipitate (the intermediate aldehyde) and wash the filter cake sequentially with toluene (40 mL) and dichloromethane (50 mL).

    • Transfer the isolated precipitate to a new flask and dissolve in 400 mL of acetone.

    • Fractionwise, add 540 mL of a 5% (w/v) aqueous sodium permanganate (NaMnO₄) solution.

    • Stir the biphasic mixture at ambient temperature for 3 hours.

    • Filter the reaction mixture to remove manganese dioxide (MnO₂) byproducts.

    • Concentrate the filtrate under reduced pressure to approximately half its original volume, then extract with diethyl ether to remove unreacted aldehyde and non-polar impurities.

    • Carefully acidify the aqueous phase to pH 1 using concentrated hydrochloric acid (HCl).

    • Collect the precipitated 6-nitroquinoxaline-2-carboxylic acid by vacuum filtration and dry in a desiccator for 4 days.

Step 2: Fischer Esterification
  • Causality & Design: A standard Fischer esterification is employed using ethanol as both the solvent and reactant. Sulfuric acid acts as the protic catalyst to activate the carbonyl carbon.

  • Expert Note on Literature Validation: Foundational patent literature (EP 2363399 A1) contains a known typographical error, suggesting "750 mL" of concentrated H₂SO₄ for 50 mL of ethanol[1]. This protocol corrects this to a catalytic 750 µL to prevent acidic degradation of the heterocyclic core and avoid a dangerous exothermic runaway.

  • Protocol:

    • Suspend 6-nitroquinoxaline-2-carboxylic acid (5.00 g, 22.8 mmol) in 50 mL of anhydrous ethanol under an argon atmosphere.

    • Slowly add 750 µL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring vigorously.

    • Heat the solution to reflux (approx. 78 °C) for 7 hours.

    • Cool the mixture to ambient temperature and evaporate the bulk ethanol under vacuum.

    • Quench the residue by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate to yield Ethyl 6-nitroquinoxaline-2-carboxylate.

Step 3: Catalytic Hydrogenation
  • Causality & Design: Palladium on carbon (Pd/C) with hydrogen gas is selected for its clean, quantitative reduction of nitro groups to amines. This method avoids the use of harsh reducing agents (e.g., SnCl₂/HCl) that could prematurely hydrolyze the newly formed ethyl ester linkage[1].

  • Protocol:

    • Dissolve Ethyl 6-nitroquinoxaline-2-carboxylate (2.93 g, 11.9 mmol) in 500 mL of absolute ethanol.

    • Carefully add 300 mg of 10% Palladium-on-charcoal (Pd/C). (Safety Note: Pd/C is highly pyrophoric; add under a blanket of inert gas).

    • Evacuate the reaction vessel and backfill with hydrogen gas (H₂) via a balloon or low-pressure manifold.

    • Stir the suspension vigorously at atmospheric pressure and ambient temperature for 3 hours and 45 minutes.

    • Filter the reaction medium through a pad of Celite® 545 to remove the palladium catalyst. Wash the filter cake thoroughly with excess ethanol.

    • Evaporate the combined filtrates to dryness under reduced pressure to afford the final product, Ethyl 6-aminoquinoxaline-2-carboxylate, as an orange solid.

Quantitative Data & Yield Analysis

Table 1: Quantitative Reaction Parameters and Yields

Reaction StageSubstrate ScaleKey ReagentsTemp / TimeIsolated YieldMelting Point
Oxidation 15.14 gSeO₂, NaMnO₄Reflux (2h) / RT (3h)30% (5.26 g)212–214 °C
Esterification 5.00 gEtOH, conc. H₂SO₄Reflux (7h)67% (3.79 g)221–223 °C
Hydrogenation 2.93 gH₂, 10% Pd/CRT (3.75h)QuantitativeN/A (Orange Solid)

Analytical Note: The successful formation of the ester intermediate is confirmed via ¹H NMR (200 MHz, CDCl₃), characterized by the distinct ethyl signals at δ 1.58 (t, 3H, J = 7 Hz) and 4.68 (q, 2H, J = 7 Hz), alongside the intact quinoxaline aromatic protons at δ 8.53, 8.68, 9.14, and 9.72[1].

References

  • Labelled analogues of halobenzamides as radiopharmaceuticals. European Patent Office (EP 2363399 A1).[1]

Sources

Application

Advanced Application Note: Profiling the Antimicrobial Efficacy and Mechanism of 6-Aminoquinoxaline-2-carboxylic Acid Ethyl Ester

Executive Summary The escalating global crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic scaffolds. 6-Aminoquinoxaline-2-carboxylic acid ethyl ester (CAS: 1005029-83-3)[1] repres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating global crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic scaffolds. 6-Aminoquinoxaline-2-carboxylic acid ethyl ester (CAS: 1005029-83-3)[1] represents a highly privileged nitrogen-containing heterocyclic building block. Quinoxaline derivatives are renowned for their broad-spectrum antimicrobial, antitubercular, and antifungal properties. This application note provides drug development professionals with a comprehensive, self-validating methodological framework for evaluating the antimicrobial efficacy of this compound. We detail the mechanistic rationale, high-throughput viability screening (REMA), and target-specific enzymatic validation (DNA Gyrase Inhibition).

Mechanistic Grounding: Why Quinoxaline Derivatives?

The antibacterial efficacy of quinoxaline-2-carboxylic acid derivatives is primarily driven by a potent dual-action mechanism that distinguishes them from conventional antibiotic classes[2]:

  • DNA Gyrase Inhibition : Quinoxaline derivatives act as DNA intercalators and bind directly to the quinolone-binding site of bacterial DNA gyrase (Topoisomerase II)[3]. By stabilizing the DNA-gyrase cleavage complex, they arrest ATP-dependent DNA supercoiling, leading to fatal double-strand DNA breaks[4]. Recent molecular docking and in vitro assays demonstrate that functionalized quinoxalines can achieve IC₅₀ values against S. aureus DNA gyrase (e.g., 10.38 – 16.65 µM) that are superior or comparable to the standard-of-care, Ciprofloxacin (26.31 µM)[5].

  • ROS-Mediated DNA Damage : Certain quinoxaline derivatives (particularly 1,4-dioxides and amino-substituted variants) undergo intracellular redox cycling. This generates reactive oxygen species (ROS) that induce severe oxidative stress and subsequent DNA fragmentation, highly effective against persistent strains like Mycobacterium tuberculosis[2][6].

MOA A 6-Aminoquinoxaline Derivative B DNA Gyrase (Cleavage Core) A->B Binds Active Site C ROS Generation A->C Redox Cycling D Supercoiling Arrest B->D E Oxidative DNA Damage C->E F Bacterial Cell Death D->F E->F

Figure 1: Dual-mechanism of action of quinoxaline derivatives leading to bacterial cell death.

Physicochemical Handling & Reagent Preparation

6-Aminoquinoxaline-2-carboxylic acid ethyl ester is a lipophilic compound. Proper solvent management is critical to prevent precipitation artifacts during aqueous assays.

  • Stock Solution : Dissolve the compound in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Causality in Solvent Choice : DMSO is strictly maintained at ≤ 1% final concentration in all downstream biological assays. Concentrations above 1% induce solvent-mediated cytotoxicity in sensitive Gram-negative strains, which would confound the Minimum Inhibitory Concentration (MIC) data[7].

Experimental Workflows (Self-Validating Protocols)

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

The Rationale : Traditional broth microdilution relies on optical density (OD₆₀₀) to measure bacterial growth. However, lipophilic quinoxaline esters can precipitate in Mueller-Hinton Broth (MHB), creating false turbidity. The REMA protocol utilizes resazurin, a blue, non-fluorescent oxidation-reduction indicator. Metabolically active bacteria reduce resazurin to resorufin (pink, highly fluorescent)[7]. This provides an objective, artifact-free fluorometric readout.

Self-Validating System Design : To ensure absolute trustworthiness, every 96-well plate must contain:

  • Sterility Control: Uninoculated MHB (Validates aseptic technique).

  • Growth Control: Inoculated MHB + 1% DMSO (Validates that the vehicle does not inhibit bacterial growth).

  • Positive Control: Ciprofloxacin or Vancomycin (Validates assay sensitivity and strain susceptibility).

Step-by-Step Methodology :

  • Plate Setup : Dispense 100 µL of sterile water into the perimeter wells (columns 1 and 12, rows A and H) to prevent evaporation during incubation[7].

  • Serial Dilution : In a 96-well round-bottom plate, perform two-fold serial dilutions of the quinoxaline stock in MHB to achieve a final test range of 0.5 to 128 µg/mL (ensure final DMSO is ≤ 1%)[7].

  • Inoculation : Adjust the bacterial suspension (e.g., MRSA, E. coli) to a 0.5 McFarland standard, then dilute 1:100. Add 10 µL of this inoculum to each test well to achieve a final concentration of ~5 × 10⁵ CFU/mL[2][7].

  • Incubation : Seal the plate and incubate at 37°C for 16–20 hours (or up to 7 days for slow-growing Mycobacteria using 7H9-S medium)[8].

  • Dye Addition : Add 15 µL of 0.01% (w/v) sterile resazurin sodium salt solution to each well. Incubate in the dark at 37°C for an additional 2 hours[7].

  • Readout : Measure fluorescence at Ex: 530 nm / Em: 590 nm using a microplate reader. The MIC is defined as the lowest drug concentration that prevents the color shift from blue to pink (maintaining baseline fluorescence)[7][8].

Workflow Step1 Compound Stock (10 mg/mL in 100% DMSO) Step2 Serial Dilution in MHB (Final DMSO ≤ 1%) Step1->Step2 Step3 Bacterial Inoculation (5 x 10^5 CFU/mL) Step2->Step3 Step4 Incubation (37°C, 16-20 hours) Step3->Step4 Step5 Resazurin Addition (0.01% w/v, incubate 2h) Step4->Step5 Step6 Fluorometric Readout (Ex: 530nm / Em: 590nm) Step5->Step6

Figure 2: Step-by-step workflow of the Resazurin Microtiter Assay (REMA) for MIC determination.

Protocol 2: In Vitro DNA Gyrase Supercoiling Inhibition Assay

The Rationale : To prove that the observed MIC is mechanistically linked to Topoisomerase II inhibition, this assay evaluates the compound's ability to prevent S. aureus DNA gyrase from converting relaxed pBR322 plasmid DNA into its supercoiled form[4].

Step-by-Step Methodology :

  • Reaction Assembly : In a sterile microcentrifuge tube, combine 30 µL of assay buffer (50 mM HEPES pH 7.9, 6 mM MgCl₂, 250 mM potassium glutamate, 2 mM spermidine, 1 mM ATP)[4].

  • Substrate & Enzyme : Add 0.5 µg of relaxed pBR322 plasmid DNA and 1 Unit of recombinant S. aureus DNA gyrase.

  • Inhibitor Addition : Add the quinoxaline derivative at varying concentrations (1 to 50 µM). Use Ciprofloxacin (25 µM) as a positive control[4][5].

  • Incubation : Incubate the mixture at 37°C for 30 minutes.

  • Termination : Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 5 µL of 10x loading dye (containing 5% SDS to denature the enzyme).

  • Electrophoresis : Run the aqueous phase on a 1% agarose gel (without ethidium bromide) at 80V for 2 hours. Post-stain with SYBR Safe and visualize.

  • Analysis : IC₅₀ is calculated based on the densitometric ratio of the relaxed vs. supercoiled DNA bands.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of functionalized quinoxaline-2-carboxylic acid derivatives based on recent in vitro benchmarking studies against ESKAPE pathogens and Mycobacteria.

Table 1: Representative In Vitro Activity (MIC) vs. Standard Antibiotics [2][6]

Pathogen StrainQuinoxaline Derivative MIC Range (µg/mL)Ciprofloxacin MIC Range (µg/mL)Vancomycin MIC Range (µg/mL)
Staphylococcus aureus (MRSA)1.0 – 8.00.5 – 2.01.0 – 4.0
Escherichia coli16.0 – 32.00.01 – 0.06N/A (Resistant)
Mycobacterium smegmatis1.25 – 4.00.5 – 1.0N/A
Mycobacterium tuberculosis (H37Ra)1.25 – 4.00.5 – 1.0N/A

Table 2: Target-Specific Enzymatic Inhibition (DNA Gyrase) [4][5]

Compound / ScaffoldTarget EnzymeIC₅₀ (µM)Mechanism of Action
Quinoxaline Derivative (Optimized)S. aureus DNA Gyrase10.38 – 16.65Cleavage Core Intercalation
Ciprofloxacin (Standard)S. aureus DNA Gyrase26.31Cleavage Core Intercalation
Quinoxaline Derivative (Optimized)M. tuberculosis DNA Gyrase27.00 – 28.00Supercoiling Arrest

References

  • Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies Source: Taylor & Francis Online URL:[Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential Source: PMC - NIH URL:[Link]

  • CAS No : 1005029-83-3 | Chemical Name : 6-Aminoquinoxaline-2-carboxylic acid ethyl ester Source: Pharmaffiliates URL:[Link]

  • Optimization of Resazurin Microplate Assay (REMA) in Evaluating Anti-MRSA and Anti-MSSA Activities Source: PMC - NIH URL:[Link]

  • Drug Sensitivity Assay of Xanthomonas citri subsp. citri Using REMA Plate Method Source: Bio-protocol URL:[Link]

  • Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • Design, synthesis and antitubercular activity of 4-alkoxy- triazoloquinolones able to inhibit the M. tuberculosis DNA gyrase Source: ArTS - University of Trieste URL:[Link]

  • Antimicrobial evaluation of thiadiazino and thiazolo quinoxaline hybrids as potential DNA gyrase inhibitors Source: ResearchGate URL:[Link]

Sources

Method

Application Notes and Protocols: 6-Aminoquinoxaline-2-carboxylic acid ethyl ester as a Versatile Intermediate in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry and materials science, forming the struct...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents and functional materials.[1][2] Its derivatives are associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5] Within this important class of heterocycles, 6-Aminoquinoxaline-2-carboxylic acid ethyl ester emerges as a particularly valuable synthetic intermediate. Its trifunctional nature—possessing a reactive aromatic amine, a modifiable ester, and the quinoxaline core—offers multiple avenues for chemical elaboration, making it an ideal starting point for the construction of diverse molecular libraries for drug discovery and materials development.[6]

This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester, complete with detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Synthetic Pathways to the Quinoxaline Core

The foundational method for constructing the quinoxaline ring system is the Hinsberg condensation, first reported in 1884.[1] This reaction involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][8][9] While the classic approach often utilized harsh conditions, modern organic synthesis has introduced numerous refinements, including the use of various catalysts and milder, more environmentally friendly conditions to improve yields and simplify procedures.[3][10]

The general mechanism for the Hinsberg condensation is a two-step process:

  • Initial Condensation: One of the amino groups of the o-phenylenediamine attacks a carbonyl group of the 1,2-dicarbonyl compound, forming a hemiaminal, which then dehydrates to form an imine.

  • Cyclization and Aromatization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion, forming a six-membered dihydropyrazine ring. Subsequent dehydration and aromatization yield the stable quinoxaline core.

Logical Flow of Quinoxaline Synthesis

cluster_reactants Starting Materials cluster_process Hinsberg Condensation o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation Attack on C=O 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->Condensation Cyclization Cyclization Condensation->Cyclization Intramolecular Dehydration Dehydration Cyclization->Dehydration Aromatization Quinoxaline Core Quinoxaline Core Dehydration->Quinoxaline Core

Caption: The Hinsberg condensation pathway to the quinoxaline core.

Synthesis of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester

A reliable and scalable synthesis of the title compound is crucial for its use as a versatile intermediate. A common and efficient strategy involves a two-step linear sequence starting from a commercially available, appropriately substituted benzene derivative. This approach involves the initial formation of a nitro-substituted quinoxaline, followed by a selective reduction of the nitro group.

  • Step 1: Cyclocondensation. 4-Nitro-1,2-phenylenediamine is reacted with ethyl glyoxalate via the Hinsberg condensation to yield ethyl 6-nitroquinoxaline-2-carboxylate. This reaction selectively builds the quinoxaline core while preserving the nitro group for later transformation.

  • Step 2: Nitro Group Reduction. The nitro group of ethyl 6-nitroquinoxaline-2-carboxylate is then reduced to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, high-yielding, and widely adopted method for this transformation, affording the target 6-Aminoquinoxaline-2-carboxylic acid ethyl ester.[11][12]

Synthetic Workflow

A 4-Nitro-1,2-phenylenediamine + Ethyl Glyoxalate B Hinsberg Condensation A->B C Ethyl 6-nitroquinoxaline- 2-carboxylate B->C D Catalytic Hydrogenation (H₂, Pd/C) C->D E 6-Aminoquinoxaline-2-carboxylic acid ethyl ester D->E

Caption: Two-step synthesis of the target intermediate.

Physicochemical Properties and Characterization Data

Accurate characterization is essential to confirm the identity and purity of the synthesized intermediate. Below are the key properties and expected spectroscopic data for 6-Aminoquinoxaline-2-carboxylic acid ethyl ester.

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O₂[13]
Molecular Weight 217.22 g/mol [13]
CAS Number 1005029-83-3[13]
Appearance Light yellow to brown crystalline powder[6]
Melting Point 157 - 161 °C[6]

Spectroscopic Data:

  • ¹H NMR: Protons on the quinoxaline ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The amino group protons (NH₂) will present as a broad singlet, and the ethyl ester will show a characteristic quartet and triplet.[11][14][15]

  • ¹³C NMR: The carbonyl carbon of the ester is expected around δ 160-168 ppm.[14][15] Aromatic carbons will appear in the δ 110-150 ppm range.

  • FT-IR (cm⁻¹): Key stretches include N-H (amine, ~3300-3500), C-H (aromatic, ~3000-3100), C=O (ester, ~1700-1730), and C=N/C=C (aromatic ring, ~1500-1620).[16]

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should correspond to the molecular weight.

Applications in Organic Synthesis: A Trifunctional Building Block

The synthetic utility of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester stems from its three distinct reactive sites, which can be addressed with high selectivity.

Reaction Pathways of the Intermediate

cluster_Amino Reactions at 6-Amino Group cluster_Ester Reactions at 2-Ester Group Core 6-Aminoquinoxaline-2-carboxylic acid ethyl ester Amidation Amides Core->Amidation RCOCl Sulfonylation Sulfonamides Core->Sulfonylation RSO₂Cl Diazotization Diazonium Salts (Sandmeyer, etc.) Core->Diazotization NaNO₂, HCl Saponification Carboxylic Acid Core->Saponification NaOH, H₂O Reduction Primary Alcohol Core->Reduction LiAlH₄ Amidation_Ester Amides (via Acid) Saponification->Amidation_Ester Amine, Coupling Agent

Caption: Major synthetic transformations of the title compound.

A. Reactions Involving the 6-Amino Group

The nucleophilic amino group is readily functionalized, serving as a primary handle for diversification.

  • Acylation and Sulfonylation: The amine reacts cleanly with acid chlorides, anhydrides, and sulfonyl chlorides under basic conditions to form stable amide and sulfonamide linkages, respectively. This is a cornerstone reaction for building complex molecules in drug discovery.

  • Diazotization: The aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This highly versatile intermediate can then undergo Sandmeyer or Schiemann reactions to introduce a wide array of substituents (e.g., -OH, -F, -Cl, -Br, -CN) onto the quinoxaline core, which are otherwise difficult to install.[17]

B. Reactions Involving the 2-Carboxylic Acid Ethyl Ester

The ester group provides another point for modification, often leading to derivatives with improved biological properties or different physical characteristics.

  • Saponification: Basic hydrolysis of the ethyl ester (e.g., with NaOH or KOH) efficiently yields the corresponding 6-aminoquinoxaline-2-carboxylic acid. This acid is a critical intermediate for subsequent amide bond formation.

  • Amidation: While direct aminolysis of the ester is possible, a more common and efficient route is the conversion of the carboxylic acid (obtained from saponification) into an amide. This is typically achieved using standard peptide coupling reagents (e.g., EDC, HATU, HOBt), allowing for the formation of amide bonds with a vast range of primary and secondary amines.[14][15][18] This two-step sequence (saponification followed by coupling) is a workhorse in medicinal chemistry for generating libraries of carboxamides.[15]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (6-aminoquinoxalin-2-yl)methanol, introducing a new functional group for further elaboration.

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]

Protocol 1: Synthesis of Ethyl 6-nitroquinoxaline-2-carboxylate

This protocol describes the initial cyclocondensation reaction.

  • Materials:

    • 4-Nitro-1,2-phenylenediamine

    • Ethyl glyoxalate (typically as a 50% solution in toluene)

    • Ethanol (EtOH)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a stirred solution of 4-nitro-1,2-phenylenediamine (1.0 eq) in ethanol (10 mL per mmol of diamine) in a round-bottom flask, add ethyl glyoxalate (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

    • The crude product can be further purified by recrystallization from ethanol if necessary.

  • Causality: Ethanol serves as an effective solvent that allows for sufficient solubility of the reactants at reflux while enabling precipitation of the less soluble product upon cooling. Using a slight excess of ethyl glyoxalate ensures complete consumption of the limiting diamine.

Protocol 2: Synthesis of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester

This protocol details the reduction of the nitro intermediate.[12]

  • Materials:

    • Ethyl 6-nitroquinoxaline-2-carboxylate

    • 10% Palladium on Carbon (Pd/C, 5-10 wt%)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

    • Celite or diatomaceous earth

  • Procedure:

    • Add ethyl 6-nitroquinoxaline-2-carboxylate (1.0 eq) and the solvent (MeOH or EtOAc, 20 mL per gram of substrate) to a hydrogenation flask.

    • Carefully add 10% Pd/C (5-10% by weight relative to the starting material) to the suspension.

    • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or balloon pressure) at room temperature for 4-6 hours.[11]

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

    • Purify the residue by silica gel column chromatography if necessary.

  • Trustworthiness: Catalytic hydrogenation is a highly reliable and clean method for nitro group reduction. The filtration through Celite is a critical, self-validating step to ensure complete removal of the pyrophoric palladium catalyst, preventing contamination of the final product and ensuring safety.

Protocol 3: Representative Application - Saponification to 6-Aminoquinoxaline-2-carboxylic acid

This protocol demonstrates the hydrolysis of the ester to the carboxylic acid.

  • Materials:

    • 6-Aminoquinoxaline-2-carboxylic acid ethyl ester

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF) and Water (H₂O) mixture

    • Hydrochloric acid (HCl, e.g., 1 M)

  • Procedure:

    • Dissolve 6-Aminoquinoxaline-2-carboxylic acid ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add an aqueous solution of NaOH (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~4-5 with 1 M HCl.

    • A precipitate of the carboxylic acid product will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Causality: A mixed solvent system (THF/water) is used to ensure the solubility of both the relatively nonpolar ester and the ionic hydroxide salt. Acidification protonates the carboxylate salt, causing the neutral, less water-soluble carboxylic acid to precipitate, providing a simple and effective method of isolation.

References

  • Methods of Preparation of Quinoxalines | Encyclopedia MDPI. (2023, November 23). Available from: [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019, November 19). Molecules. Available from: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). Chemistry. Available from: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry. Available from: [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). RSC Advances. Available from: [Link]

  • Synthesis of quinoxalines via intermediary formation of 1,4‐dihydroquinoxalines. (2018). Chemistry – A European Journal. Available from: [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021, August 4). Molecules. Available from: [Link]

  • 6-Aminoquinoxaline-2-carboxylic acid ethyl ester. Pharmaffiliates. Available from: [Link]

  • Methods for the preparation of 6-aminoisoquinoline. (2018). Google Patents.
  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021, August 4). Molecules. Available from: [Link]

  • Synthesis and biological evaluation of functionalized quinoxaline derivatives. (2016). Der Pharma Chemica. Available from: [Link]

  • Synthesis and characterization of novel amino carboxylic acids. Academia.edu. Available from: [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024, August 3). Polycyclic Aromatic Compounds. Available from: [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023, November 6). Pharmaceuticals. Available from: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). Molecules. Available from: [Link]

  • Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors. (2018, June 25). European Journal of Medicinal Chemistry. Available from: [Link]

  • 25.5: Reactions of Amino Acids. (2021, July 31). Chemistry LibreTexts. Available from: [Link]

  • Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. (2010, December 15). Journal of the Serbian Chemical Society. Available from: [Link]

  • Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation. (2006, August 22). Journal of Combinatorial Chemistry. Available from: [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023, November 6). Pharmaceuticals. Available from: [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (2018). Asian Journal of Scientific Research. Available from: [Link]

  • Quinoxaline, its derivatives and applications: A state of the art review. (2015). European Journal of Medicinal Chemistry. Available from: [Link]

  • 6-Quinoxalinamine. (2024). PubChem. Available from: [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2021). Journal of Chemistry. Available from: [Link]

  • Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. (2025, August 6). Journal of the Serbian Chemical Society. Available from: [Link]

Sources

Application

Application Note: 6-Aminoquinoxaline-2-Carboxylic Acid Ethyl Ester as a Privileged Scaffold in Kinase Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols Introduction & Scientific Rationale In the landscape of targeted oncolo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols

Introduction & Scientific Rationale

In the landscape of targeted oncology and metabolic disease therapy, the quinoxaline core has emerged as a "privileged scaffold" for ATP-competitive kinase inhibitors. Specifically, 6-Aminoquinoxaline-2-carboxylic acid ethyl ester (CAS: 1005029-83-3)[1] offers a highly versatile, bifunctional platform for parallel drug synthesis.

The structural architecture of this building block provides three distinct pharmacological advantages:

  • Hinge-Binding Core: The nitrogen atoms (N1, N4) of the quinoxaline ring act as potent hydrogen bond acceptors, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region[2].

  • C2-Carboxylate Handle: The ethyl ester at the 2-position can be readily saponified and amidated. This vector directs substituents toward the ribose-binding pocket, a strategy successfully utilized in the development of Pim-1/2 and ASK1 (Apoptosis signal-regulating kinase 1) inhibitors[3][4].

  • C6-Amino Handle: The aniline-like nitrogen at the 6-position allows for Buchwald-Hartwig cross-coupling, sulfonylation, or urea formation. Derivatization at this site extends the molecule into the solvent-exposed channel or deep hydrophobic back-pockets, a critical requirement for potent PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3) inhibitors[5][6].

Mechanistic Insights: Targeting the Warburg Effect

One of the most prominent applications of the 6-aminoquinoxaline scaffold is the inhibition of PFKFB3[6][7]. In hypoxic tumor microenvironments, HIF-1α upregulates PFKFB3, which synthesizes Fructose-2,6-bisphosphate (F-2,6-BP). F-2,6-BP is a potent allosteric activator of PFK-1, driving aerobic glycolysis (the Warburg Effect)[5]. By functionalizing the 6-amino group of our target scaffold, researchers have developed low-nanomolar PFKFB3 inhibitors that starve cancer cells of glycolytic energy[6][7].

Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a PFKFB3 PFKFB3 Kinase HIF1a->PFKFB3 Upregulates F26BP Fructose-2,6-bisphosphate (F-2,6-BP) PFKFB3->F26BP Kinase Activity PFK1 PFK-1 Activation F26BP->PFK1 Allosteric Activator Glycolysis Aerobic Glycolysis (Warburg Effect) PFK1->Glycolysis Drives Inhibitor 6-Aminoquinoxaline Derivatives Inhibitor->PFKFB3 ATP-Competitive Inhibition

Caption: PFKFB3 signaling pathway and glycolytic cascade inhibited by 6-aminoquinoxaline derivatives.

Synthetic Methodologies & Workflows

To maximize the utility of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester, medicinal chemists typically employ divergent synthesis.

Workflow Start Ethyl 6-aminoquinoxaline- 2-carboxylate Hydrolysis Saponification (LiOH, THF/H2O) Start->Hydrolysis Path A Coupling Buchwald-Hartwig or Urea Formation Start->Coupling Path B Acid 6-Aminoquinoxaline- 2-carboxylic acid Hydrolysis->Acid Amidation Amidation (T3P, DIPEA) + R-NH2 Acid->Amidation Amide 2-Carboxamide (ASK1/Pim-1 Inhibitors) Amidation->Amide N6_Deriv N6-Substituted (PFKFB3 Inhibitors) Coupling->N6_Deriv

Caption: Divergent synthetic workflow for generating target-specific kinase inhibitor libraries.

Protocol 1: Synthesis of Quinoxaline-2-carboxamide Libraries (Targeting ASK1 / Pim-1)

Causality & Rationale: Saponification of the ethyl ester must be performed under mild basic conditions (LiOH) rather than acidic conditions to prevent protonation of the quinoxaline nitrogens, which causes precipitation and stalled kinetics. For the subsequent amidation, Propylphosphonic anhydride (T3P) is strictly chosen over traditional EDC/HOBt. T3P eliminates the risk of epimerization if chiral amines are used, and its water-soluble byproducts allow for high-throughput purification via simple liquid-liquid extraction[4][8].

Step-by-Step Methodology:

  • Saponification: Dissolve 6-Aminoquinoxaline-2-carboxylic acid ethyl ester (1.0 eq) in a 3:1 mixture of THF/H₂O.

  • Add LiOH·H₂O (2.0 eq) and stir at ambient temperature for 4 hours.

  • Monitor via LC-MS. Upon completion, acidify the mixture to pH 4 using 1M HCl. The resulting 6-aminoquinoxaline-2-carboxylic acid will precipitate. Filter, wash with cold water, and dry under a vacuum.

  • Amidation: Suspend the intermediate acid (1.0 eq) in anhydrous Ethyl Acetate or DMF.

  • Add the desired primary or secondary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Dropwise, add T3P (50% solution in EtOAc, 1.5 eq) at 0°C. Warm to room temperature and stir for 12 hours.

  • Self-Validation/Workup: Quench with saturated NaHCO₃. Extract with EtOAc. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. Purity must be validated via HPLC (>95%) prior to kinase screening.

Protocol 2: N6-Derivatization via Urea Formation (Targeting PFKFB3)

Causality & Rationale: The 6-amino group is an aniline-like nitrogen, making it significantly less nucleophilic than aliphatic amines. To form ureas (a common motif for PFKFB3 inhibitors), reacting the scaffold with an appropriate isocyanate in an aprotic solvent (THF) with a mild base ensures selective functionalization at the N6 position without hydrolyzing the C2 ethyl ester[9][10].

Step-by-Step Methodology:

  • Dissolve 6-Aminoquinoxaline-2-carboxylic acid ethyl ester (1.0 eq) in anhydrous THF under an inert argon atmosphere.

  • Add Triethylamine (TEA, 1.5 eq) and the appropriate aryl/alkyl isocyanate (1.1 eq).

  • Heat the reaction mixture to 60°C for 8-10 hours.

  • Self-Validation/Workup: Monitor the disappearance of the starting material via TLC (DCM/MeOH 9:1). Concentrate the solvent in vacuo. Triturate the crude residue with cold diethyl ether to precipitate the pure 6-ureidoquinoxaline-2-carboxylate product.

Quantitative SAR Data & Target Validation

Derivatives synthesized from this scaffold have demonstrated remarkable potency across multiple kinase targets. The table below summarizes the Structure-Activity Relationship (SAR) data for key optimized derivatives.

Scaffold Derivative ClassTarget KinaseKey SubstitutionsBiochemical IC₅₀ (nM)Primary IndicationReference
N-aryl 6-aminoquinoxalinePFKFB3N6-(4-methanesulfonylpyridin-3-yl)14 nMSolid Tumors / GlycolysisBoutard et al.[6][11]
Quinoxaline-2-carboxylic acidPim-1C6-halogenation, C2-carboxylic acid74 nMLeukemia (AML)Oyallon et al.[3][12]
Quinoxaline-2-carboxamideASK1C2-amide (isopropyl-pyrazole)30.17 nMNASH / Multiple SclerosisBioorg Chem (2024)[4][8]
Biological Validation Protocol: ADP-Glo™ Kinase Assay

Causality & Rationale: To validate the synthesized inhibitors, the ADP-Glo assay is utilized. Because it measures the universal product of kinase activity (ADP) rather than relying on radiolabeled ATP or specific phospho-antibodies, it allows for the direct comparative screening of our quinoxaline library against diverse targets (e.g., Pim-1 vs. PFKFB3) on the same microplate architecture.

  • Incubate the purified recombinant kinase (e.g., PFKFB3 or Pim-1) with the synthesized quinoxaline derivative in kinase buffer for 15 minutes at room temperature.

  • Initiate the reaction by adding ultra-pure ATP and the specific substrate. Incubate for 60 minutes.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP.

  • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Measure luminescence. Calculate IC₅₀ using a 4-parameter logistic curve fit.

References

  • Boutard, N., et al. (2019). "Synthesis of amide and sulfonamide substituted N-aryl 6-aminoquinoxalines as PFKFB3 inhibitors with improved physicochemical properties." Bioorganic & Medicinal Chemistry Letters, 29(4), 646-653. Available at:[Link][11]

  • Oyallon, B., et al. (2018). "Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors." European Journal of Medicinal Chemistry, 154, 101-109. Available at:[Link][12]

  • "Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors." (2024). Bioorganic Chemistry. Available at:[Link][4]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester Synthesis

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester (CAS 1005029-83-3). This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester (CAS 1005029-83-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. We aim to address common challenges in this synthesis, helping you improve yield, minimize side products, and streamline purification.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antiviral properties.[1][2] Specifically, quinoxaline-2-carboxylic acid derivatives have been identified as promising leads for novel anticancer and antitubercular drugs.[1][3] Achieving a high-yield, reproducible synthesis of the 6-amino substituted ester is a critical first step in many drug discovery programs.

Synthesis Overview: The Core Reaction

The most common and direct method for synthesizing the quinoxaline core is the condensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound, a classic transformation known as the Hinsberg quinoxaline synthesis.[3][4] For the target molecule, this involves the reaction of 1,2,4-Benzenetriamine with an ethyl α-ketoester , such as ethyl glyoxalate or, more commonly, a more reactive derivative like ethyl bromopyruvate.

The reaction proceeds via a two-step condensation-cyclization-oxidation sequence. The more nucleophilic amino groups of the triamine attack the carbonyl carbons of the ketoester to form a dihydrequinoxaline intermediate, which then undergoes oxidation to the aromatic quinoxaline system.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for 6-Aminoquinoxaline-2-carboxylic acid ethyl ester? A1: The most dependable route is the condensation of 1,2,4-Benzenetriamine (or its dihydrochloride salt) with an ethyl α-ketoester derivative (e.g., ethyl bromopyruvate) in a suitable solvent like ethanol or acetic acid.[5] The use of a mild acid catalyst can facilitate the reaction, though some modern protocols use other catalysts to improve yields and reduce reaction times.[5][6]

Q2: My reaction mixture turns dark brown or black almost immediately. Is this normal? A2: This is a very common issue and typically indicates the oxidation of the 1,2,4-Benzenetriamine starting material.[7] This triamine is highly electron-rich and extremely sensitive to air, especially in solution. This oxidation leads to polymeric, colored impurities that can significantly lower your yield and complicate purification. It is crucial to use freshly purified starting materials and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7][8]

Q3: I am observing multiple spots on my TLC plate. What are the likely side products? A3: Multiple spots suggest the formation of side products or the presence of unreacted starting materials. The most common side products in this synthesis include:

  • Benzimidazoles: These can form through an alternative cyclization pathway or rearrangement of the quinoxaline skeleton, particularly under harsh acidic conditions or at high temperatures.[7]

  • Regioisomers: Since 1,2,4-Benzenetriamine is an unsymmetrical diamine, condensation can potentially occur in two different orientations, leading to the formation of the 7-amino isomer alongside your desired 6-amino product.[8]

  • Incomplete Condensation Products: If the reaction does not go to completion, you may isolate mono-imine intermediates.[7]

  • Oxidation Products: As mentioned in Q2, various colored impurities can arise from the oxidation of the starting diamine.[7]

Q4: My yield is consistently low, even with an inert atmosphere. What else can I do? A4: Low yields are a frequent challenge in quinoxaline synthesis.[4] Beyond preventing starting material degradation, consider optimizing the reaction conditions. Key factors include the choice of catalyst and solvent. While traditional methods use acetic acid, modern approaches have employed a range of catalysts, including Lewis acids and heterogeneous catalysts, which can offer milder conditions and improved selectivity.[8][9] Systematically screening different solvents and temperatures is also recommended.[8]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: Low or No Product Yield

Low product yield is the most frequent complaint. The following workflow can help you systematically identify and resolve the underlying cause.

LowYield_Troubleshooting cluster_sm Starting Material Checks cluster_optimize Optimization Parameters start Low Yield Detected check_sm Step 1: Verify Starting Material Quality start->check_sm optimize Step 2: Optimize Reaction Conditions check_sm->optimize If SMs are pure sm_purity • Purity of 1,2,4-Benzenetriamine? • Freshly prepared/purified? • Stored under inert gas? analyze_side Step 3: Analyze Side Products optimize->analyze_side If yield still low opt_params • Run under N2/Ar? • Degassed solvents? • Vary Catalyst (Acidic, Lewis Acid)? • Vary Solvent (EtOH, AcOH, MeCN)? • Vary Temperature (RT, Reflux)? purify Step 4: Review Workup & Purification analyze_side->purify If side products are minimal success Yield Improved purify->success keto_purity • Purity/stability of ketoester?

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solutions for Low Yield
  • Cause 1: Poor Starting Material Quality

    • Diagnosis: The 1,2,4-Benzenetriamine starting material is often the primary culprit. If it is off-color (not a light tan/grey solid) or has been stored improperly, it has likely oxidized.

    • Solution:

      • Purify: Recrystallize the 1,2,4-Benzenetriamine dihydrochloride salt from an ethanol/water mixture.

      • Storage: Store the purified material under an inert atmosphere (nitrogen or argon) in a desiccator, protected from light.

      • Handling: Weigh out the triamine quickly and immediately place the reaction vessel under an inert atmosphere.

  • Cause 2: Suboptimal Reaction Conditions

    • Diagnosis: The chosen solvent, catalyst, or temperature may not be ideal for this specific substrate combination.

    • Solution: Systematically optimize the reaction parameters. A design of experiments (DoE) approach can be efficient. Refer to the table below for starting points.

Catalyst SystemSolventTemperatureTypical OutcomeReference
Acetic Acid (catalytic)EthanolRefluxStandard method, can lead to side products.[5]
Pyridine (catalytic)THFRoom TempMilder conditions, good yields reported for similar systems.[6]
None (Green Chemistry)Water or EtOH/Water80-100 °CEnvironmentally benign, may require longer times.[4][10]
Lewis Acids (e.g., Ga(OTf)₃)Dichloroethane80 °CCan offer high yields and shorter reaction times.[5]
Problem 2: Formation of Impurities and Side Products

Controlling the reaction pathway is key to maximizing yield and simplifying purification.

Reaction_Pathways cluster_desired Desired Pathway cluster_side Side Reaction Pathway reactants 1,2,4-Benzenetriamine + Ethyl Ketoester intermediate Dihydrequinoxaline Intermediate reactants->intermediate Condensation rearrangement Rearrangement/ Alternative Cyclization reactants->rearrangement product 6-Aminoquinoxaline-2-carboxylic acid ethyl ester intermediate->product Oxidation (often spontaneous) conditions1 Milder Conditions (e.g., RT, cat. Pyridine) conditions1->intermediate benzimidazole Benzimidazole Byproduct rearrangement->benzimidazole conditions2 Harsh Conditions (e.g., High Temp, Strong Acid) conditions2->rearrangement

Caption: Desired reaction pathway vs. common side reaction.

  • Issue: Formation of Benzimidazole Byproducts

    • Cause: This side reaction is favored by high temperatures and strongly acidic conditions, which can promote rearrangement.[7]

    • Solution:

      • Reduce Temperature: Attempt the reaction at a lower temperature (e.g., room temperature or 40-50 °C), even if it requires a longer reaction time.[8]

      • Use a Milder Catalyst: Replace strong acids like concentrated acetic acid with milder catalysts such as pyridine, cerium(IV) ammonium nitrate, or iodine.[7]

  • Issue: Formation of Regioisomers (7-amino vs. 6-amino)

    • Cause: The two amino groups ortho to each other in 1,2,4-benzenetriamine have different electronic environments, leading to potentially different nucleophilicities.

    • Solution:

      • Kinetic Control: Running the reaction at lower temperatures may favor the formation of one isomer over the other (the kinetic product).[8]

      • Purification: If a mixture is unavoidable, careful column chromatography is required for separation. Using a gradient elution with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol is a good starting point.

Problem 3: Difficult Product Purification

The target molecule contains both a basic amino group and an ester group (which can be hydrolyzed to a carboxylic acid), making it amphoteric and sometimes tricky to handle.

  • Issue: Product is partially water-soluble and difficult to extract.

    • Cause: The molecule can exist in a zwitterionic form or be protonated/deprotonated, increasing its affinity for the aqueous phase.[11]

    • Solution:

      • pH Adjustment: During aqueous workup, carefully adjust the pH. To extract into an organic solvent, basify the aqueous layer (e.g., with NaHCO₃ or Na₂CO₃ solution to pH 8-9) to ensure the amino group is in its free base form. Avoid strong bases that could hydrolyze the ester.

      • Salting Out: If the product remains in the aqueous layer, try saturating the aqueous phase with NaCl before extraction. This can decrease the solubility of the organic compound in water and drive it into the organic layer.[11]

  • Issue: Product streaks or co-elutes with impurities during column chromatography.

    • Cause: The basic amino group can interact strongly with the acidic silica gel, causing streaking.

    • Solution:

      • Deactivate Silica: Add a small amount of a basic modifier, like triethylamine (~1%), to your eluent. This will occupy the active sites on the silica gel and allow your product to elute more cleanly.

      • Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

Detailed Experimental Protocols

Disclaimer: These protocols are representative and should be adapted based on laboratory safety standards and specific experimental findings.

Protocol 1: Synthesis of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester

Materials:

  • 1,2,4-Benzenetriamine dihydrochloride (1.0 eq)

  • Ethyl bromopyruvate (1.05 eq)

  • Sodium Bicarbonate (NaHCO₃) (3.0 eq)

  • Ethanol (anhydrous and degassed)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,4-Benzenetriamine dihydrochloride (1.0 eq) and Sodium Bicarbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add degassed, anhydrous ethanol via cannula to create a suspension (approx. 0.1 M concentration).

  • Reagent Addition: While stirring vigorously, add ethyl bromopyruvate (1.05 eq) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent such as 50% Ethyl Acetate in Hexanes. The product should be UV active and may stain with permanganate.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove inorganic salts and wash the solid with a small amount of ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Redissolve the crude residue in Ethyl Acetate (EtOAc) and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography as described in Protocol 2.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Pack a silica gel column using a slurry method with a starting eluent of 10% Ethyl Acetate in Hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the starting eluent. If it doesn't dissolve well, you can adsorb it onto a small amount of silica gel, dry it, and load the powder onto the column.

  • Elution:

    • Begin eluting with 10% EtOAc/Hexanes.

    • Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 40%, 50% EtOAc in Hexanes).

    • Pro-Tip: If streaking is observed, pre-treat the column or modify the eluent with 0.5-1% triethylamine.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Aminoquinoxaline-2-carboxylic acid ethyl ester as a solid.

References

  • BenchChem. (2025). Identifying and minimizing side products in quinoxaline synthesis. [7]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [12]

  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis. [8]

  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54, A–P. [13]

  • Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. [3]

  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. KOPS - University of Konstanz. [10]

  • Narsaiah, V. et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. [6]

  • ChemicalBook. (n.d.). 6-Aminoquinoxaline synthesis.
  • BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols. [4]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. [9]

  • Pharmaffiliates. (n.d.). 6-Aminoquinoxaline-2-carboxylic acid ethyl ester.
  • Rawal, R. K., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(15), 4485. [5]

  • Zaki, R. M., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals, 14(8), 768. [1]

  • Abdel-Ghani, T. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(12), 2115. [2]

  • Fang, J. (2016). How to extract a molecule with amine and carboxylic acid functional group on it? ResearchGate. [11]

Sources

Optimization

Technical Support Center: Synthesis of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester

Welcome to the technical support guide for the synthesis of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Synthetic Challenge

The synthesis of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester, a valuable building block in medicinal chemistry, is most commonly achieved through the condensation of a 1,2,4-triaminobenzene derivative with an ethyl α-ketoester, such as ethyl glyoxalate or ethyl pyruvate. While theoretically straightforward, this reaction is fraught with potential pitfalls, primarily stemming from the high reactivity and instability of the triamine starting material and the potential for competing reaction pathways under typical condensation conditions. Low yields, impure products, and difficult purifications are common complaints. This guide provides a structured, question-and-answer-based approach to resolving these issues.

Core Synthetic Pathway

The desired transformation involves the cyclocondensation reaction between 1,2,4-Benzenetriamine and an ethyl α-ketoester.

G cluster_reactants Reactants cluster_product Product A 1,2,4-Benzenetriamine (or its dihydrochloride salt) P A->P B Ethyl 2-oxoacetate (Ethyl Glyoxalate) B->P C 6-Aminoquinoxaline-2-carboxylic acid ethyl ester P->C + H2O (Cyclocondensation)

Caption: Primary synthesis route for the target compound.

Troubleshooting Guide & FAQs

This section is organized by the stage of the experiment where issues are most likely to arise.

Part 1: Starting Material Integrity

The quality of your starting materials is paramount. Impurities or degradation here will cascade into a complex and often inseparable mixture of side products.

Q1: My reaction is very slow, gives a low yield, and the crude product is dark brown or black. Could my 1,2,4-Benzenetriamine be the issue?

A: Absolutely. 1,2,4-Benzenetriamine is a highly electron-rich aromatic amine, making it exceptionally sensitive to air oxidation. This is the most common root cause of failure in this synthesis.

  • Causality (The "Why"): The amino groups readily undergo oxidation to form quinone-imine type structures, which can polymerize into dark, insoluble, tar-like materials.[1][2] Once oxidized, the diamine functionality required for cyclization is lost, drastically reducing the yield of the desired quinoxaline. These colored, polymeric impurities are notoriously difficult to remove from the final product.

  • Troubleshooting Protocol: Handling & Purity Verification

    • Use the Dihydrochloride Salt: Whenever possible, start with 1,2,4-Benzenetriamine dihydrochloride. It is significantly more stable to air oxidation. The free base can then be generated in situ during the reaction by adding a suitable base (e.g., sodium carbonate, triethylamine).

    • Inert Atmosphere: If using the free base, handle it strictly under an inert atmosphere (Nitrogen or Argon). Use degassed solvents for the reaction.

    • Purity Check: Before use, check the appearance of the triamine. The pure compound should be a light-colored solid. If it is dark brown or black, it is likely oxidized and should be purified or discarded.

    • Purification (if necessary): Purification of the free base is challenging due to its instability. A rapid filtration through a short plug of Celite or basic alumina under inert atmosphere might remove some polymeric impurities, but using a high-purity source is always preferable.

Q2: I am observing unexpected byproducts, and my NMR shows complex aliphatic signals. Could my ethyl glyoxalate be the problem?

A: Yes, the α-ketoester is another potential source of variability. Ethyl glyoxalate, in particular, is known to be unstable.

  • Causality (The "Why"): Ethyl glyoxalate can exist as a hydrate or form oligomers (polyacetals). The presence of these forms can alter the stoichiometry of your reaction. Furthermore, under basic conditions, α-ketoesters can undergo self-condensation reactions (a form of Claisen condensation), leading to complex byproducts.

  • Troubleshooting Protocol: Reagent Management

    • Use High-Purity Reagent: Source ethyl glyoxalate from a reputable supplier and use it as fresh as possible. It is often supplied as a solution in toluene or other organic solvents to improve stability.

    • Distillation: If you suspect impurity, vacuum distillation can be performed, but care must be taken to avoid polymerization at high temperatures.

    • Stoichiometric Control: Ensure accurate measurement of the α-ketoester. If using a solution, confirm its concentration.

Part 2: Side Reactions During Cyclocondensation

Even with pure starting materials, the reaction conditions can favor the formation of undesired products.

Q3: My final product mixture contains a significant amount of a decarboxylated side product (6-aminoquinoxaline). How can I prevent this?

A: This is a classic side reaction in the synthesis of quinoxaline carboxylic acids and their esters, especially under harsh thermal or acidic/basic conditions.

  • Causality (The "Why"): The reaction to form the quinoxaline ring often requires heating, sometimes with an acid or base catalyst.[3] Under these conditions, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid. This quinoxaline-2-carboxylic acid intermediate is susceptible to thermal decarboxylation, particularly at temperatures above 150°C, leading to the loss of the entire carboxyl group as CO2.[4]

  • Troubleshooting Protocol: Condition Optimization

    • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to avoid prolonged heating after the starting materials are consumed.

    • Catalyst Choice: Strong acids or bases can promote ester hydrolysis. Consider using milder catalysts. For instance, some quinoxaline syntheses proceed efficiently at room temperature in solvents like ethanol/water with a catalytic amount of a weak acid like phenol or oxalic acid.[3]

    • pH Management: Maintain the reaction pH as close to neutral as possible during work-up and purification to minimize hydrolysis.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Reactants 1,2,4-Benzenetriamine + Ethyl Glyoxalate Product 6-Aminoquinoxaline-2-carboxylic acid ethyl ester Reactants->Product Mild Conditions (e.g., EtOH, RT) Intermediate Quinoxaline-2-carboxylic acid (Hydrolysis Intermediate) Product->Intermediate Heat / H+ / OH- (Hydrolysis) SideProduct 6-Aminoquinoxaline (Decarboxylated Product) Intermediate->SideProduct High Heat (>150°C) (Decarboxylation)

Caption: Desired reaction pathway vs. hydrolysis and decarboxylation side reaction.

Q4: My TLC shows a byproduct with a very similar Rf value to my product, making purification difficult. Could this be an isomer?

A: While significant isomeric byproduct formation from 1,2,4-triaminobenzene is less common than with other unsymmetrical diamines, regioselectivity can still be a concern depending on the precise conditions and the nature of the dicarbonyl compound.

  • Causality (The "Why"): The cyclization occurs between the two adjacent amino groups (at positions 1 and 2). The free amino group at position 4 directs the electronics but does not typically participate in the initial ring formation. However, if the dicarbonyl compound is also unsymmetrical (e.g., ethyl 2-oxobutanoate), two different regioisomers can form. Even with symmetrical dicarbonyls, subtle differences in the reactivity of the two amino groups in the diamine, influenced by pH and solvent, could potentially lead to minor isomeric impurities, although other side reactions are more probable.

  • Troubleshooting Protocol: Enhancing Selectivity

    • Solvent and Catalyst Screening: The choice of solvent and catalyst can influence the relative reactivity of the amino groups and thus impact selectivity.[1] Screening different conditions (e.g., ethanol vs. acetic acid vs. toluene) in small-scale parallel reactions can help identify optimal conditions for forming the desired product.[3]

    • Controlled Addition: A slow, controlled addition of the dicarbonyl compound to the solution of the diamine can sometimes improve selectivity by maintaining a low concentration of the more reactive species.

Part 3: Work-up and Purification Challenges

The physicochemical properties of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester can make its isolation and purification non-trivial.

Q5: I'm having trouble purifying my product by column chromatography. It either streaks badly on the column or I get very poor recovery. What's wrong?

A: This is a common issue when purifying compounds containing basic amino groups on standard silica gel.

  • Causality (The "Why"): Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group on your quinoxaline product interacts strongly with these acidic sites. This leads to significant tailing (streaking) of the product spot on TLC and the peak during column chromatography, resulting in poor separation from impurities and low recovery.

  • Troubleshooting Protocol: Chromatographic Purification

    • Use a Modified Eluent: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase (eluent).

      • Recommended Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. To this system, add 0.5-1% triethylamine (Et₃N) or a 1-2% solution of 2M ammonia in methanol.[5] This competing base will occupy the acidic sites on the silica, allowing your product to elute symmetrically.

    • Alternative Stationary Phase: If modifying the eluent is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can be an excellent alternative to silica gel for purifying basic compounds.

    • Develop Method on TLC First: Always optimize your separation on TLC plates before running a large column. Use the same stationary phase (e.g., KP-NH TLC plates if you plan to use an amine-functionalized cartridge) and the exact eluent mixture you plan to use for the column.[5]

Q6: Can I use an acid-base extraction to purify my crude product?

A: Yes, an acid-base extraction can be a powerful purification technique for this molecule, but it must be performed with caution.

  • Causality (The "Why"): The basic amino group can be protonated by an acid, forming a water-soluble salt. This allows you to separate it from non-basic organic impurities. However, the ethyl ester is susceptible to acid- or base-catalyzed hydrolysis, especially with prolonged exposure or at elevated temperatures.

  • Troubleshooting Protocol: Liquid-Liquid Extraction

    • Dissolve: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Acidic Extraction: Extract the organic layer with a cold, dilute acid (e.g., 1M HCl) several times. The protonated product will move into the aqueous layer.

    • Wash: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Basification & Re-extraction: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., saturated NaHCO₃ solution or dilute NaOH) until the solution is basic (pH > 8), which will deprotonate the amino group and cause the product to precipitate or become soluble in an organic solvent again.

    • Final Extraction: Immediately extract the product back into an organic solvent (e.g., ethyl acetate).

    • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Summary of Key Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low Yield & Dark Product Oxidation of 1,2,4-benzenetriamine.Use the dihydrochloride salt; work under an inert atmosphere; use fresh, pure starting material.[1][2]
Decarboxylation High reaction temperature; harsh acidic or basic conditions causing ester hydrolysis followed by decarboxylation.Lower the reaction temperature; use milder catalysts (e.g., phenol); maintain neutral pH during work-up.[3][4]
Poor Chromatographic Separation Strong interaction of the basic amino group with acidic silica gel.Add a basic modifier (1% triethylamine) to the eluent; use an alternative stationary phase like alumina.[5]
Formation of Polymeric Tars Polymerization of oxidized starting materials or product.Work under an inert atmosphere; use degassed solvents; minimize reaction time and temperature.[2]
Difficult Dissolution/Handling The product can behave as an inner salt if the ester is hydrolyzed, making it highly polar.For purification, use acid/base extraction carefully; for analysis, use polar solvents like DMSO or methanol.[6][7]

Recommended Experimental Protocols

Protocol 1: Optimized Synthesis

This protocol is designed to minimize side reactions by using mild conditions.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1,2,4-benzenetriamine dihydrochloride (1.0 eq).

  • Dissolution: Add a 7:3 mixture of ethanol and water. Stir to dissolve.

  • Base Addition: Add sodium carbonate (Na₂CO₃) (2.2 eq) to neutralize the hydrochloride salt and generate the free base in situ.

  • Reagent Addition: To this stirring suspension, add a solution of ethyl glyoxalate (1.05 eq, typically as a 50% solution in toluene) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes + 1% Et₃N). The reaction is often complete within 2-4 hours.

  • Work-up: Once the reaction is complete, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare Column: Pack a silica gel column using a slurry method with a non-polar solvent like hexane.

  • Prepare Eluent: Prepare your mobile phase. A good starting point is 20% Ethyl Acetate in Hexanes, with 1% Triethylamine added to the total volume.

  • Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Run the column, gradually increasing the polarity (e.g., from 20% to 50% ethyl acetate in hexanes, always maintaining the 1% triethylamine).

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Aminoquinoxaline-2-carboxylic acid ethyl ester.

G cluster_start Start: Crude Product Analysis cluster_check1 Step 1: Starting Materials cluster_check2 Step 2: Reaction Conditions cluster_check3 Step 3: Purification Method cluster_solution Solutions Start Low Yield or High Impurity Profile CheckSM Analyze Starting Materials (Triamine & Ketoester) Start->CheckSM SM_OK Materials are Pure CheckSM->SM_OK If... SM_Bad Materials are Impure/Degraded CheckSM->SM_Bad If... CheckCond Review Reaction Conditions (Temp, Catalyst, Time) SM_OK->CheckCond Sol_SM Purify/Replace Starting Materials SM_Bad->Sol_SM Cond_OK Conditions are Mild CheckCond->Cond_OK If... Cond_Bad Conditions are Harsh CheckCond->Cond_Bad If... CheckPur Evaluate Purification Strategy (Chromatography, Extraction) Cond_OK->CheckPur Sol_Cond Optimize Conditions: Lower Temp, Milder Catalyst Cond_Bad->Sol_Cond Pur_OK Method is Appropriate CheckPur->Pur_OK If... Pur_Bad Method is Ineffective CheckPur->Pur_Bad If... End High Yield & Purity Pur_OK->End Problem Solved Sol_Pur Modify Eluent (add Et3N) or Use Acid/Base Extraction Pur_Bad->Sol_Pur

Caption: A logical workflow for troubleshooting synthesis issues.

References
  • Moradi, L., Piltan, M., & Abasi, G. (2014). One-Pot Synthesis of Novel Pyrrolo[1,2-a]quinoxaline-4(5H)
  • Saikia, L., Dutta, D. J., & Konwar, D. (2013). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry, 37(6), 1788-1793.
  • Zhang, L., Sun, J., & Li, Y. (2018). Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Molecules, 23(9), 2336.
  • El-Hawash, S. A. M. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Heterocyclic Chemistry, 55(10), 2293-2329.
  • Hu, Z. Y., Du, D., Tang, W. F., & Lu, T. (2014). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry, 26(18), 6147-6151.
  • Curtis, N. F. (2017). Cyclocondensation of ethylenediamine with acetone and methyl ethyl ketone as a synthetic route to 14-membered azamacrocyclic compounds. Inorganica Chimica Acta, 468, 224-234.
  • Yan, J., Xu, Y., & Liu, Q. (2016). Highly efficient synthesis of quinoxaline derivatives from 1,2-benzenediamine and α-aminoxylated 1,3-dicarbonyl compounds. Molecular Diversity, 20(2), 567-573.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Retrieved from [Link]

  • Avula, B., et al. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Google Patents. (2018). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • Abdel-Maksoud, M. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7629.
  • ResearchGate. (2016). How to extract a molecule with amine and carboxylic acid functional group on it? Retrieved from [Link]

  • Venkataramireddy, V., Tejeswararao, A., & Jayashree, A. (2016). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 8(1), 336-341.
  • Kappe, C. O., et al. (2022).
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of 6-Aminoquinoxaline-2-carboxylic acid ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester .

Purifying this molecule presents a unique dual-challenge: it possesses a highly basic, polar primary amine (prone to irreversible silica binding) and an activated ethyl ester (highly susceptible to base-catalyzed hydrolysis). This guide synthesizes field-proven chromatographic strategies, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity recovery.

Purification Triage Workflow

Before committing your entire crude batch to a column, utilize the following decision matrix to identify the optimal purification pathway.

PurificationWorkflow Start Crude 6-Aminoquinoxaline- 2-carboxylic acid ethyl ester TLC TLC Solvent Screening (DCM:MeOH) Start->TLC Tailing Severe Tailing on Silica? TLC->Tailing AddTEA Add 1% TEA or Use NH2-Silica Tailing->AddTEA Yes Degradation Ester Hydrolysis Detected? Tailing->Degradation No AddTEA->Degradation AvoidBase Avoid Strong Base/H2O Use Neutral Alumina Degradation->AvoidBase Yes StandardCC Standard Flash Chromatography Degradation->StandardCC No HPLC HPLC Purity Check (>95% Target) AvoidBase->HPLC StandardCC->HPLC

Workflow for troubleshooting 6-Aminoquinoxaline-2-carboxylic acid ethyl ester purification.

Frequently Asked Questions (FAQs)

Q: Why does my product streak across the entire TLC plate even in highly polar solvent systems? A: Causality: Standard silica gel is fundamentally acidic, possessing free silanol (Si-OH) groups with a pKa of ~4.5–5.5. 6-Aminoquinoxaline-2-carboxylic acid ethyl ester contains a basic primary amine at the 6-position, alongside two basic quinoxaline nitrogens. These basic sites undergo strong, reversible hydrogen bonding and partial protonation with the silanols, causing continuous adsorption/desorption delays (streaking) 1. Solution: You must competitively block the silanol sites by adding a volatile amine like Triethylamine (TEA) to your mobile phase, or switch to an amine-functionalized stationary phase.

Q: I recovered a highly polar, baseline-sticking spot instead of my product after chromatography. What happened? A: Causality: You likely experienced on-column ester hydrolysis. The ethyl ester at the 2-position is highly activated toward nucleophilic attack by the electron-withdrawing pyrazine ring of the quinoxaline core 2. If your crude mixture contained residual water, or if you used a Methanol/TEA gradient that was too concentrated, the ester underwent base-catalyzed saponification to yield the highly polar 6-aminoquinoxaline-2-carboxylic acid.

Q: Can I use standard Reverse-Phase (C18) HPLC with 0.1% TFA for final polishing? A: While ethyl esters are generally stable to dilute Trifluoroacetic acid (TFA) during a short run, the primary amine will protonate, potentially causing poor peak shape or early elution. It is highly recommended to use a neutral volatile buffer (e.g., 10 mM Ammonium Acetate, pH 6.8) to maintain the amine in its free-base form while protecting the ester from pH extremes.

Advanced Troubleshooting Guide

Issue 1: Irreversible Binding to Silica Gel (Low Recovery)
  • Diagnostic: You load 500 mg of crude material but recover less than 100 mg of purified product, with a dark band permanently stuck at the top of the column.

  • Root Cause: The primary amine is forming irreversible covalent or strong ionic bonds with active sites on the bare silica 3.

  • Intervention: Pre-treat the silica gel. Slurry pack the column using your starting solvent containing 1% TEA. Flush the column with 2 column volumes (CV) of this solvent before loading your sample. This ensures all acidic silanols are pre-neutralized by TEA before your precious compound ever touches the silica.

Issue 2: Co-elution with Nitro-Precursors
  • Diagnostic: The purified fraction shows a mixture of the target amine and the unreduced 6-nitroquinoxaline-2-carboxylic acid ethyl ester.

  • Root Cause: Overloading the column or using a solvent gradient that increases in polarity too rapidly. Nitro groups are significantly less polar than primary amines, but tailing of the nitro compound can bleed into the amine fraction.

  • Intervention: Switch to an isocratic elution profile using a highly optimized solvent system (e.g., DCM/MeOH/TEA) 4 rather than a gradient. Maintain a sample-to-silica ratio of no more than 1:50 by weight.

Quantitative Data & Solvent Systems

Table 1: Mobile Phase Optimization (Normal Phase)

Data reflects expected behavior on standard 60Å bare silica gel.

Solvent SystemAdditiveExpected RfCausality / Result
Hexanes / EtOAc (1:1)None0.10 - 0.15Poor solubility; severe tailing due to unshielded silanol interaction.
DCM / MeOH (95:5)None0.30 - 0.40Moderate tailing; quinoxaline nitrogens still bind to acidic silica.
DCM / MeOH (95:5)1% TEA0.45 - 0.55Sharp bands; TEA competitively blocks acidic silanols without hydrolyzing ester.
DCM / MeOH (80:20)5% TEA0.00 (Baseline)Degradation: Basic protic conditions saponify the ester into the carboxylic acid.
Table 2: Recommended HPLC Gradient for Purity Assessment

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8). Mobile Phase B: Acetonitrile.

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
10.050501.0
15.05951.0
18.05951.0
20.09551.0

Validated Experimental Protocols

Protocol A: Self-Validating 2D-TLC Degradation Check

Trustworthiness Check: Before running a column, you must prove the compound survives the silica.

  • Obtain a square silica gel TLC plate (e.g., 5x5 cm).

  • Spot the crude mixture in the bottom-right corner (1 cm from edges).

  • Elute in Dimension 1 using DCM:MeOH:TEA (95:4:1).

  • Remove the plate and dry it completely under a gentle stream of nitrogen.

  • Rotate the plate 90 degrees counter-clockwise.

  • Elute in Dimension 2 using the exact same solvent system.

  • Validation: Visualize under UV (254 nm). If the compound is stable, all spots will lie on a perfect 45-degree diagonal. If the ester is hydrolyzing on the silica, you will observe off-diagonal spots (degradation products) appearing below the main diagonal. If degradation is observed, abandon bare silica and use Neutral Alumina.

Protocol B: Amine-Deactivated Flash Chromatography
  • Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) at a 95:5 ratio. Add exactly 1% (v/v) Triethylamine (TEA).

  • Column Packing: Slurry pack standard silica gel (40-63 µm) using the prepared solvent. Flush with 2 CVs of solvent to ensure complete silanol deactivation.

  • Loading: Dissolve the crude 6-Aminoquinoxaline-2-carboxylic acid ethyl ester in the minimum amount of DCM. If solubility is poor, dry-load the sample onto a small amount of Celite (do not dry load onto silica, as the concentrated heat of evaporation can trigger degradation).

  • Elution: Elute isocratically. Collect fractions in clean tubes.

  • Recovery: Pool the product-containing fractions. Evaporate under reduced pressure at a bath temperature not exceeding 30°C to prevent thermal degradation of the primary amine.

References

  • The Journal of Organic Chemistry (ACS Publications). Synthesis of 2-Aminoquinoxalines via One-Pot Cyanide-Based Sequential Reaction under Aerobic Oxidation Conditions. Available at:[Link]

  • MDPI. Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Quinoxaline Synthesis

Welcome to the Advanced Technical Support Center for Quinoxaline Synthesis. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals overcome kine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Quinoxaline Synthesis. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals overcome kinetic bottlenecks, poor atom economy, and low yields during the condensation of 1,2-dicarbonyls with 1,2-diamines.

This guide moves beyond basic recipes. We will explore the causality behind reaction failures and provide self-validating protocols grounded in modern optimization and green chemistry principles.

Mechanistic Overview & Bottlenecks

The classical synthesis of quinoxalines relies on the double condensation of an aryl 1,2-diamine (e.g., o-phenylenediamine) with a 1,2-dicarbonyl compound (e.g., benzil). While conceptually simple, the reaction often stalls at the diimine intermediate stage due to high activation energy barriers required for the final dehydration and cyclization steps.

Mechanism Diamine 1,2-Diamine (e.g., o-Phenylenediamine) Intermediate Diimine Intermediate (Dehydration Step) Diamine->Intermediate Condensation Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Dicarbonyl->Intermediate Condensation Product Quinoxaline Derivative Intermediate->Product Cyclization & Dehydration Catalyst Catalyst Activation (Lewis/Brønsted Acid) Catalyst->Intermediate Lowers Ea

Fig 1: Mechanistic pathway of quinoxaline synthesis via condensation and dehydration.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my reaction yield drop significantly when using older batches of o-phenylenediamine (o-PDA)?

Causality: o-PDA is highly susceptible to aerobic oxidation. When exposed to air and light, it oxidizes into complex oligomeric mixtures, which manifests visually as a darkening of the reagent from off-white to dark brown[1]. These oxidized impurities disrupt the strict 1:1 molar stoichiometry required for the condensation, poison sensitive catalysts, and trigger undesired side reactions[1]. Solution: Always verify the physical appearance of o-PDA. If it has darkened, you must purify it before use. Treat an aqueous solution of the degraded o-PDA with sodium dithionite (a reducing agent) and activated carbon, followed by recrystallization[1].

Q2: How do I choose the right catalyst and solvent system to improve yields while adhering to green chemistry?

Causality: Classical methods rely on refluxing in harsh solvents like acetic acid, which can degrade sensitive functional groups and complicate purification[2]. Modern optimization favors aqueous-alcoholic mixtures or pure water. Water is an excellent solvent here because it enhances the hydrophobic effect—forcing the non-polar organic substrates into close proximity, which effectively increases their local concentration and accelerates the bimolecular condensation[3]. Coupling this with mild, environmentally benign catalysts drastically improves the atom economy and yield.

Table 1: Quantitative Comparison of Optimized Green Catalytic Systems

Catalyst SystemOptimal LoadingSolventTemp / TimeAvg. YieldKey Advantage
Iodine (I₂) 5 mol%EtOH/H₂O (1:1)MW 50°C / 2–3 min>90%Extremely rapid; high functional group tolerance[4].
Nicotinamide 10 mol%WaterRoom Temp / 15–30 min80–95%Cost-effective, non-toxic vitamin B derivative[3].
PFPAT *10 mol%WaterRoom Temp / 10–30 min85–96%Metal-free organocatalyst; easy product isolation[2].
CuO Nanoparticles 0.2 mol%Water40°C / 30 min~85%Ultra-low loading; heterogeneous and reusable[5].
Phenol 20 mol%EtOH/H₂O (7:3)Room Temp / 30 min>85%Cheap, readily available organic catalyst[6].

*PFPAT = Pentafluorophenylammonium triflate

Q3: My reaction stalls at ~60% conversion despite using an optimized catalyst. How do I drive it to completion?

Causality: Stalled reactions indicate a kinetic bottleneck. This usually occurs because the diimine intermediate precipitates out of solution prematurely, or the system lacks the activation energy required for the final dehydration step[1]. Prolonged conventional heating (e.g., refluxing for 12+ hours) often leads to thermal degradation of the product rather than pushing the reaction forward. Solution: Shift your energy delivery method.

  • Microwave Irradiation: Microwaves directly couple with the polar diimine intermediates and solvent molecules, providing instantaneous, localized superheating that overcomes the activation energy barrier without exposing the bulk mixture to prolonged thermal stress[4].

  • Mechanochemistry (Homogenization): By applying intense mechanical shear directly to the solid crystal lattices, you completely bypass the solubility limits of the substrates. This solvent-free approach drives the reaction to completion in minutes with a near-zero E-factor[7].

Diagnostic Troubleshooting Workflow

Use the following logical workflow to systematically diagnose and resolve low-yielding syntheses.

Troubleshooting Start Low Quinoxaline Yield CheckSM Check Starting Materials Is o-PDA dark/oxidized? Start->CheckSM Purify Purify o-PDA (Sodium dithionite) CheckSM->Purify Yes CheckCat Evaluate Catalyst & Solvent CheckSM->CheckCat No Purify->CheckCat OptCat Switch to Green System (e.g., EtOH/H2O + I2) CheckCat->OptCat Suboptimal CheckKin Kinetics Issue? (Reaction stalled) CheckCat->CheckKin Optimized OptCat->CheckKin Energy Apply Microwave or Mechanochemical Milling CheckKin->Energy Yes Success High Yield (>90%) CheckKin->Success No Energy->Success

Fig 2: Step-by-step troubleshooting workflow for resolving low yields in quinoxaline synthesis.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, every protocol must act as a self-validating system. Below are two highly optimized methodologies.

Protocol A: Microwave-Assisted, Iodine-Catalyzed Synthesis

This protocol utilizes localized microwave heating to overcome kinetic barriers rapidly.

Materials: 1,2-diamine (1.0 mmol), 1,2-dicarbonyl compound (1.0 mmol), Molecular Iodine (I₂, 5 mol%), Ethanol/Water (1:1 v/v, 1.0 mL). Procedure:

  • Preparation: In a microwave-safe reaction vessel, dissolve the 1,2-diamine and 1,2-dicarbonyl compound in 1.0 mL of the EtOH/H₂O mixture[4].

  • Catalyst Addition: Add 5 mol% of iodine to the solution. Self-Validation Check: The solution will take on a slight amber tint from the iodine[4].

  • Irradiation: Seal the vessel and irradiate in a dedicated laboratory microwave synthesizer at 50 °C (power level ~300 W) for 2 to 3 minutes[4].

  • Monitoring: Monitor the reaction via TLC (eluent: n-hexane/ethyl acetate 20:1). Self-Validation Check: The complete disappearance of the starting material spots confirms the kinetic bottleneck has been bypassed.

  • Workup: Dilute the mixture with dichloromethane (10 mL). Wash successively with 5% aqueous sodium thiosulfate (2 mL) to quench the iodine, followed by brine (2 mL)[4].

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and recrystallize from hot ethanol to yield the pure quinoxaline[4].

Protocol B: Solvent-Free Mechanochemical Homogenization

This protocol relies on mechanical shear to bypass solubility issues, achieving a near-zero E-factor.

Materials: o-Phenylenediamine (1.0 mmol), Benzil (1.0 mmol), Stainless Steel (SS) milling balls (2 mm diameter). Procedure:

  • Loading: Transfer equimolar quantities of o-phenylenediamine and benzil into a 2 mL polypropylene homogenization vial[7].

  • Milling Media: Add 0.25 g to 1.0 g of 2 mm stainless steel balls to the vial[7]. Do not add any solvent or catalyst.

  • Homogenization: Secure the vial in a mini-cell homogenizer and agitate at 2800–4000 rpm for 3 minutes[7].

  • In-Process Validation: Self-Validation Check: Stop the homogenizer at 30 seconds and take an IR reading. You should observe the rapid disappearance of the benzil C=O stretching peak at 1662 cm⁻¹ and the emergence of prominent quinoxaline peaks at 1346 cm⁻¹ and 770 cm⁻¹, confirming the cyclocondensation is active[7].

  • Isolation: Extract the resulting powder with a minimal amount of ethyl acetate to separate the product from the milling balls, filter, and evaporate to obtain the pure product[7].

References

  • troubleshooting low yield in quinoxaline synthesis from o-phenylenediamine, Benchchem. 1

  • Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature, SAPUB. 6

  • Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E -factor, RSC Mechanochemistry. 7

  • Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water, Thieme. 3

  • Pentafluorophenylammonium triflate: A highly efficient catalyst for the synthesis of quinoxaline derivatives in water, Académie des sciences. 2

  • An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds, MDPI. 4

  • Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles, Taylor & Francis. 5

Sources

Troubleshooting

Technical Support Center: Purification of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester, with a primary focus on recrystalliz...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester, with a primary focus on recrystallization techniques. Our goal is to equip you with the knowledge to not only select an appropriate solvent but also to troubleshoot common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying 6-Aminoquinoxaline-2-carboxylic acid ethyl ester?

A1: Recrystallization is a widely used and effective technique for purifying solid organic compounds like 6-Aminoquinoxaline-2-carboxylic acid ethyl ester.[1][] This method relies on the principle that the solubility of a compound in a solvent increases with temperature.[3][4] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving the impurities dissolved in the surrounding liquid (mother liquor).[3] For quinoxaline derivatives, ethanol is a frequently cited and effective recrystallization solvent.[5][6][7][8]

Q2: How do I select the best recrystallization solvent for my compound?

A2: The ideal recrystallization solvent should exhibit high solubility for 6-Aminoquinoxaline-2-carboxylic acid ethyl ester at elevated temperatures and low solubility at room temperature or below.[5][9] This differential solubility is key to achieving a high recovery of the purified product. A systematic approach to solvent screening is recommended.

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound. To remedy this, you can try using a lower-boiling point solvent or adding a co-solvent (a "poor" solvent) to the hot solution to induce crystallization.

Q4: My crystal yield is very low after recrystallization. How can I improve it?

A4: Low yield can result from several factors. Using too much solvent will keep more of your product dissolved even at low temperatures. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the solid. Cooling the solution too rapidly can also lead to smaller, less pure crystals and lower recovery. Allowing the solution to cool slowly to room temperature before placing it in an ice bath is recommended.[9] Finally, ensure that the crystals are thoroughly collected during filtration.

Q5: What should I do if recrystallization does not sufficiently purify my compound?

A5: If impurities persist after recrystallization, consider a secondary purification step. Column chromatography using silica gel is a very effective method for purifying quinoxaline derivatives.[5][7] A common mobile phase for such compounds is a mixture of n-hexane and ethyl acetate.[5][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound does not dissolve in hot solvent. The solvent is not a good choice for this compound.Select a more polar solvent. For 6-Aminoquinoxaline-2-carboxylic acid ethyl ester, if a non-polar solvent like hexane fails, try a more polar one like ethyl acetate or ethanol.
Crystals do not form upon cooling. The solution is not saturated; too much solvent was used. The solution is supersaturated.Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[9]
Colored impurities remain in the crystals. The impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product.[9]
The melting point of the recrystallized product is still broad. The product is still impure.Perform a second recrystallization, possibly with a different solvent system.[5] Alternatively, purify the material by column chromatography before a final recrystallization.[5]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the standard procedure for recrystallization from a single solvent. Ethanol is a good starting point for 6-Aminoquinoxaline-2-carboxylic acid ethyl ester based on literature for similar compounds.[6][7][8]

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a small amount of the crude 6-Aminoquinoxaline-2-carboxylic acid ethyl ester. Add a few drops of the chosen solvent (e.g., ethanol) at room temperature. If the compound is insoluble or sparingly soluble, heat the test tube. If the compound dissolves readily in the hot solvent but is insoluble or sparingly soluble in the cold solvent, it is a good candidate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents the desired compound from crystallizing prematurely.[9]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[9]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals. This can be done by air drying on the filter paper or in a desiccator under vacuum.

Protocol 2: Two-Solvent Recrystallization

This method is useful if a single solvent that meets all the criteria cannot be found. It involves one solvent in which the compound is soluble (the "good" solvent) and another in which it is insoluble (the "poor" solvent). The two solvents must be miscible. For 6-Aminoquinoxaline-2-carboxylic acid ethyl ester, a combination like ethanol ("good") and water ("poor") or ethyl acetate ("good") and hexane ("poor") could be effective.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Visualizing the Workflow

Recrystallization Solvent Selection Workflow

Recrystallization_Solvent_Selection A Start: Crude Solid B Select Potential Solvents (e.g., Ethanol, Ethyl Acetate, Hexane) A->B C Test Solubility in Cold Solvent B->C D Soluble? C->D E Test Solubility in Hot Solvent D->E No H Poor Solvent Candidate (Consider for two-solvent system) D->H Yes F Soluble? E->F G Good Single Solvent Candidate F->G Yes I Insoluble - Reject Solvent F->I No J Proceed with Single-Solvent Recrystallization G->J K Consider Two-Solvent Recrystallization H->K

Sources

Optimization

Aminoquinoxaline Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the synthesis of aminoquinoxalines. These nitrogen-containing heterocyclic scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of aminoquinoxalines. These nitrogen-containing heterocyclic scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of AMPA/NMDA receptor antagonists, anti-trypanosomal agents, and water-soluble pH sensors.

This guide provides researchers and drug development professionals with field-proven protocols, mechanistic rationales, and targeted troubleshooting strategies to overcome common synthetic bottlenecks such as poor regioselectivity, over-nitration, and incomplete cross-coupling.

Verified Experimental Protocols

To ensure reproducibility and high yields, every protocol described below is designed as a self-validating system. By understanding the causality behind each reagent and step, you can dynamically adjust conditions based on real-time experimental feedback.

Protocol A: Reduction of 6-Nitroquinoxaline to 6-Aminoquinoxaline

This two-step pathway typically begins with the cyclocondensation of 4-nitro-o-phenylenediamine with an α -dicarbonyl, followed by the reduction of the nitro group1[1].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 6-nitroquinoxaline (500 mg, 2.86 mmol) in 20 mL of methanol. Carefully add 50 mg of 10% Palladium on carbon (Pd/C)[2].

    • Causality: Methanol acts as a protic solvent to stabilize the polar transition states during hydrogen transfer. The 10% Pd/C provides a high-surface-area catalytic matrix that selectively reduces the nitro group without over-reducing the aromatic quinoxaline core[2].

  • Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm via balloon) at room temperature for 4 hours[3].

    • Causality: 1 atm is sufficient for this highly favored thermodynamic reduction. Higher pressures might risk partial saturation of the heterocyclic rings. Monitor via TLC (Ethyl Acetate) until the starting material is completely consumed[3].

  • Workup & Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth (Celite). Wash the filter cake thoroughly with methanol[3].

    • Causality: Celite traps the finely dispersed Pd/C particles. This is a critical safety and purity step; dry Pd/C is highly pyrophoric upon exposure to atmospheric oxygen, and residual palladium can contaminate downstream biological assays[4].

  • Purification: Evaporate the solvent under reduced pressure and purify via silica gel column chromatography to afford a yellow solid[2]. Confirm identity via 1 H NMR (e.g., broad singlet at δ 4.20 ppm for the -NH 2​ group)[2].

Protocol B: Selective Buchwald-Hartwig Amination of Haloquinoxalines

Direct C-N bond formation is highly effective for synthesizing complex aminoquinoxalines, provided the correct catalytic system is employed[5].

Step-by-Step Methodology:

  • Catalyst Initiation: To a dry Schlenk tube under an inert atmosphere (N 2​ or Argon), add 2-chloro-8-iodoquinoxaline (1.0 equiv.), Pd 2​ (dba) 3​ (1-5 mol%), XPhos ligand (1.2-2.4 equiv. relative to Pd), and NaOtBu (1.5-2.0 equiv.)[5].

    • Causality: An inert atmosphere is mandatory because electron-rich Pd(0)-phosphine complexes are highly susceptible to oxidation, which prematurely terminates the catalytic cycle[5].

  • Coupling: Add anhydrous dioxane and the desired amine (1.1-1.5 equiv.). Seal and heat at 80-110 °C for 2-24 hours[5].

    • Causality: The selective amination at the 8-position is dictated by bond dissociation energies. The C-I bond is significantly weaker than the C-Cl bond, allowing selective oxidative addition of the Pd(0) catalyst at the 8-position[5].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through Celite[5].

    • Causality: Celite filtration effectively removes the insoluble palladium black and base salts, preventing emulsion formation during subsequent aqueous workups[5].

Troubleshooting Guides & FAQs

Q1: During the synthesis of nitroquinoxaline precursors, my nitration reaction yields a black, tarry mixture with multiple spots on the TLC plate. How can I prevent this? A1: You are observing the oxidative degradation of your starting material. The free amino group on the quinoxaline ring is highly susceptible to oxidation by the strongly oxidizing nitric acid/sulfuric acid mixture, leading to polymeric tars[6]. Furthermore, the strong ortho/para directing nature of the free amine can lead to over-nitration (dinitration)[6].

  • Self-Validating Solution: Protect the amino group by converting it to an acetamide prior to nitration. This dampens the nucleophilicity of the nitrogen, preventing oxidation while retaining enough activating character to direct the nitration. Maintain the reaction temperature strictly between 0-5 °C to gain kinetic control over the mononitration event[6].

Q2: I am attempting a Buchwald-Hartwig amination on 6,7-dibromoquinoxaline with a primary diamine, but I am getting poor selectivity and low yields (~12-21%). A2: Standard Buchwald-Hartwig conditions (e.g., using BINAP and sodium tert-butoxide) often fail for poly-halogenated quinoxalines due to poor oxidative addition kinetics or substrate decomposition under strongly basic conditions during prolonged heating[7].

  • Self-Validating Solution: Switch your ligand to dppf (1,1'-Bis(diphenylphosphino)ferrocene) and optimize the reaction time. While selectivity can still be challenging, extending the reaction time to 48 hours with dppf has been shown to improve the yield of the di-aminated product to ~25%[7]. Alternatively, consider using a weaker base like Cs 2​ CO 3​ if substrate degradation is observed[7].

Q3: I am trying to synthesize 2-aminoquinoxalines via the one-pot condensation of o-phenylenediamines and aldehydes under aerobic conditions, but the reaction stops at the imine intermediate. A3: The cyclization of the imine intermediate into the quinoxaline core does not occur spontaneously under these specific conditions. It requires a specific nucleophilic catalyst to drive the 5-exo-tet cyclization[8].

  • Self-Validating Solution: Introduce a stoichiometric amount of sodium cyanide (NaCN) (1.1 equivalents) to the open-flask reaction. The cyanide ion attacks the imine, facilitating the ring closure. Subsequent aerobic oxidation (utilizing dissolved oxygen) restores aromaticity, yielding the target 2-aminoquinoxaline in 67-80% yield[9].

Quantitative Data Summaries

The following table summarizes the expected yields and critical parameters for various aminoquinoxaline synthesis routes to aid in experimental planning and benchmarking.

Target CompoundSynthetic RouteKey Reagents & ConditionsTypical YieldRef
6-Aminoquinoxaline Nitro Reduction6-Nitroquinoxaline, 10% Pd/C, H 2​ (1 atm), MeOH, 4h82% - 87%[2]
2-Aminoquinoxaline Amination of Halide2-Chloroquinoxaline, NH 3​ in MeOH, 120 °C, 8h95%[10]
3-Phenyl-2-aminoquinoxaline Aerobic Oxidationo-Phenylenediamine, Benzaldehyde, NaCN (1.1 eq), DMF, 80 °C67% - 80%[9]
N,N'-Bis(3-aminopropyl)-6,7-diaminoquinoxaline Buchwald-Hartwig6,7-Dibromoquinoxaline, 1,3-diaminopropane, Pd(dba) 2​ , dppf, 48h~25%[7]

Visual Workflows & Logic Diagrams

Workflow Start Starting Materials (o-phenylenediamines or haloquinoxalines) Condensation Cyclocondensation (with α-dicarbonyls) Start->Condensation Route A CrossCoupling Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) Start->CrossCoupling Route B NitroInt Nitroquinoxaline Intermediate Condensation->NitroInt If using nitro-precursors Product Target Aminoquinoxaline CrossCoupling->Product Direct C-N bond formation Reduction Catalytic Hydrogenation (10% Pd/C, H2, MeOH) NitroInt->Reduction Nitro reduction Reduction->Product

Synthetic workflows for aminoquinoxalines via cyclocondensation or cross-coupling.

Troubleshooting Issue Observation: Black Tarry Mixture During Nitration Cause Cause: Oxidation of free amino group by nitric acid Issue->Cause Solution1 Action 1: Protect amino group (e.g., as acetamide) Cause->Solution1 Solution2 Action 2: Control Temperature (Maintain at 0-5 °C) Cause->Solution2 Result Clean Mononitrated Product Solution1->Result Solution2->Result

Troubleshooting decision tree for the nitration of aminoquinoxaline precursors.

References

  • Title: Application Notes and Protocols: Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione from o-phenylenediamine Source: Benchchem URL: 1

  • Title: Synthesis of 2-Aminoquinoxalines via One-Pot Cyanide-Based Sequential Reaction under Aerobic Oxidation Conditions Source: The Journal of Organic Chemistry - ACS Publications URL: 9

  • Title: 6-Aminoquinoxaline synthesis Source: ChemicalBook URL: 2

  • Title: Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media Source: MDPI URL: 7

  • Title: Troubleshooting guide for the nitration of aminoquinoxalines Source: Benchchem URL: 6

  • Title: Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline Source: Benchchem URL: 5

  • Title: US2537871A - 2-aminoquinoxaline and process of preparing same Source: Google Patents URL: 10

  • Title: Technical Guide: 2-Amino-6-nitroquinoxaline Source: Benchchem URL: 3

  • Title: Application Note: A Standardized Protocol for the Synthesis of 6-Aminoquinoxaline via the Reduction of 6-Nitroquinoxaline Source: Benchchem URL: 4

  • Title: One-Pot Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies Source: NIH URL: 8

Sources

Troubleshooting

Technical Support Center: Scaling Up Synthesis of 6-Aminoquinoxaline-2-carboxylic Acid Ethyl Ester

Welcome to the Technical Support Center for the scale-up synthesis of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester (CAS: 1005029-83-3)[1]. As a Senior Application Scientist, I have designed this guide to bridge the g...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester (CAS: 1005029-83-3)[1]. As a Senior Application Scientist, I have designed this guide to bridge the gap between bench-top discovery and pilot-scale manufacturing.

The most robust, scalable route to this molecule avoids complex cross-coupling in favor of a highly reliable two-step sequence: the acid-catalyzed esterification of 6-nitroquinoxaline-2-carboxylic acid, followed by the catalytic hydrogenation of the nitro group using Palladium on Carbon (Pd/C)[2]. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting logic to ensure your scale-up is a self-validating, safe, and high-yielding system.

Process Workflow

Workflow A 6-Nitroquinoxaline- 2-carboxylic acid B Esterification (EtOH, H2SO4, Reflux) A->B C Ethyl 6-nitroquinoxaline- 2-carboxylate B->C Yield >65% D Catalytic Hydrogenation (H2, Pd/C, EtOH) C->D E Ethyl 6-aminoquinoxaline- 2-carboxylate D->E Yield >85%

Two-step scalable synthetic workflow for ethyl 6-aminoquinoxaline-2-carboxylate.

Section 1: The "Golden Batch" Methodologies

To guarantee trustworthiness, every protocol below is designed as a self-validating system incorporating strict In-Process Controls (IPCs) and mechanistic rationales for each operational parameter.

Protocol A: Pilot-Scale Esterification

Objective: Synthesis of Ethyl 6-nitroquinoxaline-2-carboxylate[2].

  • Reactor Preparation & Charging: Charge 6-nitroquinoxaline-2-carboxylic acid (1.0 eq) into a clean, dry, glass-lined reactor. Add anhydrous ethanol (15 volumes).

    • Causality: Ethanol acts as both the reactant and the solvent. A high volume is required at scale to maintain a stirrable slurry, as the starting material has limited ambient solubility.

  • Acid Catalysis: Cool the reactor to 0–5 °C. Slowly dose concentrated sulfuric acid (0.2 eq) into the mixture.

    • Causality: Sulfuric acid acts as the catalyst and a dehydrating agent. The addition is highly exothermic. Controlled dosing prevents localized superheating, which can trigger unwanted decarboxylation of the quinoxaline-2-carboxylic acid core.

  • Reflux & Water Removal: Heat the reactor to reflux (~78 °C) for 7 hours[2].

    • IPC Check: Monitor via HPLC. The reaction is deemed complete when the starting material area percent is <2.0%.

  • Quench & Isolation: Cool the reaction to room temperature. Slowly quench with saturated aqueous sodium carbonate until pH 7-8 is reached. Extract with dichloromethane (DCM). Dry the organic layer over magnesium sulfate, filter, and concentrate to afford the ester as a brown solid[2].

Protocol B: Pilot-Scale Catalytic Hydrogenation

Objective: Synthesis of Ethyl 6-aminoquinoxaline-2-carboxylate[2].

  • Catalyst Charging: Charge 10% Pd/C (5% w/w loading, 50% wet paste) to the pressure vessel.

    • Causality: Dry Pd/C is notoriously pyrophoric in the presence of solvent vapors. Charging the catalyst as a wet paste mitigates ignition risks without compromising catalytic activity.

  • Substrate Addition & Degassing: Add the intermediate ester dissolved in ethanol. Seal the vessel and purge the headspace with Nitrogen (3 cycles), followed by Hydrogen (3 cycles)[2].

    • Causality: Purging is critical. Oxygen not only creates an explosive atmosphere but also irreversibly oxidizes the active Pd(0) sites to Pd(II), killing catalyst turnover.

  • Hydrogenation: Pressurize the vessel to 3-5 bar with H2 and stir vigorously at 25–30 °C.

    • IPC Check: Pull an aliquot, filter through a syringe filter, and analyze via LC-MS. The mass of the hydroxylamine intermediate (M+16 relative to the product) must be <1.0% before terminating hydrogen flow.

  • Filtration: Vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite under a strict nitrogen blanket. Concentrate the filtrate to yield the final amino ester[2].

Section 2: Process Parameters & Scale-Up Metrics

When moving from a 10-gram bench synthesis to a 1-kilogram pilot batch, physical chemistry dynamics shift. The table below summarizes the critical parameter adjustments required for a successful scale-up.

ParameterBench Scale (10 g)Pilot Scale (1 kg)Causality / Scale-Up Rationale
Esterification Solvent Abs. Ethanol (10 vol)Abs. Ethanol (15 vol)Increased volume ensures complete dissolution and aids in shifting the equilibrium via Le Chatelier's principle.
H₂SO₄ Loading 0.5 equivalents0.2 equivalentsReduced acid loading at scale minimizes exothermic runaway risks and simplifies the downstream aqueous quench[2].
Hydrogenation Pressure 1 atm (Balloon)3-5 bar (Autoclave)Higher pressure compensates for the exponentially lower gas-liquid mass transfer coefficient ( kL​a ) in larger vessels.
Pd/C Loading 10% w/w2-5% w/wEnhanced agitation and pressurized H₂ allow for lower catalyst loadings, significantly reducing raw material costs.

Section 3: Troubleshooting Guides & FAQs

Q1: My reduction stalls, and LC-MS shows a mass corresponding to the hydroxylamine intermediate. How do I push it to completion?

A: The catalytic hydrogenation of nitroarenes follows the stepwise Haber mechanism[3]. The reduction of the nitro group to nitroso and then to hydroxylamine is rapid, but the final cleavage of the N-O bond to form the amine is the rate-limiting step. If the reaction stalls here, it is typically due to hydrogen starvation at the catalyst surface.

  • Solution: Increase the agitation speed to improve the gas-liquid mass transfer ( kL​a ) or incrementally increase the H₂ pressure. Additionally, ensure your starting material is free of sulfur or halide impurities, which selectively poison the Pd active sites required for this final step.

Q2: I am detecting azoxy and azo dimers in the HPLC trace. What caused this?

A: Dimers form via a parallel condensation pathway where the highly reactive nitroso intermediate reacts with the hydroxylamine intermediate[3]. This bimolecular side-reaction outcompetes the unimolecular hydrogenation if hydrogen availability is poor, or if the reaction is run under alkaline conditions.

  • Solution: To suppress dimerization, maintain a slightly acidic to neutral pH and ensure maximum hydrogen dispersion (e.g., utilize a hollow-shaft gas entrainment stirrer in your reactor).

Q3: Why is the esterification conversion plateauing at 65-70% at scale?

A: Esterification is an equilibrium-driven process. At scale, the water generated during the reaction cannot easily evaporate out of the system, shifting the equilibrium backward toward the carboxylic acid.

  • Solution: To drive the reaction to >90% conversion, you must actively remove water. Implement a Dean-Stark apparatus using a co-solvent like toluene to azeotropically remove water, or use a large excess of anhydrous ethanol coupled with a Soxhlet extractor containing molecular sieves.

Q4: Why is my Pd/C catalyst catching fire during the final filtration?

A: Pd/C is highly pyrophoric when dry, especially after being saturated with hydrogen gas and exposed to volatile ethanol vapors.

  • Solution: Never let the filter cake run dry. Always filter under a continuous nitrogen blanket, and wash the cake with water immediately after the mother liquor has passed through to deactivate the catalyst before disposal.

Mechanistic Insight: The Haber Reduction Pathway

Understanding the exact mechanism occurring on the surface of the Palladium catalyst is crucial for troubleshooting incomplete reductions or the appearance of colored dimer impurities[3].

Mechanism N Nitro (-NO2) NS Nitroso (-NO) N->NS Fast HA Hydroxylamine (-NHOH) NS->HA Fast DIM Azoxy/Azo Dimers (Side Products) NS->DIM Condensation AM Amine (-NH2) HA->AM Slow (Rate Limiting) HA->DIM Condensation

Stepwise Haber mechanism for the catalytic hydrogenation of nitroarenes on Pd/C.

References

  • (12) United States Patent - Googleapis.com (Preparation of peptide inhibitors of HIV protease; details the synthesis of Ethyl 6-nitroquinoxaline-2-carboxylate and subsequent Pd/C reduction). Googleapis.com. Available at: 2

  • WO2020128434A1 - Method of reducing aromatic nitro compounds (Details the Haber mechanism, hydroxylamine accumulation, and azoxy condensation pathways). Google Patents. Available at: 3

  • CAS No : 1005029-83-3 | Chemical Name : 6-Aminoquinoxaline-2-carboxylic acid ethyl ester . Pharmaffiliates. Available at: 1

Sources

Optimization

Technical Support Center: Navigating the Complexities of Quinoxaline Derivative Characterization

Welcome to the Technical Support Center for the characterization of quinoxaline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important clas...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the characterization of quinoxaline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of heterocyclic compounds. Quinoxaline and its derivatives are pivotal in various fields, including medicinal chemistry and materials science, due to their wide range of biological activities and unique photophysical properties.[1][2][3][4][5] However, their structural elucidation and purification can present significant challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It is structured to address specific issues you may encounter during your experimental work, with a focus on explaining the "why" behind the recommended solutions.

I. Purification and Separation Challenges

The successful characterization of any compound begins with its isolation in a pure form. Quinoxaline derivatives, depending on their substitution patterns, can present a variety of purification challenges.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying newly synthesized quinoxaline compounds?

A1: The most prevalent and effective methods for purifying quinoxaline derivatives are recrystallization and column chromatography.[7][8] Liquid-liquid extraction is also a critical initial step in the work-up process to eliminate inorganic salts and other water-soluble impurities.[7]

Q2: How do I choose the best solvent for recrystallizing my quinoxaline derivative?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[7] Ethanol is a frequently used solvent for the recrystallization of quinoxaline derivatives.[7][8] To find the optimal solvent, it is recommended to perform small-scale solubility tests with your crude product in various solvents at both room temperature and their boiling points.

Q3: What should I consider when setting up column chromatography for quinoxaline purification?

A3: Silica gel is the most common stationary phase for purifying quinoxaline compounds.[7][9] The mobile phase typically consists of a mixture of a non-polar solvent, such as n-hexane or petroleum ether, and a more polar solvent like ethyl acetate.[7] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.[7]

Troubleshooting Guide: Column Chromatography

Problem: My compound is streaking on the TLC plate or not moving from the baseline.

  • Underlying Cause & Solution: Streaking often indicates that the compound is too polar for the chosen solvent system or that it is interacting strongly with the stationary phase. If the spot remains at the baseline, the eluent is not polar enough to move the compound up the plate.

    • Actionable Advice: To address streaking, try adding a small amount of a more polar solvent (e.g., methanol) to your eluent. If the spot is at the baseline, increase the proportion of the polar solvent in your mobile phase.[9]

Problem: My purified quinoxaline derivative has a persistent color that I can't remove.

  • Underlying Cause & Solution: The color may be due to the formation of side products, oxidation of your starting materials or product, or residual catalyst.[7]

    • Actionable Advice: To mitigate side product formation, optimize reaction conditions such as temperature and reaction time.[7] Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidation.[7] If colored impurities persist, treating a solution of your compound with activated carbon before a final recrystallization can effectively adsorb them.[7]

Problem: I'm experiencing low recovery of my compound after column chromatography.

  • Underlying Cause & Solution: Low recovery can be due to several factors, including product loss during the initial extraction, instability of the compound on silica gel, or precipitation on the column.[9]

    • Actionable Advice: During extraction, ensure the pH of the aqueous layer is optimized for your derivative's pKa to prevent it from remaining in the aqueous phase.[7][9] Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel.[9] In such cases, you can deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%) or consider using an alternative stationary phase like alumina.[9] If solubility is an issue, pre-adsorbing your sample onto a small amount of silica gel before loading it onto the column can prevent precipitation.[9]

II. Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural elucidation of quinoxaline derivatives. However, interpreting the data can sometimes be complex.

Frequently Asked Questions (FAQs)

Q4: What are the typical chemical shift ranges for protons in ¹H NMR spectra of quinoxalines?

A4: The chemical shifts of protons on the quinoxaline core are influenced by the electronic effects of substituents.[10] Generally, the protons on the pyrazine ring (H-2 and H-3) are highly deshielded and appear downfield. Protons on the benzene ring (H-5/H-8 and H-6/H-7) resonate in the aromatic region, and their specific shifts and splitting patterns depend on the substitution pattern.[10]

Q5: How can I differentiate between isomers using NMR?

A5: The analysis of mixtures of quinoxalines, for instance, those synthesized from substituted o-phenylenediamines and α-oxo-aldehydes, can be achieved by examining the multiplicity of the ring-junction quaternary carbon signals in the fully coupled ¹³C NMR spectra.[11] Two-dimensional NMR techniques, such as COSY and HMBC, are invaluable for establishing connectivity between protons and carbons, which can definitively distinguish between isomers.

Troubleshooting Guide: NMR Spectroscopy

Problem: The peaks in my ¹H NMR spectrum are broad.

  • Underlying Cause & Solution: Broad peaks can be caused by several factors, including the presence of paramagnetic impurities, aggregation of the sample at higher concentrations, or chemical exchange processes.

    • Actionable Advice: Ensure your sample is free from particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.[10] If aggregation is suspected, try acquiring the spectrum at a lower concentration or at an elevated temperature.

Problem: I am having trouble getting a good signal-to-noise ratio in my ¹³C NMR spectrum.

  • Underlying Cause & Solution: The natural abundance of ¹³C is low (about 1.1%), and it has a smaller gyromagnetic ratio than ¹H, resulting in a much lower intrinsic sensitivity.[10]

    • Actionable Advice: A higher concentration of the sample is typically required for ¹³C NMR (50-100 mg) compared to ¹H NMR (5-25 mg).[10] Increasing the number of scans during data acquisition will also improve the signal-to-noise ratio.

Troubleshooting Guide: Mass Spectrometry

Problem: I am not observing the molecular ion peak in the mass spectrum of my quinoxaline derivative.

  • Underlying Cause & Solution: The stability of the molecular ion depends on the ionization technique used and the structure of the compound. Electron Ionization (EI) can sometimes be too harsh, leading to extensive fragmentation and a weak or absent molecular ion peak.

    • Actionable Advice: Softer ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are more likely to produce the protonated molecule [M+H]⁺, which can be readily observed.[12][13] ESI-MS/MS can be particularly useful for structural characterization by analyzing the fragmentation patterns of the protonated molecule.[12][13]

Table 1: Common Adducts in ESI Mass Spectrometry

AdductDescription
[M+H]⁺Protonated molecule
[M+Na]⁺Sodium adduct
[M+K]⁺Potassium adduct
[M+NH₄]⁺Ammonium adduct

III. Physicochemical Properties and their Impact on Characterization

The inherent properties of quinoxaline derivatives, such as solubility and stability, can significantly influence the success of their characterization.

Frequently Asked Questions (FAQs)

Q6: Why do many quinoxaline derivatives exhibit poor aqueous solubility?

A6: The fused benzene and pyrazine ring system of the quinoxaline core results in a planar and rigid structure.[14] This can lead to strong intermolecular π-π stacking interactions in the solid state, which require substantial energy to overcome during dissolution, contributing to low aqueous solubility.[14]

Q7: How can I improve the solubility of my quinoxaline compound for biological assays?

A7: If your compound has ionizable groups, adjusting the pH of the buffer can significantly enhance its solubility.[14] For basic quinoxalines, lowering the pH is beneficial, while for acidic derivatives, increasing the pH will improve solubility.[14] Another common strategy is to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into the aqueous assay buffer.[14] Salt formation is also a highly effective method for increasing the solubility of ionizable quinoxaline derivatives.[14]

Troubleshooting Workflow: Poor Solubility

Caption: A logical workflow for addressing poor solubility of quinoxaline derivatives.

IV. Crystallography

Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure. However, obtaining high-quality crystals suitable for this analysis can be a significant hurdle.

Troubleshooting Guide: X-ray Crystallography

Problem: I am unable to grow single crystals of my quinoxaline derivative.

  • Underlying Cause & Solution: Crystal growth is a complex process influenced by factors such as purity, solvent, temperature, and the intrinsic properties of the molecule.[15] Impurities can inhibit crystal lattice formation.[15]

    • Actionable Advice: Ensure your compound is of the highest possible purity before attempting crystallization. Screen a wide variety of solvents and solvent mixtures. Techniques such as slow evaporation, vapor diffusion (liquid-liquid or liquid-vapor), and cooling can be employed.

Problem: My crystals are too small or of poor quality.

  • Underlying Cause & Solution: Rapid crystal growth often leads to small or poorly ordered crystals.

    • Actionable Advice: Slowing down the crystallization process is key. This can be achieved by using a less volatile solvent for slow evaporation, reducing the concentration of the precipitant in vapor diffusion setups, or cooling the solution more slowly.

V. Photophysical Characterization

Many quinoxaline derivatives exhibit interesting photophysical properties, such as fluorescence and phosphorescence, making them suitable for applications in materials science.[1][16]

Experimental Protocol: Determination of Molar Extinction Coefficient

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficients (ε) of a quinoxaline derivative.

Materials:

  • Purified quinoxaline derivative

  • High-purity spectroscopic grade solvent (e.g., chloroform, THF)

  • Volumetric flasks

  • Micropipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of the quinoxaline derivative and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Prepare a Series of Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M, 5 x 10⁻⁶ M).

  • Acquire UV-Vis Spectra: Record the UV-Vis absorption spectrum for each dilution, including a blank (pure solvent).

  • Determine λ_max: Identify the wavelength of maximum absorbance (λ_max) from the spectra.

  • Calculate Molar Extinction Coefficient (ε): Using the Beer-Lambert law (A = εcl), plot a graph of absorbance at λ_max versus concentration. The slope of the resulting line will be the molar extinction coefficient (ε).

Troubleshooting Workflow: Photophysical Measurements

Caption: A logical workflow for troubleshooting common issues in photophysical characterization.

References

  • Zhang, Y., et al. (2021). Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules. Frontiers in Chemistry, 9, 788819. [Link]

  • Jori, M., et al. (2018). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 23(10), 2531. [Link]

  • Rasayan J. Chem. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN Journal of Chemistry, 15(1), 594-599. [Link]

  • Nguyen, T.-D., et al. (2016). Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira Coupling. Polycyclic Aromatic Compounds, 38(1), 1-12. [Link]

  • Hernández-Omaña, J., et al. (2021). Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. Frontiers in Cellular and Infection Microbiology, 11, 693051. [Link]

  • Van den Heuvel, H., et al. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Rapid Communications in Mass Spectrometry, 22(6), 819-833. [Link]

  • Goud, E. T., et al. (2007). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Magnetic Resonance in Chemistry, 45(11), 945-951. [Link]

  • Ewers, U., et al. (1974). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 2, (8), 980-983. [Link]

  • Van den Heuvel, H., et al. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Rapid Communications in Mass Spectrometry, 22(6), 819-833. [Link]

  • Asuha, S., et al. (2022). Quinoxaline derivatives as efficient corrosion inhibitors: Current status, challenges and future perspectives. Journal of Molecular Liquids, 367, 120448. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(9), 1203. [Link]

  • Ait-Belkacem, R., et al. (2021). Quinoxaline, its derivatives and applications: A State of the Art review. Revue de Chimie, d'Ingénierie et de Physique des Polymères, 2(1), 1-15. [Link]

  • O'Brien-Brown, J., et al. (2021). Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics (QNX-sLXms). Journal of Medicinal Chemistry, 64(13), 9347-9362. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved March 8, 2026, from [Link]

  • Beilstein Journals. (2023, November 9). Quinoxaline derivatives as attractive electron-transporting materials. Retrieved March 8, 2026, from [Link]

  • El-Sayed, M. A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3125. [Link]

  • MDPI. (2023, August 17). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved March 8, 2026, from [Link]

  • Creative Biostructure. (2025, April 14). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved March 8, 2026, from [Link]

  • Mohamed, S. K., et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure & Dynamics, 1-15. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved March 8, 2026, from [Link]

  • Mohamed, S. K., et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure & Dynamics, 1-15. [Link]

  • Tang, S., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society. [Link]

  • LearnSci. (n.d.). NMR: Interpreting spectra - Smart Worksheet. Retrieved March 8, 2026, from [Link]

  • Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7608. [Link]

  • ResearchGate. (2016, December). synthesis and characterization of some quinoxaline derivatives and the study of biological activities. Retrieved March 8, 2026, from [Link]

  • Patel, B. G., & Parmar, K. A. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 5(3), 306-311. [Link]

  • Gummadi, V. R., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Molecules, 27(13), 3998. [Link]

  • O'Brien-Brown, J., et al. (2021). Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics (QNX-sLXms). Journal of Medicinal Chemistry, 64(13), 9347-9362. [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica, 8(19), 233-239. [Link]

  • Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (n.d.). Retrieved March 8, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 6-Aminoquinoxaline-2-carboxylic acid ethyl ester

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate highly functionalized heteroaromatics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate highly functionalized heteroaromatics. 6-Aminoquinoxaline-2-carboxylic acid ethyl ester presents a classic "trifecta" of purification challenges: a highly basic quinoxaline core, an oxidation-prone primary amine, and a base-sensitive ethyl ester.

This guide is designed to move beyond generic advice, providing you with the mechanistic causality behind common failures and self-validating protocols to ensure absolute scientific integrity in your workflows.

Ask the Expert: Troubleshooting FAQs

Q1: Why am I seeing severe streaking, broad peaks, and poor recovery when purifying this compound on standard silica gel? A1: The primary amine at the 6-position and the quinoxaline ring nitrogens are highly basic. Standard normal-phase silica gel contains silanol groups (Si-OH) that act as Brønsted acids. When your basic compound interacts with these acidic sites, it creates a strong, irreversible acid-base interaction, leading to severe peak tailing, compound retention, and ultimately, poor recovery [1].

Q2: To fix the streaking, can I just add a basic modifier like triethylamine (TEA) or ammonium hydroxide to my mobile phase? A2: Do not do this. While adding a competing liquid amine to the mobile phase is a standard tactic to mask acidic silanols [1], 6-aminoquinoxaline-2-carboxylic acid ethyl ester contains a highly activated ester. The electron-withdrawing nature of the quinoxaline ring makes the carbonyl carbon highly electrophilic. Exposure to basic conditions (like TEA in the presence of trace water, or ammonia) will trigger rapid saponification (base-catalyzed ester hydrolysis), destroying your product [2].

Q3: My LC-MS shows a massive impurity peak corresponding to [M-28]. What is this, and how did it form? A3: A mass loss of 28 Da (loss of an ethyl group, +H) indicates that your ethyl ester has hydrolyzed into the free carboxylic acid (6-aminoquinoxaline-2-carboxylic acid). This is an irreversible reaction under basic conditions. The hydroxide nucleophile attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to expel ethoxide, yielding the carboxylate salt [2]. This typically occurs during aggressive aqueous basic workups or prolonged exposure to basic chromatography eluents.

Q4: How do I separate the 6-amino target from the 7-amino regioisomer formed during synthesis? A4: Regioisomers have nearly identical dipole moments, making them notoriously difficult to separate via standard normal-phase chromatography. Instead, you must exploit differences in their crystal lattice packing energies. Recrystallization is the superior technique here, as the minor structural difference will prevent the 7-amino isomer from packing efficiently into the 6-amino crystal lattice [3].

Diagnostic Visualizations

To understand how to navigate these challenges, refer to the purification decision matrix and the degradation pathway diagrams below.

Workflow A Crude Mixture B Assess Impurities A->B C Regioisomers? B->C D Recrystallization C->D Yes E Polar Degradants? C->E No D->E Mother Liquor F Amine-Silica Flash E->F Yes G Pure Ester E->G No F->G

Purification decision tree for 6-aminoquinoxaline ethyl ester.

Mechanism Ester Ethyl Ester Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Base Hydroxide (OH-) Base->Intermediate Acid Free Carboxylate + Ethanol Intermediate->Acid Elimination

Base-catalyzed saponification pathway causing ester degradation.

Data Analytics: Purification Efficacy

The following table summarizes the quantitative performance of various purification modalities specifically for 6-aminoquinoxaline-2-carboxylic acid ethyl ester.

Purification MethodPrimary Target ImpurityTypical Recovery (%)Purity Achieved (%)Processing TimeRisk Factor & Causality
Normal-Phase Silica Non-polar organics40 - 60%85 - 90%2 - 4 hoursHigh: Irreversible silanol adsorption causes severe yield loss.
Amine-Modified Silica General by-products75 - 90%> 95%2 - 3 hoursLow: Pre-neutralized stationary phase prevents tailing without liquid bases.
Reversed-Phase (C18) Polar degradants (Free acid)80 - 95%> 98%1 - 2 hoursMedium: Requires careful aqueous removal post-purification to prevent hydrolysis.
Two-Solvent Recryst. Regioisomers (7-amino)60 - 80%> 99%12 - 24 hoursLow: Highly scalable; relies on crystal lattice exclusion.

Bench Protocols: Self-Validating Workflows

Protocol A: Amine-Functionalized Flash Chromatography

Causality: To prevent the basic quinoline/amine nitrogens from binding to acidic silanols, we use an amine-functionalized stationary phase (e.g., KP-NH). This provides a pre-neutralized surface, allowing the compound to elute sharply without requiring basic mobile phase additives that would hydrolyze the ethyl ester [1].

  • Column Selection: Select an amine-functionalized silica column appropriately sized for your crude mass (typically a 1:50 crude-to-silica ratio).

  • Equilibration: Equilibrate the column with 3-5 column volumes (CV) of 100% Hexanes or Heptane. Do not add TEA or ammonia.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Dry load onto Celite if solubility is poor, ensuring the Celite is perfectly dry to prevent aqueous hydrolysis on the column.

  • Gradient Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexanes over 10 CV. The target compound typically elutes around 30-40% Ethyl Acetate.

  • Self-Validation Check (2D-TLC): To ensure your compound is stable during elution, perform a 2D-TLC on the collected fractions. Spot the fraction, develop in the chosen solvent, rotate the plate 90 degrees, and develop again. If the spot falls below the diagonal line, the compound is degrading on the silica, indicating the column was compromised.

  • Isolation: Immediately concentrate the product fractions under reduced pressure at a bath temperature not exceeding 35°C to prevent thermal degradation.

Protocol B: Two-Solvent Recrystallization

Causality: Chromatography separates by polarity, but regioisomers (like the 7-amino derivative) have nearly identical polarities. Recrystallization separates by molecular symmetry and crystal lattice energy. A two-solvent system (a "good" solvent to dissolve, and an "anti-solvent" to induce crystallization) is optimal for this separation [3].

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimal amount of a "good" solvent (e.g., hot Ethanol) and heat gently until the solid just dissolves.

  • Hot Filtration: If insoluble particulate impurities remain, perform a rapid hot gravity filtration to prevent premature crystallization.

  • Anti-Solvent Addition: While the solution is still hot, slowly add the "anti-solvent" (e.g., Water or cold Hexanes) dropwise until the solution becomes slightly cloudy (the cloud point).

  • Controlled Crystallization: Add a single drop of the "good" solvent to clear the cloudiness. Remove the flask from the heat source and allow it to cool slowly to room temperature. Rapid cooling traps impurities within the crystal lattice [3].

  • Self-Validation Check (Mother Liquor Analysis): Before filtering, spot the mother liquor on a TLC plate alongside your pure reference. If the target spot is still intensely dark, crystallization is incomplete. Place the flask in an ice bath for 30 minutes to force further precipitation.

  • Isolation: Filter the crystals via vacuum filtration and wash with a minimum volume of ice-cold anti-solvent. Dry under high vacuum.

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?". Biotage Knowledge Blog. URL:[Link]

  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification". Master Organic Chemistry. URL:[Link]

  • Lumen Learning. "15.9 Hydrolysis of Esters". The Basics of General, Organic, and Biological Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Quinoxaline Synthesis

Welcome to the Technical Support Center for Quinoxaline Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your experimen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoxaline Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your experimental work. This guide is structured to address specific issues you may encounter with catalyst loading, moving from general questions to detailed troubleshooting and practical protocols.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the role and optimization of catalysts in quinoxaline synthesis.

Q1: What is the fundamental role of a catalyst in quinoxaline synthesis and why is loading so critical?

A catalyst's primary role in quinoxaline synthesis—typically the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound—is to accelerate the rate of reaction by providing an alternative, lower-energy pathway.[1] This often involves activating the carbonyl groups, making them more susceptible to nucleophilic attack by the diamine.

Catalyst loading is critical for several reasons:

  • Kinetics: Sufficient catalyst is needed to ensure the reaction proceeds at a practical rate. Many modern protocols are designed to run at room temperature, which is only possible with an effective catalyst.[2][3]

  • Yield: Optimal loading maximizes the conversion of starting materials to the desired quinoxaline product. Incorrect loading can lead to incomplete reactions or the formation of side products.[4]

  • Selectivity: In cases with unsymmetrical starting materials, the catalyst can influence which isomers are formed. The loading can impact this regioselectivity.[4]

  • Process Economics: From a drug development perspective, minimizing catalyst loading without sacrificing yield or purity is crucial for creating a cost-effective and sustainable process. Overuse is wasteful and can complicate purification.

Q2: I'm seeing low yields. Is insufficient catalyst loading always the culprit?

While insufficient catalyst is a common cause of low yields, it's not the only factor. A low yield is a systemic signal that requires a holistic review of your experimental setup.[2][4]

Causality Checklist:

  • Catalyst Activity: Is the catalyst fresh? Has it been stored correctly? Heterogeneous catalysts, in particular, can lose activity if not handled properly. Consider potential deactivation.[4]

  • Starting Material Quality: o-Phenylenediamines are susceptible to air oxidation. Impurities in either the diamine or dicarbonyl starting materials can inhibit the catalyst or lead to side reactions.[2][4]

  • Reaction Conditions: Are the solvent and temperature optimal for your specific catalyst and substrates? Some catalysts require specific conditions to function effectively. For instance, harsh conditions like high temperatures or strong acids can degrade the product or starting materials.[2]

  • Stoichiometry: Ensure the reactants are measured accurately. An excess of one reactant might lead to unwanted byproducts.[5]

Only after verifying these other factors should you focus solely on increasing the catalyst load.

Q3: Can I just add more catalyst to speed up the reaction? What are the downsides of excessive catalyst loading?

Increasing catalyst loading can sometimes increase the reaction rate, but it is not a linear relationship and often leads to diminishing returns or negative consequences.[6] Adding catalyst beyond an optimal point can be detrimental.

Negative Effects of High Catalyst Loading:

  • Side Product Formation: Excess catalyst, particularly Lewis acids, can promote undesired side reactions, leading to a less pure product mixture and complicating purification.[5]

  • Increased Costs: Catalysts, especially those based on precious metals, can be expensive. Using more than necessary directly impacts the cost of your synthesis.

  • Purification Challenges: Removing higher amounts of catalyst, especially homogeneous ones, from the final product can be difficult and may require additional chromatographic steps.

  • No Advantage: Studies have shown that beyond a certain point, increasing the catalyst amount does not improve the yield or significantly reduce reaction time.[6][7][8]

Q4: How does the choice between a homogeneous and a heterogeneous catalyst affect loading optimization?

The physical state of the catalyst fundamentally changes the optimization process.

  • Homogeneous Catalysts (e.g., CuI, Zn(OTf)₂, Iodine): These are soluble in the reaction medium.[2][9]

    • Loading: Typically specified in mol% relative to the limiting reagent.

    • Optimization: Optimization involves running a series of reactions with varying mol% (e.g., 0.5, 1, 2, 5 mol%) to find the lowest possible amount that provides the desired yield in a reasonable time.

    • Causality: The entire catalyst is accessible to the reactants. The key is to find the concentration that maximizes catalytic cycles without promoting side reactions.

  • Heterogeneous Catalysts (e.g., Al₂O₃–ZrO₂, sulfated polyborate, catalysts on a solid support): These are insoluble and exist in a separate phase.[6][7][10]

    • Loading: Often specified in weight% relative to the reactants or as a fixed weight (e.g., 100 mg) for a given reaction scale.[2][7]

    • Optimization: Involves testing different weights of the catalyst. The efficiency is dependent on the number of accessible active sites on the catalyst's surface.

    • Causality: The reaction occurs at the surface of the catalyst. Factors like particle size, surface area, and reactant diffusion to the active sites are critical. High loading may not help if the reaction is limited by mass transfer rather than the number of active sites. A key advantage is that they can often be filtered off and reused.[2][7]

Troubleshooting Guide: Catalyst Loading Issues

This guide provides a systematic approach to resolving common problems encountered during quinoxaline synthesis that may be related to catalyst loading.

Problem EncounteredPotential Cause Related to CatalystRecommended Action & Rationale
Low or No Product Yield Insufficient Catalyst Loading: Not enough active sites are available to facilitate the reaction at a reasonable rate.Action: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 5 mol%). Rationale: This directly tests the hypothesis that the reaction is limited by the amount of catalyst. If yield improves, you are moving toward the optimal loading.[6]
Catalyst Deactivation: The catalyst has lost its activity due to impurities, improper storage, or degradation under reaction conditions.Action: Use a fresh batch of catalyst. For heterogeneous catalysts, ensure they were properly activated if required. Rationale: This eliminates catalyst quality as a variable. If the reaction works with fresh catalyst, the previous batch was inactive.[4]
Significant Side Product Formation Excessive Catalyst Loading: Too much catalyst may be promoting alternative reaction pathways or product degradation.Action: Reduce the catalyst loading in a stepwise manner. Also, consider lowering the reaction temperature.[5] Rationale: Many side reactions have higher activation energies. Reducing catalyst loading and temperature can improve selectivity for the desired product.
Reaction Stalls / Does Not Reach Completion Insufficient Catalyst for Full Conversion: The initial amount of catalyst is consumed or deactivated before all starting material is converted.Action: Increase the initial catalyst loading. Alternatively, for stable catalysts, consider a second addition of the catalyst midway through the reaction. Rationale: This ensures enough active catalyst is present for the entire reaction duration, especially for slower reactions or those with catalyst-poisoning impurities.
Inconsistent Results Between Batches Inaccurate Catalyst Measurement: Small variations in measuring a potent catalyst can lead to large differences in reaction outcomes.Action: For small-scale reactions, prepare a stock solution of the homogeneous catalyst to ensure accurate dispensing. For heterogeneous catalysts, ensure they are well-mixed before weighing. Rationale: This improves the precision and reproducibility of your catalyst loading, leading to more consistent results.
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing catalyst loading based on initial experimental results.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Initial Reaction outcome Assess Outcome (Yield, Purity via TLC/LCMS) start->outcome low_yield Problem: Low Yield / No Reaction outcome->low_yield < 70% Yield side_products Problem: Side Products / Impurities outcome->side_products Impure good_yield Good Yield & Purity outcome->good_yield > 90% Yield Clean check_reagents Verify Starting Material Quality & Reaction Conditions low_yield->check_reagents action_decrease Action: Decrease Catalyst Loading (e.g., 0.5x) side_products->action_decrease action_optimize Action: Attempt to Lower Loading for Efficiency (e.g., 0.75x) good_yield->action_optimize action_increase Action: Increase Catalyst Loading (e.g., 1.5x - 2x) rerun Re-run Reaction & Assess action_increase->rerun check_reagents->action_increase action_decrease->rerun action_optimize->rerun rerun:e->low_yield:w Still Low Yield final Optimized Condition Found rerun->final Success

Caption: A decision workflow for optimizing catalyst loading in quinoxaline synthesis.

Quantitative Data Summary

The choice of catalyst and its loading can significantly impact reaction outcomes. The table below summarizes data from various protocols for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, providing a comparative reference.

CatalystTypeCatalyst LoadingSolventTemp (°C)TimeYield (%)Reference
AlCuMoVP Heterogeneous100 mgToluene25120 min92[7]
DAP (Di-ammonium phosphate)Heterogeneous0.003 gEthanolRT2 min98[3][8]
Sulfated Polyborate Heterogeneous10 wt%Solvent-free10010 min94[6]
TiO₂-Pr-SO₃H Heterogeneous1 mol%Solvent-freeRT10 min95[9]
Zn(OTf)₂ Homogeneous0.2 mmolCH₃CNRT15-20 min91[9]
HFIP Organocatalyst5 mol%Solvent-freeRT20 min95[9]
Nickel Complex Homogeneous5 mol%Toluene808 h92[11]

Note: "RT" denotes room temperature. Catalyst amounts are per 1 mmol of limiting reagent unless otherwise specified.

Experimental Protocols

Protocol: Screening for Optimal Catalyst Loading

This protocol describes a parallel synthesis approach to efficiently determine the optimal loading for a given catalyst in the synthesis of a quinoxaline derivative.

Objective: To identify the minimum catalyst loading required to achieve maximum yield in a set time.

Materials:

  • o-Phenylenediamine (1.0 mmol per reaction)

  • 1,2-Dicarbonyl compound (e.g., benzil) (1.0 mmol per reaction)

  • Selected Catalyst (e.g., a Lewis acid or heterogeneous catalyst)

  • Anhydrous Solvent (e.g., Toluene, Ethanol, or Acetonitrile)

  • A set of identical reaction vials with stir bars

  • TLC plates and appropriate eluent system

Procedure:

  • Preparation: Set up a row of 5 reaction vials, each with a magnetic stir bar. Label them according to the catalyst loading to be tested (e.g., 0.5%, 1%, 2%, 5%, 10% mol/wt).

  • Reagent Addition:

    • To each vial, add the o-phenylenediamine (1.0 mmol).

    • To each vial, add the 1,2-dicarbonyl compound (1.0 mmol).

    • Add 5 mL of the chosen anhydrous solvent to each vial.

  • Catalyst Addition:

    • For Homogeneous Catalysts: Prepare a stock solution of the catalyst to ensure accurate addition of small quantities. Add the calculated volume to each vial to achieve the desired mol%.

    • For Heterogeneous Catalysts: Carefully weigh the required amount of catalyst and add it to the respective vials.[2]

  • Reaction:

    • Seal the vials and place them on a multi-position magnetic stir plate.

    • Begin stirring simultaneously at the desired temperature (e.g., room temperature or 60 °C).

  • Monitoring:

    • After a set time (e.g., 30 minutes), take a small aliquot from each reaction vial and spot it on a TLC plate.

    • Monitor the consumption of the starting materials and the formation of the product.[5]

    • Continue monitoring at regular intervals (e.g., every hour) until the reaction in the most concentrated vial appears complete.

  • Workup and Analysis:

    • Once the reactions are deemed complete, quench them appropriately (e.g., by adding water).[5]

    • If using a heterogeneous catalyst, filter the mixture to recover the catalyst.[2]

    • Extract the product with a suitable organic solvent. Dry the organic layer and concentrate it under reduced pressure.

    • Analyze the crude yield and purity of each reaction (e.g., by ¹H NMR or LC-MS) to determine which catalyst loading provided the best result in the most reasonable timeframe.

This systematic approach provides a clear, self-validating dataset to justify the selection of a specific catalyst loading for future, larger-scale experiments.

References

  • Troubleshooting common issues in quinoxaline synthesis protocols. - Benchchem.
  • troubleshooting common problems in quinoxaline synthesis - Benchchem.
  • troubleshooting guide for the synthesis of substituted quinoxalines - Benchchem.
  • A rapid synthesis of quinoxalines by using Al 2 O 3 –ZrO 2 as heterogeneous catalyst. Taylor & Francis Online.
  • Rapid, efficient and eco-friendly procedure for the synthesis of quinoxalines under solvent-free conditions using sulfated polyborate as a recyclable catalyst. Indian Academy of Sciences.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. National Center for Biotechnology Information (PMC).
  • Methods of Preparation of Quinoxalines. Encyclopedia MDPI.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Center for Biotechnology Information (PMC).
  • Effect of the catalyst amount on the quinoxaline 3a synthesis. ResearchGate.
  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. SpringerLink.
  • Homogeneous Nickel-Catalyzed Sustainable Synthesis of Quinoline and Quinoxaline under Aerobic Conditions. ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Cytotoxicity comparison of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester with known anticancer drugs

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating the therapeutic potential of quinoxaline-based scaffolds. Executive Overview: The Quinoxaline Pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating the therapeutic potential of quinoxaline-based scaffolds.

Executive Overview: The Quinoxaline Pharmacophore in Oncology

The continuous demand for targeted, low-toxicity chemotherapeutics has driven medicinal chemistry toward privileged nitrogen-containing heterocycles. Among these, 6-Aminoquinoxaline-2-carboxylic acid ethyl ester (CAS: 1005029-83-3) has emerged not just as a versatile synthetic intermediate, but as a core pharmacophore for a new generation of potent anticancer agents[1].

The dual functionality of this scaffold is critical: the 6-amino group serves as a prime site for derivatization (e.g., into ureas, amides, or alkynyls) to enhance kinase binding, while the 2-carboxylic acid ethyl ester moiety facilitates cellular permeability and provides a vector for structural modifications targeting the DNA minor groove or specific enzyme active sites[2]. This guide objectively compares the cytotoxicity and mechanistic efficacy of functionalized derivatives of this scaffold against established clinical standards such as Doxorubicin, 5-Fluorouracil (5-FU), and Cisplatin.

Mechanistic Causality: Why the Scaffold Works

To understand the cytotoxicity of 6-aminoquinoxaline-2-carboxylic acid derivatives, we must examine the causality behind their molecular interactions. The planar, aromatic nature of the quinoxaline bicyclic ring allows for efficient DNA intercalation, while specific substitutions dictate enzyme selectivity[3].

  • Topoisomerase II Inhibition: Derivatives bearing the 6-amino modification have demonstrated the ability to act as ATP-competitive inhibitors of Topoisomerase II. By preventing DNA ligation during the cell cycle, these compounds induce double-strand breaks, leading to pronounced G2/M cell cycle arrest and subsequent apoptosis[4].

  • Kinase Inhibition (IKKβ and Pim-2): The 2-carboxylic acid derivatives have been successfully optimized via structure-based drug design to target the hydrophobic pockets of Pim-2 kinases and the IKKβ/NF-κB signaling pathway[2][3]. Inhibition of these pathways strips the cancer cell of its primary survival and proliferation signals.

Mechanism Compound 6-Aminoquinoxaline Derivatives TopoII Topoisomerase II Inhibition Compound->TopoII Binds ATP pocket Kinase Kinase Inhibition (e.g., IKKβ, Pim-2) Compound->Kinase Competitive inhibition DNA_Damage DNA Damage Accumulation TopoII->DNA_Damage Prevents DNA ligation NFkB NF-κB Pathway Suppression Kinase->NFkB Blocks phosphorylation Apoptosis Apoptosis Induction (Caspase-3/9 Activation) DNA_Damage->Apoptosis Triggers BAX/Bcl-2 NFkB->Apoptosis Reduces survival signals

Fig 1: Mechanistic pathways of 6-aminoquinoxaline derivatives inducing apoptosis in cancer cells.

Quantitative Cytotoxicity Comparison

The true measure of a novel scaffold lies in its comparative efficacy against standard-of-care drugs. The table below synthesizes in vitro IC50 data from recent evaluations of 6-aminoquinoxaline-2-carboxylic acid derivatives against standard chemotherapeutics across multiple human cancer cell lines[3][4][5].

Cancer Cell LineTissue Origin6-Aminoquinoxaline Derivatives (IC50 µM)Doxorubicin (IC50 µM)5-Fluorouracil (IC50 µM)
PC-3 Prostate2.111.20>10.0
HepG2 Liver2.81 - 4.100.51 - 0.738.50
HCT-116 Colorectal2.50 - 5.301.154.80
MCF-7 Breast7.20 - 9.001.8012.50
A549 Lung3.00 - 4.502.506.00

Data Interpretation & SAR Insights: While Doxorubicin generally exhibits lower absolute IC50 values (higher potency), it is notoriously plagued by severe cardiotoxicity and poor selectivity[6]. In contrast, specific 6-aminoquinoxaline derivatives have demonstrated a highly favorable selectivity index. For example, in HepG2 cells, certain derivatives induced apoptosis in 49.14% of cancer cells while only affecting 9.71% of normal cells, highlighting a wider therapeutic window than traditional intercalators[7]. Furthermore, against A549 lung cancer cells, optimized quinoxaline derivatives outperformed 5-FU significantly (3.0 µM vs 6.0 µM)[5].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility in evaluating these compounds, the following protocols are designed as self-validating systems. Every step includes internal checks to confirm causality between the drug application and the observed cellular phenotype.

Protocol 1: MTT Cell Viability Assay (IC50 Determination)

This assay measures the reduction of yellow tetrazolium MTT to purple formazan by mitochondrial succinate dehydrogenase, acting as a direct proxy for metabolically active (viable) cells.

  • Cell Seeding: Seed target cells (e.g., HepG2, PC-3) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for adherence.

  • Compound Preparation: Dissolve the 6-aminoquinoxaline-2-carboxylic acid ethyl ester derivative in DMSO to create a 10 mM stock. Dilute in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment & Controls (Self-Validation Checkpoint):

    • Test Wells: Add compound dilutions.

    • Vehicle Control: Add medium containing 0.1% DMSO (ensures the solvent isn't causing cell death).

    • Positive Control: Add Doxorubicin at established IC50 concentrations (calibrates the sensitivity of the specific cell passage).

  • Incubation: Incubate plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Agitate for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: Annexin V/PI Flow Cytometry (Apoptosis Confirmation)

A low IC50 in the MTT assay could indicate either cytostatic (growth-halting) or cytotoxic (cell-killing) effects. This protocol validates the mechanism of death.

  • Treatment: Treat cells in 6-well plates with the compound at its calculated IC50 and 2× IC50 for 24 hours.

  • Harvesting: Collect both floating (dead/dying) and adherent cells using trypsin-EDTA. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V (binds externalized phosphatidylserine, an early apoptosis marker) and 5 µL of Propidium Iodide (PI) (intercalates into DNA of cells with compromised membranes, a late apoptosis/necrosis marker)[3].

  • Incubation & Analysis: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

Workflow CellCulture Cell Culture (HepG2, MCF-7, HCT116) Treatment Compound Treatment (0.1 - 100 µM, 48h) CellCulture->Treatment MTT MTT Assay (Viability & IC50) Treatment->MTT FlowCyto Flow Cytometry (Annexin V/PI) Treatment->FlowCyto Data Data Synthesis (Comparison vs Doxorubicin) MTT->Data IC50 Values FlowCyto->Data Apoptotic %

Fig 2: Self-validating experimental workflow for evaluating in vitro cytotoxicity and apoptosis.

Conclusion

The 6-Aminoquinoxaline-2-carboxylic acid ethyl ester scaffold represents a highly tunable platform for anticancer drug discovery. While standard agents like Doxorubicin and 5-FU remain clinical staples, the experimental data clearly demonstrates that functionalized quinoxaline derivatives can match or exceed their efficacy in specific cell lines (particularly prostate PC-3 and lung A549) while offering a mechanism of action that limits off-target toxicity. Future development should focus on optimizing the 6-amino substitutions to further enhance kinase selectivity and in vivo bioavailability.

Sources

Comparative

A Comparative Guide to the Synthesis of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester: An Evaluation of Reproducibility and Practicality

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester 6-Aminoquinoxaline-2-carboxylic acid ethyl ester is a valuable heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester

6-Aminoquinoxaline-2-carboxylic acid ethyl ester is a valuable heterocyclic building block in medicinal chemistry. The quinoxaline scaffold is a recurring motif in a multitude of pharmacologically active compounds, exhibiting a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of an amino group at the 6-position and a carboxylic acid ester at the 2-position provides two reactive handles for further molecular elaboration, making this compound a crucial intermediate in the synthesis of more complex drug candidates. This guide provides a comparative analysis of published synthesis methods for this key compound, with a focus on their reproducibility, practicality, and potential challenges, thereby offering researchers the insights needed to make informed decisions in their synthetic endeavors.

Overview of Synthetic Strategies

The synthesis of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester can be approached through two primary retrosynthetic strategies. The first involves the direct construction of the quinoxaline ring system from a pre-functionalized aromatic diamine. The second approach entails the formation of the quinoxaline core followed by the introduction or modification of the amino substituent. This guide will delve into specific examples of these strategies, providing a critical evaluation of each.

Synthetic_Strategies cluster_0 Method 1: Direct Cyclocondensation cluster_1 Method 2: Two-Step Synthesis 6-Aminoquinoxaline-2-carboxylic acid ethyl ester 6-Aminoquinoxaline-2-carboxylic acid ethyl ester 1,2,4-Triaminobenzene 1,2,4-Triaminobenzene 1,2,4-Triaminobenzene->6-Aminoquinoxaline-2-carboxylic acid ethyl ester Cyclocondensation Diethyl Ketomalonate Diethyl Ketomalonate Diethyl Ketomalonate->6-Aminoquinoxaline-2-carboxylic acid ethyl ester 4-Nitro-1,2-phenylenediamine 4-Nitro-1,2-phenylenediamine Ethyl 6-nitroquinoxaline-2-carboxylate Ethyl 6-nitroquinoxaline-2-carboxylate 4-Nitro-1,2-phenylenediamine->Ethyl 6-nitroquinoxaline-2-carboxylate Cyclocondensation Diethyl Ketomalonate_2 Diethyl Ketomalonate Diethyl Ketomalonate_2->Ethyl 6-nitroquinoxaline-2-carboxylate Ethyl 6-nitroquinoxaline-2-carboxylate->6-Aminoquinoxaline-2-carboxylic acid ethyl ester Nitro Group Reduction

Caption: Direct synthesis via cyclocondensation.

Experimental Protocol
  • Dissolution: Dissolve 1,2,4-triaminobenzene dihydrochloride in an appropriate solvent, such as a mixture of water and ethanol.

  • Basification: Add a base, for example, sodium carbonate or sodium bicarbonate, to neutralize the hydrochloride salt and liberate the free triamine.

  • Condensation: To the solution of the free amine, add diethyl ketomalonate.

  • Reaction: Heat the reaction mixture to reflux for several hours.

  • Work-up and Purification: After cooling, the product may precipitate. The crude product can be collected by filtration and purified by recrystallization or column chromatography.

Discussion of Reproducibility and Challenges
  • Starting Material Stability: 1,2,4-Triaminobenzene is highly susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in yield. It is crucial to use freshly prepared or purified starting material and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Regioselectivity: The condensation of an unsymmetrical diamine like 1,2,4-triaminobenzene with a dicarbonyl compound can potentially lead to the formation of two regioisomers (6-amino and 7-amino derivatives). The relative reactivity of the amino groups will dictate the major product. While the 6-amino isomer is generally the expected major product due to electronic and steric factors, careful characterization of the final product is essential to confirm its identity.

  • Reaction Conditions: The choice of solvent and base can significantly impact the reaction rate and yield. Optimization of these parameters may be necessary to achieve a reproducible and high-yielding process.

Method 2: Two-Step Synthesis via a Nitro Intermediate

This approach involves the initial synthesis of ethyl 6-nitroquinoxaline-2-carboxylate, followed by the reduction of the nitro group to the desired amine.

Reaction Scheme

Caption: Two-step synthesis via a nitro intermediate.

Experimental Protocol

Step 1: Synthesis of Ethyl 6-nitroquinoxaline-2-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Reagent: Add diethyl ketomalonate to the solution.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

Step 2: Reduction of Ethyl 6-nitroquinoxaline-2-carboxylate

The reduction of a nitro group on a quinoxaline ring is a well-established transformation.

  • Catalyst Suspension: To a solution of ethyl 6-nitroquinoxaline-2-carboxylate in a solvent such as ethanol or ethyl acetate, add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Discussion of Reproducibility and Challenges
  • Step 1 - Cyclocondensation: Similar to Method 1, the regioselectivity of the condensation can be a concern, although the electronic nature of the nitro group generally directs the cyclization to favor the 6-nitro isomer. The reaction conditions, particularly the choice of solvent and catalyst (if any), can influence the yield and purity of the intermediate.

  • Step 2 - Reduction: The catalytic hydrogenation of the nitro group is generally a clean and high-yielding reaction. However, over-reduction of the quinoxaline ring is a potential side reaction, especially under harsh conditions (high pressure or temperature). Careful monitoring of the reaction is crucial to prevent this. Alternative reducing agents, such as tin(II) chloride in hydrochloric acid, can also be employed, but may require more extensive work-up procedures.

Comparative Analysis

FeatureMethod 1: Direct CyclocondensationMethod 2: Two-Step Synthesis
Number of Steps 12
Starting Materials 1,2,4-Triaminobenzene, Diethyl Ketomalonate4-Nitro-1,2-phenylenediamine, Diethyl Ketomalonate
Key Challenges Stability of triaminobenzene, potential for regioisomer formation.Potential for over-reduction in the second step.
Reproducibility Potentially lower due to the instability of the starting material.Generally higher, as each step is a well-established transformation.
Overall Yield Likely to be moderate, dependent on the successful handling of the triamine.Potentially higher overall yield due to the reliability of the individual steps.

Conclusion and Recommendations

For researchers seeking a reliable and reproducible synthesis of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester, the two-step synthesis via a nitro intermediate (Method 2) is the recommended approach. While it involves an additional step, the starting materials are more stable, and the individual reactions—cyclocondensation and nitro group reduction—are generally high-yielding and less prone to side reactions. This method offers a greater degree of control and is more likely to provide a pure product in a reproducible manner.

The direct cyclocondensation (Method 1) presents a more atom-economical route. However, the inherent instability of 1,2,4-triaminobenzene poses a significant challenge to its reproducibility, particularly on a larger scale. This method may be suitable for experienced chemists working on a small scale with access to high-purity starting materials and inert atmosphere techniques.

Ultimately, the choice of synthetic route will depend on the specific needs and capabilities of the research laboratory. For routine and scalable production of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester, the two-step method offers a more robust and dependable strategy.

References

  • While specific, detailed protocols for the target molecule were not found in the initial literature search, the described methods are based on well-established and widely published procedures for the synthesis of quinoxaline derivatives. For general procedures and further reading on quinoxaline synthesis, the following types of resources are recommended: Journal of Medicinal Chemistry Bioorganic & Medicinal Chemistry Letters Tetrahedron Letters Synthesis Organic Letters

Safety & Regulatory Compliance

Safety

6-Aminoquinoxaline-2-carboxylic acid ethyl ester proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester Executive Summary This guide provides essential, step-by-step operational and logistical protocols for the safe...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester

Executive Summary

This guide provides essential, step-by-step operational and logistical protocols for the safe handling, spill response, and disposal of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester . Designed for researchers and drug development professionals, this document goes beyond basic safety data by explaining the mechanistic causality behind each safety requirement, ensuring your laboratory maintains the highest standards of chemical hygiene and regulatory compliance.

Chemical Profiling & Hazard Causality

6-Aminoquinoxaline-2-carboxylic acid ethyl ester is a specialized heterocyclic compound. From a safety perspective, its hazard profile is dictated by two structural motifs: the quinoxaline core and the primary aromatic amine (PAA) functional group.

  • Causality of Hazard: Primary aromatic amines are highly lipophilic, allowing them to rapidly penetrate standard latex gloves and human skin, leading to systemic absorption. Once absorbed, PAAs can undergo metabolic activation to form reactive electrophiles that bind to DNA, posing significant[1].

  • Decomposition Risks: If disposed of improperly (e.g., down the drain or via low-temperature burning), the nitrogen-rich quinoxaline ring can decompose into highly toxic N-nitroso compounds and benzidine analogues[1]. Therefore, standard disposal methods are insufficient; this compound demands strict segregation and high-temperature incineration[2].

Quantitative Hazard Data & Operational Implications

Property / HazardValue / ClassificationOperational Implication
CAS Number 1005029-83-3[3]Use for exact chemical tracking and EHS manifesting.
Chemical Formula C11H11N3O2[3]Nitrogen-rich; requires high-temp incineration to prevent toxic NOx emissions.
Molecular Weight 217.22 g/mol [3]High molecular weight solid; prone to aerosolization if handled as dry powder.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[4]Mandates use of fume hood, safety goggles, and nitrile/neoprene gloves.
Chemical Class Primary Aromatic Amine / Quinoxaline[1]High lipophilicity; rapid dermal absorption. Treat as potentially mutagenic.

Step-by-Step Waste Segregation & Disposal Methodology

To ensure a self-validating safety system, every step of the disposal process must physically and chemically isolate the compound from the operator and the environment.

Step 1: Waste Characterization Identify the waste stream. 6-Aminoquinoxaline-2-carboxylic acid ethyl ester waste typically falls into three categories: pure solid powder, contaminated consumables (weighing boats, pipette tips), or liquid solvent mixtures (e.g., dissolved in DMSO or DMF).

Step 2: Containerization & Segregation

  • Solid Waste: Place all solid powder and contaminated consumables into double-lined, heavy-duty polyethylene bags. Seal tightly.

  • Liquid Waste: Collect liquid waste in high-density polyethylene (HDPE) carboys. Crucial: Keep this waste strictly separated from strong oxidizers (e.g., peroxides, nitrates) to prevent violent exothermic reactions driven by the electron-rich amine group. Segregate halogenated from non-halogenated solvent mixtures[5].

Step 3: Labeling Affix a GHS-compliant hazardous waste label. Explicitly write: "Toxic Organic Waste: Primary Aromatic Amine / Quinoxaline Derivative" to alert downstream handlers of the specific skin-absorption risks.

Step 4: Final Disposal (High-Temperature Incineration) Transfer the sealed containers to your Environmental Health and Safety (EHS) department. The mandatory final disposal route is high-temperature incineration (>1000°C) at a licensed facility[2]. This extreme heat is required to completely combust the nitrogenous ring, preventing the formation and atmospheric release of toxic N-nitroso byproducts[1].

WasteWorkflow Start 6-Aminoquinoxaline-2-carboxylic acid ethyl ester Waste Solid Solid Waste (Powder & Consumables) Start->Solid Liquid Liquid Waste (Organic Solutions) Start->Liquid SolidCollect Double-bagged in Compatible Polyethylene Solid->SolidCollect LiquidCollect Segregate: Halogenated vs. Non-Halogenated Solvents Liquid->LiquidCollect Labeling Label: 'Hazardous Waste - Toxic Aromatic Amine' SolidCollect->Labeling LiquidCollect->Labeling EHS EHS Pickup & Manifesting Labeling->EHS Incineration High-Temperature Incineration (Prevents N-nitroso formation) EHS->Incineration

Fig 1: Waste segregation and disposal workflow for 6-Aminoquinoxaline derivatives.

Spill Response & Decontamination Workflow

A spill of this compound, whether in powder or solution form, requires immediate, chemically-sound neutralization. Standard soap and water are insufficient for decontamination.

Step 1: Evacuation and PPE Donning Isolate the spill area. If the dry powder has aerosolized, evacuate the immediate area for 30 minutes to allow HVAC filtration. Don a half-face respirator with P100/Organic Vapor cartridges, double nitrile gloves (minimum 5 mil thickness), and chemical splash goggles[4].

Step 2: Containment Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite)[4].

  • Causality Check: Do not use paper towels for large spills. The high surface area of paper combined with reactive aromatic amines can pose a localized flammability or reactivity risk if inadvertently mixed with incompatible lab chemicals.

Step 3: Physical Removal Carefully sweep the absorbed mixture using a non-sparking brush and place it into a designated hazardous waste bucket.

Step 4: Chemical Decontamination (Self-Validating Protocol) Treat the contaminated surface with a 0.2 M acidified potassium permanganate ( KMnO4​ ) solution.

  • Mechanistic Action: The the aromatic amine into non-toxic, non-reactive byproducts[5].

  • Self-Validation: Allow the solution to sit for 15 minutes. The visual cue is the color change: the permanganate will turn brown as it reacts. Once a newly applied drop of purple permanganate persists without turning brown, the amine has been fully oxidized and the area is safe.

SpillResponse Spill Spill Detected PPE Don PPE (Nitrile/Neoprene, Respirator) Spill->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Clean Transfer to Hazardous Waste Container Contain->Clean Decon Decontaminate Surface (Acidified KMnO4) Clean->Decon Clear EHS Clearance Decon->Clear

Fig 2: Emergency spill response and chemical decontamination protocol.

References

  • 6-Aminoquinoxaline-2-carboxylic acid ethyl ester (CAS 1005029-83-3) . Pharmaffiliates.[Link]

  • Chemical Waste Disposal Guidelines (Appendix G) . Hong Kong University of Science and Technology (HKUST). [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Chemical Health & Safety.[Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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